2-(3-Bromobenzoyl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
(3-bromophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-10-5-3-4-9(8-10)12(15)11-6-1-2-7-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGQILUWTNBMRD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00514314 | |
| Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206357-82-6 | |
| Record name | (3-Bromophenyl)(pyridin-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00514314 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 2-(3-Bromobenzoyl)pyridine
An In-Depth Technical Guide to the Synthesis of 2-(3-Bromobenzoyl)pyridine
Abstract
This compound is a pivotal heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. Its unique structure, featuring a pyridine ring linked to a brominated phenyl ketone, offers multiple reaction sites for further molecular elaboration, making it a valuable intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs).[1][2] This technical guide provides a comprehensive overview of the principal synthetic strategies for preparing this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer field-proven insights into the causality behind experimental choices for three primary synthetic routes: Grignard reagent-mediated synthesis, oxidation of the corresponding secondary alcohol, and palladium-catalyzed cross-coupling reactions. This document is intended for researchers, chemists, and drug development professionals seeking a thorough and practical understanding of the synthesis of this important compound.
| Property | Value |
| CAS Number | 206357-82-6 |
| Molecular Formula | C₁₂H₈BrNO |
| Molecular Weight | 262.1 g/mol |
| IUPAC Name | (3-bromophenyl)(pyridin-2-yl)methanone |
Strategic Overview of Synthetic Pathways
The synthesis of an unsymmetrical diaryl ketone like this compound hinges on the strategic formation of the carbon-carbon bond between the pyridine ring and the benzoyl moiety. The choice of synthetic route is often dictated by factors such as starting material availability, scalability, functional group tolerance, and desired purity. Three robust and widely recognized strategies are dominant in the literature.
The diagram below illustrates the conceptual bond disconnections and the corresponding synthetic methodologies that will be explored in this guide.
Caption: Primary synthetic routes to this compound.
Grignard Reagent-Mediated Synthesis
The addition of organometallic reagents, particularly Grignard reagents, to carbonyl precursors is a classic and highly effective method for carbon-carbon bond formation.[3][4] This approach typically involves the reaction of a pyridylmagnesium halide with an electrophilic 3-bromobenzoyl species.
Principle & Mechanistic Insight: The Weinreb Amide Advantage
A significant challenge in ketone synthesis using highly reactive organometallics like Grignard reagents is over-addition, leading to the formation of tertiary alcohols. To circumvent this, the Weinreb-Nahm ketone synthesis is the strategy of choice.[5][6] This method utilizes an N,O-dimethylhydroxyamide (Weinreb amide) as the electrophile. The Grignard reagent adds to the amide to form a stable, chelated tetrahedral intermediate. This intermediate does not collapse to a ketone until acidic workup, thereby preventing a second nucleophilic attack.[5][7]
Caption: Chelation stabilization in the Weinreb ketone synthesis prevents over-addition.
Experimental Protocol: Grignard Addition to a Weinreb Amide
This protocol is adapted from established procedures for synthesizing aryl-heterocyclic ketones.[8] It involves two main stages: the formation of the pyridyl Grignard reagent and its subsequent reaction with the Weinreb amide.
Stage A: Preparation of Pyridin-2-ylmagnesium bromide
-
Setup: A 100 mL three-necked, round-bottomed flask is flame-dried under a stream of dry nitrogen and fitted with a dropping funnel, a nitrogen inlet, and a magnetic stirrer.
-
Reagents: Charge the flask with 2-bromopyridine (6.9 mL, 72.7 mmol).
-
Grignard Formation: Add a 2 M solution of isopropylmagnesium bromide in THF (40 mL, 80 mmol) dropwise to the flask at 0 °C (ice bath).[8] The use of a halogen-metal exchange with a pre-formed Grignard reagent is often more reliable than direct reaction of 2-bromopyridine with magnesium turnings.[9]
-
Maturation: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. The formation of a white suspension indicates the presence of the pyridyl Grignard reagent.[8]
Stage B: Reaction with 3-Bromo-N-methoxy-N-methylbenzamide
-
Setup: In a separate 250 mL flame-dried, three-necked flask, dissolve 3-bromo-N-methoxy-N-methylbenzamide (20.5 g, 80 mmol) in 50 mL of anhydrous THF.
-
Addition: Cool the pyridin-2-ylmagnesium bromide suspension (from Stage A) and add it to the Weinreb amide solution over a period of 1 hour, maintaining the temperature at or below room temperature.
-
Reaction: Stir the resulting mixture at room temperature for 48 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction by carefully adding cold saturated ammonium chloride aqueous solution.
-
Extraction & Purification: Extract the mixture with toluene or ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography (SiO₂, 15% THF in hexanes) to yield the target compound.[8]
| Reagent | Molar Mass ( g/mol ) | Amount Used | Molar Equiv. |
| 2-Bromopyridine | 158.00 | 6.9 mL (11.5 g) | 1.0 |
| Isopropylmagnesium Bromide (2M in THF) | - | 40 mL | 1.1 |
| 3-Bromo-Weinreb Amide | 245.09 | 20.5 g | 1.1 |
| Anhydrous THF | 72.11 | ~90 mL | - |
Causality and Field Insights
-
Solvent Choice: Tetrahydrofuran (THF) is the preferred solvent as it is anhydrous, relatively inert, and effectively solvates the Grignard reagent. Strict anhydrous conditions are paramount to prevent quenching of the highly reactive organometallic species.[3]
-
Temperature Control: The initial formation of the Grignard reagent is performed at 0 °C to control the exothermic nature of the halogen-metal exchange. The subsequent reaction with the Weinreb amide is run at room temperature to ensure a sufficient reaction rate without promoting side reactions.
-
Stoichiometry: A slight excess of the Grignard reagent and Weinreb amide relative to the starting 2-bromopyridine is used to drive the reaction to completion.
Synthesis via Oxidation of a Secondary Alcohol
An alternative and highly reliable route involves the oxidation of the corresponding secondary alcohol, (3-bromophenyl)(pyridin-2-yl)methanol. This precursor alcohol can be readily synthesized, often via a Grignard reaction between pyridin-2-ylmagnesium bromide and 3-bromobenzaldehyde.[3] This two-step approach can be advantageous if the aldehyde is more readily available or cost-effective than the corresponding Weinreb amide.
Principle & Mechanistic Overview
This strategy decouples the C-C bond formation from the establishment of the final ketone oxidation state. The oxidation of a secondary alcohol to a ketone is one of the most fundamental transformations in organic chemistry. A variety of reagents can be employed, from classic chromium-based oxidants to milder, more modern catalytic systems. A patent for a related compound describes an effective oxidation using tert-butyl hydroperoxide (TBHP) and iodine, which proceeds via an iodoester intermediate.[10]
Caption: Two-step synthesis involving alcohol formation and subsequent oxidation.
Experimental Protocol: TBHP/Iodine-Mediated Oxidation
This protocol is generalized from a procedure used for a structurally similar molecule.[10]
-
Setup: In a 1 L three-necked flask, charge pyridine (200 g, as solvent), (3-bromophenyl)(pyridin-2-yl)methanol (0.142 mol), and water (500 g).
-
Reagent Addition: Add tert-butyl hydroperoxide (TBHP, 0.213 mol) and iodine (0.142 mol) to the mixture.
-
Reaction: Heat the reaction mixture to 80 °C and maintain for 6 hours, monitoring for completion by HPLC or TLC.
-
Workup: Cool the reaction mixture. Add a saturated aqueous solution of sodium bisulfite until a starch-iodide test is negative, indicating the absence of oxidant. Stir for 1 hour.
-
Extraction & Purification: Extract the aqueous mixture with ethyl acetate. The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and evaporated to dryness to yield the crude product, which can be further purified by chromatography or recrystallization.
| Reagent | Molar Mass ( g/mol ) | Molar Equiv. | Purpose |
| (3-bromophenyl)(pyridin-2-yl)methanol | 264.12 | 1.0 | Substrate |
| tert-Butyl Hydroperoxide (TBHP) | 90.12 | 1.5 | Oxidant |
| Iodine (I₂) | 253.81 | 1.0 | Co-oxidant/Catalyst |
| Pyridine | 79.10 | - | Solvent/Base |
Causality and Field Insights
-
Choice of Oxidant: The TBHP/Iodine system is a relatively mild and efficient choice.[10] Other common oxidants include Pyridinium chlorochromate (PCC), Swern oxidation (oxalyl chloride/DMSO), and Dess-Martin periodinane. The choice depends on scale, cost, and tolerance for heavy metals or harsh conditions. For large-scale synthesis, catalytic methods are often preferred for their improved atom economy and waste profile.
-
Robustness: This two-step method is often highly reliable. The initial Grignard reaction with an aldehyde is typically high-yielding, and the subsequent oxidation is a well-understood and robust transformation.
Palladium-Catalyzed Cross-Coupling Strategies
Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to construct C-C bonds with high efficiency and functional group tolerance.[11] For this compound, a Suzuki-Miyaura coupling is a highly viable approach.
Principle & Mechanistic Overview
The Suzuki-Miyaura reaction couples an organoboron compound (e.g., a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base.[12] For this target molecule, the coupling could theoretically be performed in two ways:
-
Route A: 2-Pyridylboronic acid + 3-Bromobenzoyl chloride
-
Route B: 3-Formylphenylboronic acid + 2-Bromopyridine (followed by oxidation)
Route A is more direct. The catalytic cycle involves three key steps: oxidative addition of the Pd(0) catalyst to the organohalide, transmetalation of the organic group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative procedure based on established methods for Suzuki couplings involving heteroaryl halides.[11][13]
-
Setup: To a reaction vessel, add 3-bromobenzoyl chloride (1.0 mmol), 2-pyridylboronic acid (1.2 mmol), and a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol).
-
Reagents: Add a base, such as potassium carbonate (K₂CO₃, 3.0 mmol), and a solvent mixture, typically 1,4-dioxane and water (4:1 ratio).[11]
-
Reaction: Purge the vessel with nitrogen or argon. Heat the mixture to 85-95 °C and stir for 6-12 hours, or until reaction completion is confirmed by a suitable analytical method (TLC, GC-MS, or LC-MS).
-
Workup: Cool the reaction to room temperature and dilute with water.
-
Extraction & Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by flash column chromatography to obtain this compound.
| Reagent | Molar Equiv. | Purpose |
| 3-Bromobenzoyl Chloride | 1.0 | Electrophile |
| 2-Pyridylboronic Acid | 1.2 | Nucleophile |
| Pd(PPh₃)₄ | 0.03 | Catalyst |
| K₂CO₃ | 3.0 | Base |
Causality and Field Insights
-
Catalyst System: The choice of palladium source and ligand is critical and often requires optimization. Pd(PPh₃)₄ is a common and effective catalyst, but others like Pd(dppf)Cl₂ may offer improved yields or reaction times for specific substrates.[11]
-
Base and Solvent: The base is required to activate the boronic acid for the transmetalation step. An aqueous solvent system is often necessary for the Suzuki reaction to proceed efficiently.
-
Advantages: The primary advantage of the Suzuki coupling is its exceptional tolerance for a wide variety of functional groups, which can simplify synthetic planning and avoid the need for protecting groups.
Comparative Analysis and Method Selection
| Synthetic Strategy | Key Advantages | Key Challenges | Best Suited For |
| Grignard Reaction (Weinreb) | High yields, well-established, cost-effective for scale-up. | Requires strictly anhydrous conditions; sensitive to steric hindrance. | Large-scale synthesis where cost and yield are paramount. |
| Oxidation of Alcohol | Robust and reliable; starting materials (aldehydes) are often readily available. | Two-step process; may use stoichiometric and/or hazardous oxidants. | Situations where the corresponding aldehyde is more accessible than the Weinreb amide. |
| Pd-Catalyzed Coupling (Suzuki) | Excellent functional group tolerance; mild reaction conditions. | Higher cost of catalyst and ligands; potential for palladium contamination in the final product. | Complex molecule synthesis and medicinal chemistry where functional group compatibility is key. |
Expert Recommendation: For routine, scale-up synthesis, the Grignard reaction with a Weinreb amide often provides the most direct and economical route. For rapid analogue synthesis in a drug discovery setting, the Suzuki-Miyaura coupling offers unparalleled flexibility and functional group tolerance. The oxidation route stands as a robust and reliable backup, particularly when aldehyde starting materials are readily available.
References
- Google Patents. (2022). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
-
Apicule. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine (CAS No: 1563-56-0) API Intermediate Manufacturers. Retrieved from [Link]
-
Khan, I., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Retrieved from [Link]
-
Xia, W., et al. (2019). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-Aryl Pyridines by Palladium-Catalyzed Direct Arylation of Pyridine N-Oxides. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Aromatic systems with two and three pyridine-2,6-dicarbazolyl-3,5-dicarbonitrile fragments as electron-transporting organic semiconductors exhibiting long-lived emissions. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. Retrieved from [Link]
-
National Center for Biotechnology Information. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Retrieved from [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine. PubChem. Retrieved from [Link]
-
ResearchGate. (n.d.). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]
-
FRONTIERS IN CHEMICAL SCIENCES. (n.d.). Oxidation of Some Dihydropyridine Derivatives to Pyridine Via Different Methods. Retrieved from [Link]
-
Scholarship @ Claremont. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
-
Pharma Focus Asia. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Retrieved from [Link]
-
YouTube. (2022). Weinreb ketone synthesis. Retrieved from [Link]
-
ResearchGate. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
Oriental Journal of Chemistry. (2020). Synthesis of Weinreb and their Derivatives (A Review). Retrieved from [Link]
Sources
- 1. apicule.com [apicule.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Synthesis of Weinreb and their Derivatives (A Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. sphinxsai.com [sphinxsai.com]
- 10. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 11. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(3-Bromobenzoyl)pyridine: A Versatile Synthetic Building Block
Abstract
This technical guide provides a comprehensive analysis of 2-(3-Bromobenzoyl)pyridine, a pivotal intermediate in synthetic organic chemistry. The document delineates its core chemical and physical properties, molecular structure, and spectroscopic signature. Furthermore, it offers an in-depth exploration of established synthetic protocols, key reactivity patterns, and its significant applications as a versatile precursor in the fields of medicinal chemistry and materials science. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of this compound for the synthesis of complex molecular architectures and novel chemical entities.
Introduction: Strategic Importance of this compound
This compound is a bi-aryl ketone distinguished by a unique trifecta of functional groups: an electron-deficient pyridine ring, a reactive carbonyl bridge, and a synthetically versatile brominated phenyl ring. This specific arrangement of functionalities makes it a highly valuable and sought-after building block for constructing more complex molecular frameworks. The pyridine moiety is a common pharmacophore in numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and enhance pharmacokinetic properties[1][2]. The bromine atom serves as a strategic handle for introducing molecular diversity through a variety of cross-coupling reactions, while the ketone group offers a site for cyclization and condensation chemistry[3]. Consequently, understanding the properties and reactivity of this compound is crucial for its effective application in the design and synthesis of novel therapeutic agents and functional materials.
Physicochemical and Structural Properties
The fundamental properties of this compound are summarized below. These data are essential for its handling, reaction setup, and purification.
| Property | Value | Source(s) |
| CAS Number | 206357-82-6 | [3][4][5] |
| Molecular Formula | C₁₂H₈BrNO | [3][4][5] |
| Molecular Weight | 262.10 g/mol | [3][4] |
| InChI Key | NVGQILUWTNBMRD-UHFFFAOYSA-N | [3] |
| Canonical SMILES | O=C(C1=NC=CC=C1)C2=CC=CC(Br)=C2 | [5] |
| Physical Form | Solid (Typical) | [6] |
| Storage | Sealed in a dry environment at room temperature. | [5][6] |
Molecular Structure Analysis
The structure of this compound features a pyridin-2-yl group and a 3-bromophenyl group connected by a carbonyl linker. Due to steric hindrance and electronic repulsion between the aromatic rings, the molecule is not perfectly planar. There is rotational freedom around the single bonds connecting the carbonyl carbon to each aromatic ring, leading to a twisted conformation in its ground state[3]. This non-planar geometry can have significant implications for its crystal packing and its interaction with biological targets.
Caption: Molecular structure of this compound.
Spectroscopic Profile
Confirmation of the identity and purity of this compound relies on a combination of spectroscopic techniques. The expected data are predictive, based on its known structural analogues[3].
| Technique | Expected Observation | Purpose |
| ¹H NMR | Distinct signals in the aromatic region (δ 7.0-9.0 ppm) for the eight protons on the pyridine and bromobenzoyl rings. | Structural Elucidation |
| ¹³C NMR | A signal for the carbonyl carbon (typically δ > 180 ppm), along with distinct signals for the carbons of the two aromatic rings. | Structural Confirmation |
| IR Spectroscopy | Characteristic absorption bands for C=O (ketone, ~1660-1700 cm⁻¹), C-Br, and aromatic C-H/C=C bonds. | Functional Group ID |
| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the exact mass of C₁₂H₈BrNO. The isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1) will be observable. | Identity & Purity Check |
Synthesis and Reactivity
Recommended Synthetic Protocol: Grignard Reaction
A robust and widely employed method for synthesizing this compound is the Grignard reaction. This approach involves the nucleophilic addition of a pyridyl-magnesium halide to a 3-bromobenzoyl electrophile. The causality behind this choice is the high reliability of Grignard reagents for forming carbon-carbon bonds.
Caption: General workflow for the Grignard synthesis of this compound.
Detailed Step-by-Step Methodology: [4]
-
Grignard Reagent Preparation: A solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to 0°C in a flame-dried, round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon). Isopropylmagnesium bromide (1.1 eq, typically a 2 M solution in THF) is added dropwise, maintaining the temperature at 0°C. The choice of isopropylmagnesium bromide is strategic for a halogen-magnesium exchange reaction, which is often more efficient than direct insertion for preparing pyridyl Grignard reagents.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm slowly to room temperature and stirred overnight to ensure the complete formation of the pyridin-2-ylmagnesium bromide intermediate.
-
Nucleophilic Addition: The freshly prepared Grignard reagent is then added to a separate flask containing a solution of an appropriate electrophile, such as 3-bromobenzaldehyde or 3-bromo-N,N-diethylbenzamide (1.1 eq), in anhydrous THF over an extended period (e.g., 1 hour). The slow addition helps to control the exothermicity of the reaction. The mixture is stirred at room temperature for an extended period (e.g., 48 hours) to drive the reaction to completion.
-
Aqueous Workup: The reaction is carefully quenched by the addition of a cold, saturated aqueous solution of ammonium chloride. This step protonates the intermediate alkoxide and neutralizes any remaining Grignard reagent.
-
Extraction and Purification: The product is extracted from the aqueous layer using an organic solvent like toluene or ethyl acetate. The combined organic portions are then purified using column chromatography on silica gel to yield the pure this compound[4].
Key Reactivity Insights
The synthetic utility of this compound stems from the distinct reactivity of its functional groups.
-
Halogen Reactivity (Bromobenzoyl Moiety): The bromine atom is the most versatile site for modification. It is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations[3]. This reactivity is the cornerstone of its use as a building block, allowing for the precise and efficient introduction of aryl, alkynyl, amino, and other functional groups at the 3-position of the benzoyl ring.
-
Carbonyl Group Reactivity: The ketone functionality readily undergoes condensation reactions. For instance, it can react with hydrazine derivatives to form hydrazones, which are themselves valuable intermediates in medicinal chemistry[3].
-
Pyridine Ring Reactivity: The nitrogen atom in the pyridine ring imparts an electron-deficient character to the aromatic system. This makes the ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (positions 2, 4, and 6)[3]. The nitrogen itself can also act as a nucleophile or a base.
Applications in Drug Discovery and Materials Science
While direct applications of this compound are not extensively documented, its true value lies in its role as a precursor and intermediate. The strategic placement of its reactive sites makes it an ideal starting material for creating libraries of complex molecules for high-throughput screening.
-
Pharmaceutical Synthesis: The structural motif of a benzoylpyridine is central to many biologically active compounds. A closely related analogue, 2-(2-amino-5-bromobenzoyl)pyridine, is a well-known key intermediate in the synthesis of Bromazepam, a benzodiazepine drug, and Remimazolam, an ultra-short-acting anesthetic[7][8][9]. By analogy, this compound serves as a valuable scaffold for accessing novel analogues and derivatives for drug discovery programs targeting the central nervous system and other therapeutic areas[7].
-
Heterocyclic Chemistry: The combination of the carbonyl group and the bromine atom makes this compound a powerful precursor for synthesizing fused heterocyclic systems. For example, intramolecular palladium-catalyzed reactions can be designed to form azafluorenones, a class of compounds with interesting photophysical and biological properties[3].
-
Materials Science: Pyridine-containing organic molecules are explored for their applications in asymmetric catalysis and supramolecular chemistry[3]. The ability to functionalize the bromophenyl ring allows for the tuning of electronic and steric properties, making derivatives of this compound potential candidates for new ligands, catalysts, or organic electronic materials.
Conclusion
This compound is a compound of significant strategic value for synthetic chemists. Its well-defined structure, predictable reactivity, and commercially available starting materials for its synthesis make it an attractive and versatile intermediate. The ability to selectively modify the molecule at the bromine atom, the carbonyl group, or the pyridine ring provides a robust platform for the divergent synthesis of complex molecular targets. For researchers and professionals in drug discovery and materials science, a thorough understanding of the chemical properties and reactivity of this compound is essential for unlocking its full potential in the development of next-generation pharmaceuticals and functional materials.
References
-
2-(2-Amino-5-bromobenzoyl)pyridine CAS 1563-56-0 Product Specification - LookChem. [Link]
-
Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. [Link]
- CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl)
-
2-(2-Amino-5-bromobenzoyl)pyridine - CAS Common Chemistry. [Link]
-
2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem. [Link]
-
Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | lookchem. [Link]
-
Supporting Information - The Royal Society of Chemistry. [Link]
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring - YouTube. [Link]
-
2-(2-Amino-3-hydroxy-5-bromobenzoyl)pyridine - Optional[MS (LC)] - Spectrum - SpectraBase. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC - PubMed Central. [Link]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. [Link]
-
RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. [Link]
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. 206357-82-6|this compound|BLD Pharm [bldpharm.com]
- 6. 2-(2-Amino-5-bromobenzoyl)pyridine | 1563-56-0 [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Spectroscopic Analysis of 2-(3-Bromobenzoyl)pyridine by Nuclear Magnetic Resonance (NMR)
Abstract
This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-(3-Bromobenzoyl)pyridine, a key intermediate in pharmaceutical and materials science research. While extensively reported experimental spectra for this specific molecule are limited, this document leverages foundational NMR principles and data from analogous structures to present a detailed predictive analysis of its ¹H and ¹³C NMR spectra.[1] The guide offers in-depth interpretations of expected chemical shifts and coupling patterns, a robust experimental protocol for data acquisition, and visual aids to elucidate molecular structure and analytical workflows. This document is intended for researchers, scientists, and drug development professionals seeking to confirm the synthesis and purity of this compound or similar heterocyclic ketones.
Introduction: The Structural Significance of this compound
This compound is a versatile bifunctional molecule featuring a pyridine ring linked to a brominated phenyl ring through a ketone carbonyl group. This unique architecture makes it a valuable building block in organic synthesis. The pyridine moiety can act as a ligand for metal catalysts, while the bromine atom on the benzoyl ring serves as a reactive handle for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the construction of more complex molecular frameworks.[1]
Given its role as a synthetic precursor, unambiguous structural confirmation is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for elucidating the molecular structure of organic compounds in solution.[1] This guide provides the foundational knowledge required to interpret the ¹H and ¹³C NMR spectra of this compound with confidence.
Molecular Structure and Predicted NMR Features
To facilitate a clear analysis, the atoms of this compound are systematically numbered as shown below. This numbering scheme will be used for all subsequent spectral assignments.
Caption: Numbered structure of this compound.
The molecule possesses eight aromatic protons and thirteen distinct carbon signals (including the carbonyl carbon). The electron-withdrawing nature of the pyridine nitrogen, the carbonyl group, and the bromine atom will significantly influence the chemical shifts, causing protons and carbons proximate to these groups to appear further downfield.[2][3]
¹H NMR Spectroscopic Data & Analysis (Predicted)
The aromatic region (δ 7.0-9.0 ppm) of the ¹H NMR spectrum is expected to be complex, containing signals for all eight protons.[2] The analysis is best approached by considering the two aromatic systems separately.
Table 1: Predicted ¹H NMR Data for this compound in CDCl₃
| Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) | Assignment | Rationale |
| ~8.70 | ddd | J = 4.8, 1.8, 0.9 | H6 | Ortho to pyridine N, deshielded. Coupled to H5, H4, H3. |
| ~8.10 | dt | J = 7.8, 1.2 | H3 | Ortho to carbonyl-substituted C2, deshielded. Coupled to H4, H5. |
| ~7.95 | ddd | J = 7.8, 7.5, 1.8 | H4 | Meta to N, ortho/para to other protons. Coupled to H3, H5, H6. |
| ~7.85 | t | J ≈ 1.8 | H2' | Ortho to Br and carbonyl C, deshielded. Coupled to H4' and H6'. |
| ~7.80 | dt | J ≈ 7.8, 1.8 | H6' | Ortho to carbonyl C, deshielded. Coupled to H5' and H2'. |
| ~7.50 | ddd | J = 7.8, 4.8, 1.2 | H5 | Meta to N and C2. Coupled to H4, H6, H3. |
| ~7.40 | t | J ≈ 7.8 | H5' | Meta to Br and carbonyl C. Coupled to H4' and H6'. |
| ~7.70 | ddd | J ≈ 7.8, 1.8, 1.8 | H4' | Para to carbonyl C, ortho to Br. Coupled to H5', H2'. |
In-depth Analysis:
-
Pyridine Ring Protons (H3, H4, H5, H6):
-
H6: The proton at the C6 position is ortho to the electronegative nitrogen atom, placing it in a highly deshielded environment. It is expected to be the most downfield signal, appearing around δ 8.70 ppm.[4] Its multiplicity will be a doublet of doublet of doublets (ddd) due to coupling with H5 (ortho, J ≈ 4.8 Hz), H4 (meta, J ≈ 1.8 Hz), and H3 (para, J ≈ 0.9 Hz).
-
H3 & H4: Protons H3 and H4 are adjacent to the electron-withdrawing benzoyl substituent and will also be shifted downfield. H4, being further from the nitrogen, will likely appear as a complex multiplet (ddd) around δ 7.95 ppm. H3, being ortho to the point of substitution, will be deshielded and appear around δ 8.10 ppm as a doublet of triplets (dt).
-
H5: This proton is the most shielded of the pyridine ring protons and is expected around δ 7.50 ppm.
-
-
Bromobenzoyl Ring Protons (H2', H4', H5', H6'):
-
H2' and H6': The protons ortho to the carbonyl group (H2' and H6') are significantly deshielded by its anisotropic effect. H2' is further deshielded by its proximity to the bromine atom.[5] Therefore, H2' is predicted to appear as a narrow triplet (or ddd with two small couplings) around δ 7.85 ppm. H6' will appear slightly more upfield around δ 7.80 ppm as a doublet of triplets.
-
H5': The proton meta to the bromine and carbonyl groups will be the most shielded on this ring, appearing as a triplet around δ 7.40 ppm.
-
H4': This proton, ortho to the bromine, will show a downfield shift and is predicted around δ 7.70 ppm.
-
¹³C NMR Spectroscopic Data & Analysis (Predicted)
The ¹³C NMR spectrum is expected to show 13 distinct signals, as all carbon atoms are in unique chemical environments. Aromatic carbons typically resonate between δ 120-150 ppm, with the carbonyl carbon appearing significantly further downfield.[2]
Table 2: Predicted ¹³C NMR Data for this compound in CDCl₃
| Predicted δ (ppm) | Assignment | Rationale |
| ~192.0 | C7 (C=O) | Ketone carbonyl carbon, highly deshielded. |
| ~155.5 | C2 | Attached to pyridine N and carbonyl group. |
| ~149.5 | C6 | Attached to pyridine N. |
| ~138.0 | C1' | Quaternary carbon attached to carbonyl. |
| ~137.0 | C4 | Pyridine CH. |
| ~136.5 | C4' | CH carbon para to carbonyl, ortho to Br. |
| ~132.0 | C6' | CH carbon ortho to carbonyl. |
| ~130.0 | C5' | CH carbon meta to Br and carbonyl. |
| ~128.0 | C2' | CH carbon ortho to Br and carbonyl. |
| ~126.5 | C5 | Pyridine CH. |
| ~122.5 | C3' | Quaternary carbon attached to Br. |
| ~122.0 | C3 | Pyridine CH. |
In-depth Analysis:
-
Carbonyl Carbon (C7): The ketone carbonyl carbon is the most deshielded and will appear as a sharp singlet far downfield, predicted around δ 192.0 ppm. Its observation is a key indicator of the compound's identity.
-
Quaternary Carbons (C2, C1', C3'): These carbons will appear as low-intensity signals. C2, attached to both the nitrogen and the carbonyl system, will be highly deshielded (~155.5 ppm). C1', the point of attachment for the carbonyl, will also be downfield (~138.0 ppm). C3', directly bonded to the electronegative bromine, is predicted to resonate around δ 122.5 ppm.
-
Pyridine Carbons (C3, C4, C5, C6): The carbons adjacent to the nitrogen (C6 and C2) are the most deshielded. C6 is predicted around δ 149.5 ppm. The remaining CH carbons (C3, C4, C5) will appear in the range of δ 122-137 ppm.
-
Bromobenzoyl Carbons (C2', C4', C5', C6'): The chemical shifts of these carbons are influenced by the competing effects of the electron-withdrawing carbonyl group and the bromine atom. The expected shifts are listed in Table 2, reflecting deshielding for carbons ortho and para to the carbonyl group.
Experimental Protocol: NMR Data Acquisition
This section provides a standardized workflow for acquiring high-quality NMR data for this compound.
Caption: Standard workflow for NMR analysis.
Methodology:
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Vortex the vial until the sample is completely dissolved.
-
Using a Pasteur pipette, transfer the solution into a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer's spinner and place it in the magnet.
-
Lock the field frequency onto the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks.
-
Acquire the ¹H spectrum. A standard pulse program with 8-16 scans is typically sufficient.
-
Acquire the ¹³C spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) will be required to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decays (FIDs) for both spectra.
-
Perform manual phase correction to ensure all peaks are in the positive absorptive mode.
-
Apply a baseline correction algorithm to produce a flat baseline.
-
Calibrate the chemical shift axis by setting the TMS signal to δ 0.00 ppm for the ¹H spectrum and δ 77.16 ppm (the central peak of the CDCl₃ triplet) for the ¹³C spectrum.
-
Integrate the signals in the ¹H spectrum to determine the relative number of protons for each peak.
-
Conclusion
The structural confirmation of this compound via NMR spectroscopy relies on the careful assignment of eight distinct aromatic proton signals and thirteen carbon signals. Key spectral signatures include the highly deshielded proton (H6) ortho to the pyridine nitrogen at ~δ 8.70 ppm and the characteristic downfield shift of the ketone carbonyl carbon to ~δ 192.0 ppm. By comparing experimentally acquired data to the predictive analysis outlined in this guide, researchers can confidently verify the identity, purity, and structural integrity of this important synthetic intermediate. For absolute confirmation, 2D NMR techniques such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are recommended to establish direct bonding and through-space connectivities.[6]
References
-
Oregon State University. (2014). NMR Analysis of Substituted Benzophenones Analysis Guide. Available at: [Link]
-
Modgraph Consultants Ltd. (2004). Anisotropic and steric effects in halogen substituent chemical shifts (SCS), a modelling. Available at: [Link]
-
Chemistry LibreTexts. (2024). Spectroscopy of Aromatic Compounds. Available at: [Link]
-
Chemistry LibreTexts. (2023). Chemical Shift. Available at: [Link]
-
Wang, Z., et al. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
Srinivasan, S., et al. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Rasayan J. Chem. Available at: [Link]
-
Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Bentham Science Publishers. Available at: [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for Deoxygenation of Amine N-Oxides. Available at: [Link]
Sources
An In-Depth Technical Guide to the Synthetic Utility and Pharmacological Potential of 2-(3-Bromobenzoyl)pyridine and Its Derivatives
Foreword
This technical guide provides a comprehensive overview of 2-(3-Bromobenzoyl)pyridine, a versatile heterocyclic ketone. While direct, in-depth studies on the specific mechanism of action of the parent compound are not extensively available in public literature, its significance lies in its role as a pivotal intermediate in the synthesis of a diverse array of biologically active molecules. This document will delve into the known synthetic pathways involving this compound and explore the established and putative mechanisms of action of its key derivatives, offering valuable insights for researchers, medicinal chemists, and professionals in drug development.
Introduction: The 2-Benzoylpyridine Scaffold
The 2-benzoylpyridine framework is a privileged scaffold in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities. The inherent chemical properties of this structure—a pyridine ring, a benzoyl group, and a ketone linker—provide a unique combination of hydrogen bonding capabilities, aromatic interactions, and a reactive handle for further chemical modifications. The introduction of a bromine atom on the benzoyl ring, as in this compound, further enhances its utility as a synthetic building block, particularly for cross-coupling reactions.
Synthetic Versatility of this compound
The primary role of this compound in the scientific landscape is that of a versatile chemical intermediate. Its synthesis and subsequent reactions are crucial for building more complex molecular architectures.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a Grignard reaction.[1] This typically includes the reaction of a pyridine-based electrophile with a bromobenzyl Grignard reagent.[2] Another approach involves the dropwise addition of isopropylmagnesium bromide to 2-bromopyridine in tetrahydrofuran (THF) at 0°C, followed by warming to room temperature and stirring overnight.[1]
Key Reactions and Derivative Synthesis
The bromine atom on the benzoyl ring and the carbonyl group are the primary sites for chemical modifications, enabling the synthesis of a wide range of derivatives.
The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig amination. These reactions allow for the introduction of diverse aryl, alkyl, and amino moieties at the 3-position of the benzoyl ring, leading to a vast library of analogues for structure-activity relationship (SAR) studies.
The carbonyl group of this compound readily reacts with hydrazine derivatives to form hydrazones.[2] This condensation reaction is often catalyzed by acid and is a common strategy for introducing new functionalities and altering the pharmacokinetic properties of the parent molecule. For instance, 3-bromobenzoyl hydrazone derivatives have been investigated for their biological activities.[2]
Caption: General workflow for the synthesis of hydrazone derivatives from this compound.
Pharmacological Potential and Mechanisms of Action of Derivatives
While the mechanism of action of this compound itself is not well-defined, the biological activities of its derivatives provide strong indications of its potential therapeutic applications.
Inhibition of VEGFR-2 and COX-2
Derivatives of this compound have been investigated as potential inhibitors of key enzymes involved in cancer and inflammation.
-
VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. For a VEGFR-2 inhibitor containing a 3-bromobenzoyl moiety, molecular modeling studies have shown a significant binding free energy of -36.9 kcal/mol, with van der Waals interactions being the predominant stabilizing force.[2] This suggests that the bromobenzoylpyridine scaffold can be optimized to develop potent anti-angiogenic agents.
-
COX-2 Inhibition: Cyclooxygenase-2 (COX-2) is an enzyme responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. The inhibition of COX-2 is a well-established strategy for the treatment of inflammatory disorders. The binding energies for COX-2 inhibitors typically range from -8.1 to -10.0 kcal/mol, and derivatives of this compound fall within this range, indicating their potential as anti-inflammatory agents.[2] The mechanism of action of a related compound, 2-(2-Amino-5-bromobenzoyl)pyridine (2ABBP), is thought to involve the inhibition of cyclooxygenase enzymes.[3]
Caption: Putative inhibitory mechanisms of this compound derivatives on VEGFR-2 and COX-2 pathways.
Photodynamic Therapy
A recent study has highlighted the potential of a bromobenzoyl pyridine derivative as a photosensitizer for photodynamic therapy (PDT).[4] In PDT, a photosensitizer is administered and accumulates in target tissues, such as tumors. Upon activation by light of a specific wavelength, the photosensitizer generates reactive oxygen species (ROS), which are cytotoxic and lead to localized cell death. This suggests a novel therapeutic application for this class of compounds.
Context from a Closely Related Analogue: 2-(2-Amino-5-bromobenzoyl)pyridine
The more extensively studied analogue, 2-(2-Amino-5-bromobenzoyl)pyridine, serves as a crucial intermediate in the synthesis of the anxiolytic drug Bromazepam and the short-acting sedative Remimazolam.[5] This underscores the pharmaceutical relevance of the bromobenzoylpyridine core. Furthermore, this compound has been shown to possess anti-inflammatory properties.[3] The metabolism of Bromazepam leads to the formation of 2-(2-amino-5-bromobenzoyl)pyridine, which is further metabolized in the body.[6]
Experimental Protocols
The following are generalized protocols for key experiments that would be relevant for characterizing the mechanism of action of novel this compound derivatives.
VEGFR-2 Kinase Assay
Objective: To determine the in vitro inhibitory activity of a test compound against VEGFR-2 kinase.
Methodology:
-
Prepare a reaction buffer containing Tris-HCl, MgCl₂, MnCl₂, DTT, and ATP.
-
Add the test compound (dissolved in DMSO) at various concentrations to the wells of a microplate.
-
Add recombinant human VEGFR-2 kinase and a suitable substrate (e.g., a poly-Glu-Tyr peptide).
-
Initiate the reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based ELISA.
-
Calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme activity.
COX-2 Inhibition Assay
Objective: To assess the in vitro inhibitory effect of a test compound on COX-2 activity.
Methodology:
-
Use a commercially available COX-2 inhibitor screening assay kit or prepare a reaction mixture containing purified ovine or human recombinant COX-2, heme, and a suitable buffer.
-
Add the test compound at various concentrations to the reaction mixture.
-
Add arachidonic acid as the substrate to initiate the enzymatic reaction.
-
Incubate at 37°C for a defined period (e.g., 10 minutes).
-
Measure the production of prostaglandin E₂ (PGE₂) using an ELISA kit.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Data Summary
The following table summarizes representative binding energy data for inhibitors related to the this compound scaffold, illustrating their potential for high-affinity binding to biological targets.
| Target Enzyme | Ligand Type | Calculation Method | Calculated Binding Energy (kcal/mol) | Reference |
| VEGFR-2 | 3-Bromobenzoyl hydrazone derivative | MM-GBSA | -36.9 | [2] |
Conclusion and Future Directions
This compound is a valuable and versatile building block in synthetic and medicinal chemistry. While its own biological activity remains to be fully elucidated, its derivatives have shown significant promise as inhibitors of key therapeutic targets such as VEGFR-2 and COX-2, and as photosensitizers for photodynamic therapy. The synthetic accessibility and the potential for diverse chemical modifications make the this compound scaffold an attractive starting point for the development of novel therapeutic agents.
Future research should focus on:
-
Systematic SAR studies: To optimize the inhibitory activity and selectivity of derivatives against specific targets.
-
In vivo efficacy studies: To evaluate the therapeutic potential of promising lead compounds in animal models of cancer and inflammation.
-
Elucidation of the mechanism of action: Detailed biochemical and cellular assays to precisely define how these compounds interact with their biological targets and modulate downstream signaling pathways.
By leveraging the synthetic tractability of this compound, the scientific community is well-positioned to unlock the full therapeutic potential of this important chemical scaffold.
References
- This compound | 206357-82-6 | Benchchem. (URL: )
- 2-(2-Amino-5-bromobenzoyl)pyridine: A Comprehensive Overview. (2025). (URL: )
-
Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed. (URL: [Link])
-
Correction: A Bromobenzoyl Pyridine Photosensitizer with Suppressed Phosphorescence for Efficient ROS-Based Photodynamic Therapy - PubMed. (2025). (URL: [Link])
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]
- 4. Correction: A Bromobenzoyl Pyridine Photosensitizer with Suppressed Phosphorescence for Efficient ROS-Based Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. Studies on metabolism of bromazepam. VI. Reduction of 2-(2-amino-5-bromobenzoyl)pyridine, a metabolite of bromazepam, in the rabbit, rat, and guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(3-Bromobenzoyl)pyridine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction: Situating a Versatile Building Block in the Pantheon of Pyridine Chemistry
The pyridine ring, a foundational heterocyclic scaffold, is a ubiquitous feature in a vast array of natural products, pharmaceuticals, and functional materials.[1] Its unique electronic properties and the ability to engage in a multitude of chemical transformations have cemented its status as a "privileged" structure in medicinal chemistry.[2] The historical journey of pyridine chemistry, from its initial isolation from bone oil in the 19th century to the development of sophisticated synthetic methodologies like the Hantzsch and Chichibabin syntheses, has paved the way for the creation of a diverse chemical space of pyridine derivatives.[3] Among these, the benzoylpyridines represent a significant class of compounds, serving as key intermediates in the synthesis of a wide range of biologically active molecules and materials.[4]
This guide focuses on a specific, yet highly versatile member of this family: 2-(3-Bromobenzoyl)pyridine . While its direct biological activities are not extensively documented, its true value lies in its role as a meticulously designed building block. The presence of a bromine atom on the benzoyl ring, coupled with the pyridine moiety, offers a rich chemical handle for a variety of synthetic transformations, making it a valuable precursor for the construction of more complex molecular architectures.[5] This guide will provide a comprehensive overview of its synthesis, physicochemical properties, and its burgeoning applications in organic synthesis and drug discovery, offering a technical resource for researchers looking to leverage the unique chemical potential of this compound.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.
| Property | Value |
| CAS Number | 206357-82-6[3][5] |
| Molecular Formula | C₁₂H₈BrNO[3][5] |
| Molecular Weight | 262.1 g/mol [3][5] |
| Appearance | Not specified, likely a solid |
| Solubility | Expected to be soluble in common organic solvents |
Core Synthesis: A Grignard-Centric Approach
The most commonly cited and robust method for the synthesis of this compound involves a Grignard reaction. This classic organometallic transformation provides a reliable route to forming the crucial carbon-carbon bond between the pyridine and benzoyl moieties.
Experimental Protocol: Grignard Reaction for the Synthesis of this compound
This protocol is based on a method detailed in a US patent, highlighting its practical utility.[3]
Step 1: Formation of the Pyridyl Grignard Reagent
-
To a flame-dried 100 mL round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), add 2-bromopyridine (6.9 mL, 72.7 mmol).[3]
-
Cool the flask to 0°C using an ice bath.[3]
-
Slowly add a 2 M solution of isopropylmagnesium bromide in THF (40 mL, 80 mmol) dropwise to the stirred solution of 2-bromopyridine.[3]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight. This ensures the complete formation of the pyridin-2-ylmagnesium bromide Grignard reagent.[3]
Step 2: Acylation with 3-Bromo-N,N-diethylbenzamide
-
In a separate 250 mL round-bottomed flask, add the freshly prepared solution of pyridin-2-ylmagnesium bromide (13.3 g, 72.7 mmol) in THF (40 mL). This will likely be a white suspension.[3]
-
Prepare a solution of 3-bromo-N,N-diethylbenzamide (20.5 g, 80 mmol) in 50 mL of anhydrous THF.[3]
-
Add the solution of the benzamide to the Grignard reagent dropwise over a period of 1 hour.[3]
-
Stir the resulting reaction mixture at room temperature for 48 hours.[3]
-
Upon completion, quench the reaction by carefully adding a cold, saturated aqueous solution of ammonium chloride.[3]
-
Extract the aqueous layer with toluene.[3]
-
The combined organic layers are then purified by column chromatography on silica gel (eluting with 15% THF in hexanes) to yield this compound. The reported yield for this procedure is 80%.[3]
Causality Behind Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. The use of an inert atmosphere is crucial to prevent the degradation of the organometallic species and ensure a high yield.
-
Anhydrous Solvents: Water will rapidly protonate and destroy the Grignard reagent. Therefore, all solvents and glassware must be scrupulously dried.
-
Slow Addition at Low Temperature: The formation of the Grignard reagent is an exothermic process. Slow addition at 0°C helps to control the reaction temperature, preventing side reactions such as Wurtz coupling.
-
N,N-diethylbenzamide as the Acylating Agent: While an acyl chloride could also be used, the N,N-diethylbenzamide is less reactive, which can help to prevent the common side reaction of the Grignard reagent adding twice to the carbonyl group. The diethylamino group is a good leaving group under the reaction conditions.
-
Aqueous Workup with Ammonium Chloride: A saturated solution of ammonium chloride is a mild acid source that effectively quenches the reaction by protonating any remaining Grignard reagent and the intermediate alkoxide, without being so acidic as to cause degradation of the desired product.
Chemical Reactivity and Synthetic Utility
The synthetic versatility of this compound stems from the distinct reactivity of its two key functional components: the brominated aromatic ring and the ketone carbonyl group.
Reactions at the Bromobenzoyl Moiety
The bromine atom on the benzoyl ring is a prime site for a variety of substitution reactions, particularly palladium-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of functional groups, making it a powerful tool for molecular diversification.[5]
-
Suzuki-Miyaura Coupling: The bromine atom can be readily displaced by a variety of aryl or vinyl boronic acids in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond. This is a highly efficient method for constructing biaryl structures.[5]
-
Buchwald-Hartwig Amination: This reaction allows for the formation of a carbon-nitrogen bond by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a strong base. This is a key transformation in the synthesis of many pharmaceuticals.[5]
| Reaction Type | Catalyst/Ligand | Base | Reactant | Product Type |
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | K₃PO₄ | Arylboronic acid | Biaryl derivative |
| Buchwald-Hartwig Amination | [Pd₂(dba)₃] / (±)-BINAP | NaOBuᵗ | Amine | Arylamine |
Reactions at the Carbonyl Group
The ketone carbonyl group in this compound is susceptible to nucleophilic attack, providing a gateway to a variety of functional group transformations.
-
Synthesis of Hydrazone Derivatives: The carbonyl group readily condenses with hydrazine and its derivatives to form hydrazones. This reaction is often catalyzed by a small amount of acid. Hydrazones are important intermediates in their own right and are found in a number of biologically active compounds.[5]
Applications in Medicinal Chemistry and Materials Science
While this compound is primarily valued as a synthetic intermediate, its utility is demonstrated in the synthesis of more complex and often biologically active molecules.
-
Synthesis of Azafluorenones: Related isomers, such as 3-(4-bromobenzoyl)-2-chloropyridine, have been utilized in palladium-catalyzed reactions to synthesize azafluorenones. These tricyclic structures are of interest in both materials science and medicinal chemistry due to their unique electronic and photophysical properties.[5]
-
Precursor to Acyclic Imides: this compound can be used to synthesize more elaborate structures, such as acyclic imides like 3-bromo-N-(3-bromobenzoyl)-N-(pyridin-2-yl)benzamide, through condensation reactions. The study of the crystal structures of these derivatives provides valuable insights into their conformational properties and intermolecular interactions.[5]
-
Building Block for Conjugated Polymers: Brominated benzoylpyridine derivatives have been investigated as acceptor building blocks in the synthesis of conjugated polymers. These materials have potential applications in organic electronics, such as in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[5]
Spectroscopic Characterization
Accurate structural elucidation of this compound and its reaction products relies on a combination of modern spectroscopic techniques.
| Technique | Expected Data/Observation | Purpose |
| Mass Spectrometry (MS) | Molecular ion peak corresponding to the exact mass of C₁₂H₈BrNO. | Identity & Purity Confirmation[5] |
| ¹H NMR | Distinct signals for the aromatic protons on both the pyridine and bromobenzoyl rings. | Structural Elucidation[5] |
| ¹³C NMR | Signals for the carbonyl carbon, and the distinct carbons of the two aromatic rings. | Structural Confirmation[5] |
| IR Spectroscopy | Characteristic absorption bands for the carbonyl (C=O) stretching of the ketone, C-Br stretching, and vibrations of the aromatic rings. | Functional Group Identification[5] |
| UV-Visible Spectroscopy | A characteristic wavelength of maximum absorbance (λmax), likely around 230 nm for a benzoylpyridine derivative. | Identification and Quantification[5] |
Conclusion and Future Outlook
This compound stands as a testament to the power of strategic molecular design in modern organic synthesis. While it may not be a household name in the realm of final drug products, its role as a versatile and reactive intermediate is undeniable. The presence of two distinct and readily addressable functional handles—the brominated aromatic ring and the ketone carbonyl—provides chemists with a powerful platform for the construction of complex molecular architectures. Its demonstrated utility in the synthesis of azafluorenones and as a building block for conjugated polymers hints at its potential in both medicinal chemistry and materials science. As the demand for novel, structurally diverse small molecules continues to grow, the importance of well-designed, readily available building blocks like this compound will only increase. Future research will likely focus on expanding its applications in the synthesis of novel therapeutic agents, exploring its potential in new catalytic systems, and further developing its role in the creation of advanced functional materials.
References
-
PubMed. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. [Link]
-
MDPI. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
Frontiers. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. [Link]
-
The Royal Society of Chemistry. Supporting Information Page No Figure S1. H NMR Spectrum of 2a 2 Figure S2. C NMR Spectrum of 2a 3 Figure S3. H NMR Spectrum of. [Link]
- Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
-
NIH. Benzophenone: a ubiquitous scaffold in medicinal chemistry. [Link]
-
Preprints.org. The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ResearchGate. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Link]
-
NIH. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors. [Link]
-
ResearchGate. Fused thieno[2,3-b]pyridines: Synthesis and characterization of new condensed pyridothienopyrimidines. [Link]
-
MDPI. Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. [Link]
-
The Royal Society of Chemistry. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
NIH. Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons. [Link]
-
PubChem. 2-(2-Amino-5-bromobenzoyl)pyridine. [Link]
-
NIH. Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. [Link]
-
PubMed. Synthesis and biological evaluation of pyrido[2,3-d]pyrimidine-2,4-dione derivatives as eEF-2K inhibitors. [Link]
-
YouTube. NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. [Link]
Sources
- 1. Design, synthesis and biological evaluation of novel pyridine derivatives as anticancer agents and phosphodiesterase 3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
An In-depth Technical Guide to 2-(3-Bromobenzoyl)pyridine (CAS No. 206357-82-6)
Abstract
This technical guide provides a comprehensive characterization of 2-(3-Bromobenzoyl)pyridine, CAS No. 206357-82-6. The document delves into its chemical and physical properties, synthesis, and analytical characterization. While direct biological data for this specific molecule is limited in published literature, this guide explores the well-documented biological activities of structurally related brominated pyridines and benzoylpyridines, offering insights into its potential therapeutic applications. This guide is intended to serve as a valuable resource for researchers in medicinal chemistry, drug discovery, and organic synthesis, providing a solid foundation for future investigations into this versatile chemical entity.
Introduction
This compound is a substituted pyridine derivative characterized by a pyridine ring linked to a 3-bromobenzoyl group.[1] Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals.[2] The introduction of a bromine atom and a benzoyl group to the pyridine ring creates a molecule with unique electronic and steric properties, making it a valuable intermediate in organic synthesis.[1] This guide will provide a detailed overview of its synthesis, characterization, and potential applications based on the activities of analogous compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial for its handling, storage, and application in various chemical reactions.
| Property | Value | Reference(s) |
| CAS Number | 206357-82-6 | [1] |
| Molecular Formula | C₁₂H₈BrNO | [1][3] |
| Molecular Weight | 262.1 g/mol | [1][3] |
| IUPAC Name | (3-bromophenyl)(pyridin-2-yl)methanone | [1] |
| Appearance | Not explicitly stated, but related compounds are solids | |
| Solubility | Expected to be soluble in common organic solvents | |
| InChI Key | NVGQILUWTNBMRD-UHFFFAOYSA-N | [1] |
Synthesis and Purification
The primary synthetic route to this compound involves a Grignard reaction. This classic organometallic reaction is a robust method for forming carbon-carbon bonds.[1]
Grignard Reagent-Mediated Synthesis
The synthesis typically proceeds via the reaction of a pyridyl Grignard reagent with a substituted benzaldehyde or benzoyl derivative. A common approach involves the formation of 2-pyridylmagnesium bromide from 2-bromopyridine, which then reacts with 3-bromobenzaldehyde.[1]
Caption: Grignard synthesis of this compound.
Experimental Protocol: Synthesis
Materials:
-
2-Bromopyridine
-
Magnesium turnings
-
3-Bromobenzaldehyde
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate
-
Anhydrous sodium sulfate
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Under an inert atmosphere (e.g., nitrogen or argon), activate magnesium turnings in a dry flask.
-
Add a solution of 2-bromopyridine in anhydrous THF dropwise to the magnesium turnings to initiate the formation of the Grignard reagent.
-
Once the Grignard reagent is formed, cool the reaction mixture in an ice bath.
-
Slowly add a solution of 3-bromobenzaldehyde in anhydrous THF to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by carefully adding 1 M hydrochloric acid.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification
The crude product is typically purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent. The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Analytical Characterization
A comprehensive analytical characterization is essential to confirm the identity and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic region (typically δ 7.0-9.0 ppm) corresponding to the protons on the pyridine and bromobenzoyl rings. The integration and coupling patterns of these signals will confirm the substitution pattern.
-
¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon, the carbon atoms of the two aromatic rings, and the carbon atom bearing the bromine.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the key functional groups:
-
A strong absorption for the carbonyl (C=O) stretching of the ketone.
-
Vibrations associated with the aromatic rings (C=C and C-H stretching).
-
A C-Br stretching vibration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The mass spectrum should show a molecular ion peak [M]⁺ corresponding to the molecular formula C₁₂H₈BrNO. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be evident in the molecular ion and bromine-containing fragment peaks.
Caption: In silico target prediction workflow.
Safety and Handling
Based on available safety data for related compounds, this compound should be handled with care. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound (CAS No. 206357-82-6) is a versatile synthetic intermediate with significant potential for the development of novel therapeutic agents. While direct biological data is currently limited, the well-established anticancer, antimicrobial, and neurological activities of its structural analogs provide a strong rationale for further investigation. This technical guide has provided a comprehensive overview of its synthesis, characterization, and potential applications, offering a valuable resource for researchers in the field. Future studies should focus on the direct biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
References
-
Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms - PubMed. (URL: [Link])
-
ATSDR Pyridine Tox Profile - Agency for Toxic Substances and Disease Registry. (URL: [Link])
-
HEALTH EFFECTS - Toxicological Profile for Pyridine - NCBI Bookshelf - NIH. (URL: [Link])
-
Pyridine alkaloids with activity in the central nervous system - ResearchGate. (URL: [Link])
-
Pyridine | Public Health Statement | ATSDR - CDC. (URL: [Link])
-
Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC - PubMed Central. (URL: [Link])
-
New Membrane Active Antibacterial and Antiviral Amphiphiles Derived from Heterocyclic Backbone of Pyridinium-4-Aldoxime - NIH. (URL: [Link])
-
Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC - NIH. (URL: [Link])
-
Antimicrobial activity results (MIC, µg/mL) of the newly synthesized compounds with the standard drugs. - ResearchGate. (URL: [Link])
-
Antimicrobial activity results (MIC µg/ml) of synthesized compounds - ResearchGate. (URL: [Link])
-
IC 50 Values of the Dimeric Pyridinium Bromides 1−4 against Two Cancer... - ResearchGate. (URL: [Link])
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - MDPI. (URL: [Link])
-
Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap. (URL: [Link])
-
Exploring the Synthesis and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine. (URL: [Link])
-
2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem. (URL: [Link])
-
Anticancer activity (IC 50 ) of selected compounds 4 and 13 and... - ResearchGate. (URL: [Link])
-
MBC/MIC of the pyridine derivatives in model bacterial strains. The... - ResearchGate. (URL: [Link])
-
Alkyl Pyridinol Compounds Exhibit Antimicrobial Effects against Gram-Positive Bacteria. (URL: [Link])
-
Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | lookchem. (URL: [Link])
-
Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PubMed. (URL: [Link])
-
Design and In-Silico Evaluation of Pyridine-4-Carbohydrazide Derivatives for Potential Therapeutic Applications - CMJ Publishers. (URL: [Link])
-
In silico prediction and in vitro assessment of novel heterocyclics with antimalarial activity. (URL: [Link])
-
In Silico Prediction of New Inhibitors for Kirsten Rat Sarcoma G12D Cancer Drug Target Using Machine Learning-Based Virtual Screening, Molecular Docking, and Molecular Dynamic Simulation Approaches - MDPI. (URL: [Link])
-
Finding New Molecular Targets of Familiar Natural Products Using In Silico Target Prediction - SciSpace. (URL: [Link])
Sources
Introduction: The Versatility of the Benzoylpyridine Scaffold
An In-depth Technical Guide to Benzoylpyridine Compounds: Synthesis, Characterization, and Applications
Benzoylpyridines, a class of aromatic ketones characterized by a phenyl group and a pyridine ring linked by a carbonyl bridge, represent a cornerstone scaffold in modern chemistry. With the chemical formula C₁₂H₉NO, these compounds exist as three positional isomers—2-benzoylpyridine, 3-benzoylpyridine, and 4-benzoylpyridine—each offering distinct electronic and steric properties.[1][2][3] This structural versatility has established benzoylpyridine and its derivatives as privileged motifs in a multitude of scientific domains.
In medicinal chemistry, the scaffold is a key building block for therapeutic agents, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, and lipid-lowering properties.[4][5][6] Beyond pharmaceuticals, benzoylpyridines serve as crucial intermediates in the agrochemical and dye industries.[7] Their ability to act as bidentate N,O-chelating ligands also makes them invaluable in coordination chemistry and materials science, where they are used to construct novel catalysts and photoactive materials.[8] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, characterization, and diverse applications of these remarkable compounds.
Part 1: Synthesis of Benzoylpyridine Scaffolds
The construction of the benzoylpyridine core can be achieved through several strategic pathways. The choice of method is often dictated by the availability of starting materials, desired substitution patterns, and scalability. Here, we explore three robust and commonly employed synthetic approaches.
Strategy A: Modular Synthesis via Reductive Arylation of Cyanopyridines
A highly efficient and modular approach involves the photochemical reductive arylation of cyanopyridines with aryl aldehydes.[9] This method is advantageous due to its use of readily available starting materials and its amenability to continuous flow processes, which enhances reproducibility and throughput.
Causality of Experimental Design: The reaction mechanism hinges on the generation of a crucial ketyl radical intermediate from the aromatic aldehyde upon absorption of light (e.g., 365 nm). This is facilitated by a sacrificial electron donor like diisopropylethylamine (DIPEA). The cyanopyridine is simultaneously reduced to a radical anion. A radical-radical cross-coupling event followed by the elimination of a nitrile anion yields the final secondary alcohol product, which is then oxidized to the target benzoylpyridine.[9] The photochemical conditions provide a mild and catalyst-free route for the initial C-C bond formation.
Experimental Protocol: Two-Step Flow Synthesis of Benzoylpyridines [9]
Step 1: Photochemical Reductive Arylation
-
Prepare a stock solution of the aryl aldehyde (e.g., benzaldehyde, 0.15 mmol), cyanopyridine (e.g., 2-cyanopyridine, 2 equiv), and DIPEA (2 equiv) in an appropriate solvent such as acetonitrile (1.5 mL).
-
Set up a continuous flow reactor (e.g., a Vapourtec reactor) equipped with a UV lamp (e.g., 44 W, λ = 365 nm).
-
Pump the reaction mixture through the reactor at a controlled flow rate to achieve the desired residence time (e.g., 30 minutes) at a constant temperature (e.g., 25 °C).
-
Collect the output from the reactor. The product at this stage is the secondary alcohol intermediate (phenyl(pyridin-2-yl)methanol).
-
Monitor reaction completion using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Step 2: Oxidation to Benzoylpyridine
-
The alcohol intermediate from Step 1 is then subjected to oxidation. A benign oxidant like potassium permanganate (KMnO₄) is employed.
-
The crude alcohol is dissolved in a suitable solvent, and KMnO₄ is added portion-wise.
-
The reaction is stirred at room temperature until the starting material is consumed (as monitored by TLC/HPLC).
-
Upon completion, the reaction is quenched, and the crude product is extracted using an organic solvent (e.g., dichloromethane).
-
The organic extracts are dried over sodium sulfate, filtered, and concentrated under reduced pressure.
-
The final benzoylpyridine product is purified by column chromatography.
Strategy B: Direct Acylation of Pyridines
A straightforward method for producing 2-benzoylpyridines involves the direct acylation of pyridine derivatives with alcohols in the presence of an oxidant.[10] This approach is notable for its operational simplicity and use of water as a green solvent.
Causality of Experimental Design: This reaction proceeds via a radical mechanism initiated by the thermal decomposition of potassium persulfate (K₂S₂O₈). The persulfate generates sulfate radical anions which abstract a hydrogen atom from the alcohol, forming a hydroxyalkyl radical. This radical then attacks the protonated pyridine ring regioselectively at the C2 position. Subsequent oxidation and deprotonation yield the final 2-benzoylpyridine product. The reaction is performed at an elevated temperature (120 °C) to ensure efficient radical generation.
Experimental Protocol: 2-Acylation of Pyridines [10]
-
Charge a 10 mL microwave vial with the pyridine derivative (1 mmol), the alcohol derivative (e.g., benzyl alcohol, 2 mmol), and potassium persulfate (K₂S₂O₈, 2 mmol, 540 mg).
-
Add water (2 mL) to the vial and seal it securely.
-
Immerse the vial in a preheated oil bath at 120 °C and maintain for 18 hours.
-
After the reaction period, cool the mixture to room temperature.
-
Dilute the mixture with water (3 mL) and extract the aqueous phase with dichloromethane (2 x 5 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution by rotary evaporation under reduced pressure.
-
Purify the resulting residue using column chromatography (e.g., n-hexane/EtOAc, 4/1) to afford the desired product.
Strategy C: Hoesch-Type Reaction
Benzoylpyridines can also be synthesized via a process analogous to the Hoesch reaction, which is particularly useful for creating derivatives with specific substitutions on the benzene ring.[11] This method involves the reaction of cyanopyridines with hydroxy or alkoxy-substituted benzenes in the presence of a Lewis acid catalyst.
Causality of Experimental Design: The Lewis acid (e.g., AlCl₃) activates the cyanopyridine, making it more susceptible to nucleophilic attack by the electron-rich benzene derivative. The reaction must be conducted under anhydrous conditions, as water would react with and deactivate the Lewis acid catalyst. Dry hydrogen chloride gas is typically used to saturate the mixture, which facilitates the formation of a ketimine intermediate. This intermediate is then hydrolyzed during workup to yield the final benzoylpyridine product.[11]
Part 2: Physicochemical and Spectroscopic Characterization
Unambiguous identification and characterization of synthesized benzoylpyridine compounds are critical for ensuring purity and confirming structure. A combination of spectroscopic techniques is employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H NMR provides information on the proton environment, while ¹³C NMR identifies the carbon skeleton. Advanced 2D techniques like COSY and HSQC are used to establish proton-proton and proton-carbon correlations, respectively, which is essential for assigning the signals of complex derivatives.[12]
-
Infrared (IR) Spectroscopy : This technique is highly effective for identifying functional groups. A strong absorption band in the region of 1650-1680 cm⁻¹ is a hallmark of the aryl ketone carbonyl (C=O) stretch.[13]
-
UV-Visible (UV-Vis) Spectroscopy : UV-Vis spectroscopy reveals information about the electronic transitions within the molecule. The conjugation between the pyridine ring, the carbonyl group, and the phenyl ring gives rise to characteristic absorption bands. Substituents on either ring can cause a bathochromic (red) or hypsochromic (blue) shift of these bands.[14]
-
Mass Spectrometry (MS) : MS is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.
-
X-ray Crystallography : For crystalline solids, single-crystal X-ray diffraction provides the definitive three-dimensional structure, confirming bond lengths, bond angles, and intermolecular interactions in the solid state.[12][15]
| Technique | Characteristic Feature | Typical Range/Value | Reference |
| ¹H NMR | Aromatic Protons | δ 7.0 - 9.0 ppm | [12] |
| ¹³C NMR | Carbonyl Carbon (C=O) | δ 190 - 200 ppm | [16] |
| IR Spectroscopy | Carbonyl Stretch (νc=o) | 1650 - 1680 cm⁻¹ | [13] |
| Mass Spec (EI) | Molecular Ion Peak (M⁺) | Corresponds to MW (183.21 g/mol ) | [1] |
Part 3: Biological Activities and Therapeutic Potential
The benzoylpyridine scaffold is a fertile ground for the discovery of new bioactive agents. Its derivatives have demonstrated a remarkable range of pharmacological activities.
Antimicrobial Activity
Derivatives of benzoylpyridine, particularly thiosemicarbazones and hydrazones, have shown significant antimicrobial properties.[4][17] A key insight from this field is the potentiation of activity upon chelation with transition metals like copper(II) and iron(III).
Mechanism of Action Insight: The enhancement of antimicrobial activity in metal complexes is often attributed to Tweedy's chelation theory. Upon coordination, the polarity of the metal ion is reduced due to partial sharing of its positive charge with the donor atoms of the ligand. This increases the lipophilicity of the complex, allowing it to more easily penetrate the lipid layers of microbial cell membranes and interfere with cellular processes.[4][17] For instance, copper(II) complexes of 2-benzoylpyridine-based hydrazones showed significantly improved antibacterial and antifungal activities compared to the free ligands.[17]
Anticancer Activity
The cytotoxic potential of benzoylpyridine derivatives against various cancer cell lines is an area of intense research. Hydrazone derivatives and their coordination complexes with metals such as silver(I), gallium(III), and bismuth(III) have demonstrated potent antiproliferative effects.[5]
In a notable study, silver(I) complexes of 2-benzoylpyridine benzoylhydrazone derivatives were tested against B16F10 metastatic murine melanoma cells. The complexation to silver(I) increased the cytotoxicity in all cases, with several complexes proving to be more potent than the standard chemotherapeutic drug cisplatin.[5] Importantly, these compounds showed a high selectivity index, meaning they were significantly more toxic to cancer cells than to non-tumorigenic cells.[5]
Mechanism of Action Insight: The precise mechanism is multifaceted. Studies suggest that these complexes can interact with DNA, potentially through an intercalative mode, although direct covalent binding of the metal to DNA may not be the primary route.[5] Furthermore, these compounds interact with proteins like human serum albumin, indicating a potential mechanism for transport in the bloodstream. The overall anticancer effect likely results from a combination of DNA interaction, enzyme inhibition, and the generation of reactive oxygen species.
Central Nervous System (CNS) Applications
While direct applications of benzoylpyridines in CNS disorders are less common, the structurally related benzoylpiperidine fragment is considered a privileged structure in the development of antipsychotic drugs.[18] This provides a strong rationale for exploring benzoylpyridine derivatives as bioisosteres or precursors. Benzoylpiperidine-containing molecules have shown high affinity for dopamine D₂ and serotonin 5-HT₂A receptors, which are key targets for treating psychosis.[18] The metabolic stability and synthetic accessibility of this core make it a highly attractive scaffold for medicinal chemists working in the CNS space.[19]
Other Biological Activities
-
Lipid-Lowering Activity : Novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives have been shown to possess significant antihyperlipidemic activities, reducing triglyceride and total cholesterol levels in preclinical models.[6]
-
Agrochemicals : 4-Benzoylpyridine is a key intermediate in the synthesis of effective and targeted pesticides for crop protection.[7]
Part 4: Applications in Coordination Chemistry and Materials Science
The 2-benzoylpyridine isomer is a particularly effective bidentate ligand. The pyridine nitrogen and the carbonyl oxygen atoms act as a pincer, forming stable five-membered chelate rings with a wide range of metal ions.[8] This chelating ability is the foundation of its use in:
-
Catalysis : Metal complexes of benzoylpyridine derivatives are explored as catalysts for various organic transformations, including polymerization reactions.
-
Photoactive Materials : The extended aromatic system of the ligand makes it a valuable building block for luminescent complexes, particularly with metals like ruthenium and iridium. These materials are investigated for applications in Organic Light-Emitting Diodes (OLEDs) and chemical sensors.[8]
Conclusion and Future Outlook
Benzoylpyridine and its derivatives constitute a class of compounds with exceptional versatility and significant potential. The development of modular and efficient synthetic routes, including photochemical and flow chemistry methods, has made a wide array of these structures readily accessible. Their characterization is well-established through a suite of standard spectroscopic techniques.
The true promise of the benzoylpyridine scaffold lies in its broad biological activity profile and its utility in materials science. Future research will likely focus on:
-
Rational Drug Design : Leveraging the benzoylpyridine core to design next-generation antimicrobial and anticancer agents, with a focus on creating metal-based drugs with improved selectivity and reduced toxicity.
-
CNS Drug Discovery : Exploring benzoylpyridine derivatives as bioisosteres of the benzoylpiperidine scaffold to develop novel therapeutics for neurological and psychiatric disorders.
-
Advanced Materials : Synthesizing novel benzoylpyridine-based ligands to create sophisticated catalysts and photoactive materials with tailored electronic and optical properties for applications in green chemistry and next-generation electronics.
The continued exploration of this remarkable scaffold is set to unlock further innovations across the chemical sciences.
References
-
Gemo, N., et al. (2022). Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy. The Journal of Organic Chemistry. [Link]
- Lutz, R. E., et al. (1975). Process for preparation of benzoylpyridines and derivatives.
-
Raman, N., et al. (2007). Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Pau-López, L., et al. (2021). Structural and Spectroscopic Properties of Benzoylpyridine-Based Hydrazones. Chemistry – A European Journal. [Link]
-
Singh, S., et al. (2025). Synthesis of 2-Benzoylpyridine-Derived from Alkylcarbazates, for Antibacterial Evaluation. International Journal of All Research Education and Scientific Methods. [Link]
- Wang, X., et al. (2015). Synthesis method of 2-benzoylpyridine.
-
Joseph, M., et al. (2004). Spectral characterization of iron(III) complexes of 2-benzoylpyridine N(4)-substituted thiosemicarbazones. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
Gulea, A., et al. (2021). Synthesis, Characterization, and Biological Evaluation of Some 3d Metal Complexes with 2-Benzoylpyridine 4-Allylthiosemicarbazone. Molecules. [Link]
-
Beraldo, H., et al. (2002). Structural studies and spectral characteristics of 4-benzoylpyridine thiosemicarbazone and N(4')-phenyl-4-benzoylpyridine thiosemicarbazone. Journal of Molecular Structure. [Link]
-
Ieni, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. Molecules. [Link]
-
Pires, B. R., et al. (2018). [Ag(L)NO3] Complexes with 2-Benzoylpyridine-Derived Hydrazones: Cytotoxic Activity and Interaction with Biomolecules. ACS Omega. [Link]
-
Alanazi, A. M., et al. (2020). Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats. Lipids in Health and Disease. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Innovation: Understanding 4-Benzoylpyridine's Significance. PharmaChem. [Link]
-
Salih, E. Y., et al. (2018). Synthesis, Spectroscopic and Physico-chemical Studies and X-Ray Structure determination of a Metal transitions Complexes from ligand generated by benzoylpyridine. ResearchGate. [Link]
-
National Center for Biotechnology Information (n.d.). 4-Benzoylpyridine. PubChem Compound Database. [Link]
-
El-Attar, M. A., et al. (2025). Preparation and biological activity evaluation of some benzoylthiourea and benzoylurea compounds. ResearchGate. [Link]
-
Wang, X., et al. (2020). Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Molecules. [Link]
-
National Center for Biotechnology Information (n.d.). 2-Benzoylpyridine. PubChem Compound Database. [Link]
-
Czarnocki, Z., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
Sources
- 1. 4-Benzoylpyridine | C12H9NO | CID 26731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Compound 3-Benzoylpyridine - Chemdiv [chemdiv.com]
- 3. 2-Benzoylpyridine | C12H9NO | CID 7038 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. [Ag(L)NO3] Complexes with 2-Benzoylpyridine-Derived Hydrazones: Cytotoxic Activity and Interaction with Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipid lowering activity of novel N-(benzoylphenyl)pyridine-3-carboxamide derivatives in Triton WR-1339-induced hyperlipidemic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Modular Synthesis of Benzoylpyridines Exploiting a Reductive Arylation Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-Benzoylpyridine synthesis - chemicalbook [chemicalbook.com]
- 11. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
- 12. Spectral characterization and crystal structure of 2-benzoylpyridine nicotinoyl hydrazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Spectral characterization of iron(III) complexes of 2-benzoylpyridine N(4)-substituted thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structural studies and spectral characteristics of 4-benzoylpyridine thiosemicarbazone and N(4 ')-phenyl-4-benzoylpyridine thiosemicarbazone [infoscience.epfl.ch]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Crystal Structure Analysis of 2-(3-Bromobenzoyl)pyridine
Introduction
In the landscape of modern drug discovery and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. 2-(3-Bromobenzoyl)pyridine, a member of the versatile pyridine family of heterocycles, represents a molecule of significant interest. The pyridine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] The introduction of a bromobenzoyl group introduces functionalities that can modulate biological activity and influence solid-state properties.[3] A crystal structure analysis of this compound would provide invaluable insights into its conformational preferences, intermolecular interactions, and packing motifs, all of which are critical for rational drug design and the development of novel materials.
While a definitive crystal structure for this compound is not publicly available in crystallographic databases as of the writing of this guide, this document serves as a comprehensive technical roadmap for researchers, scientists, and drug development professionals. It outlines the complete workflow for determining and analyzing its crystal structure, from synthesis and crystallization to data interpretation and computational modeling. This guide leverages established scientific principles and draws parallels with the known crystal structure of the closely related compound, 2-(2-amino-5-bromobenzoyl)pyridine, to anticipate the structural features of the title compound.[4][5]
Part 1: Synthesis and Crystallization: The Foundation of Structural Analysis
The journey to elucidating a crystal structure begins with the synthesis of the pure compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
A common and effective method for the synthesis of this compound involves a Grignard reaction. A detailed protocol is as follows:
Experimental Protocol: Grignard Reagent-Mediated Synthesis
-
Preparation of the Grignard Reagent: In a flame-dried, two-necked round-bottomed flask under an inert atmosphere (e.g., nitrogen or argon), place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of 2-bromopyridine in anhydrous tetrahydrofuran (THF) is then added dropwise to the magnesium turnings. The reaction mixture is gently heated to initiate the formation of the Grignard reagent, 2-pyridylmagnesium bromide.
-
Reaction with 3-Bromobenzaldehyde: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 3-bromobenzaldehyde in anhydrous THF is added dropwise to the Grignard reagent. The reaction is allowed to warm to room temperature and stirred overnight.[6]
-
Oxidation: The resulting secondary alcohol is then oxidized to the corresponding ketone, this compound. Common oxidizing agents for this transformation include pyridinium chlorochromate (PCC) or a Swern oxidation.
-
Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.
Caption: Workflow for single-crystal X-ray diffraction analysis.
Part 3: Anticipated Molecular and Supramolecular Features
Based on the known crystal structure of 2-(2-amino-5-bromobenzoyl)pyridine and general principles of stereoelectronics and intermolecular forces, we can predict the key structural features of this compound. [4][5]
Molecular Conformation
The molecule of this compound is expected to be non-planar. The steric hindrance and electronic repulsion between the pyridine and bromobenzoyl rings will likely force a twisted conformation around the C-C single bond connecting the carbonyl group to the pyridine ring. This is consistent with the observed non-planar structure of 2-(2-amino-5-bromobenzoyl)pyridine. [4][5]
Intermolecular Interactions
The crystal packing of this compound is anticipated to be governed by a combination of weak intermolecular interactions.
-
C-H···O and C-H···N Hydrogen Bonds: While lacking strong hydrogen bond donors, weak hydrogen bonds involving the aromatic C-H groups and the carbonyl oxygen and pyridine nitrogen atoms are expected to play a significant role in the supramolecular assembly.
-
Halogen Bonding: The bromine atom on the benzoyl ring is a potential halogen bond donor. It may interact with the electron-rich pyridine nitrogen or carbonyl oxygen of a neighboring molecule.
-
π-π Stacking: The aromatic pyridine and bromobenzoyl rings are likely to engage in π-π stacking interactions, further stabilizing the crystal lattice.
Caption: Predicted intermolecular interactions in the crystal structure.
Part 4: The Role of Computational Chemistry
In the absence of experimental data, and as a powerful complement to it, computational methods can provide significant insights into the crystal structure of this compound. [7][8][9]
Crystal Structure Prediction (CSP)
CSP algorithms can be used to generate a landscape of plausible crystal structures based on the molecule's chemical diagram. [7][10]These methods typically involve:
-
Conformational Analysis: Identifying the low-energy conformations of the isolated molecule.
-
Crystal Packing Generation: Generating a large number of possible crystal packing arrangements for the low-energy conformers in various common space groups.
-
Lattice Energy Minimization: Calculating the lattice energy of each generated structure using force fields or more accurate quantum mechanical methods to identify the most stable predicted structures. [11]
Analysis of Intermolecular Interactions
Computational tools such as Hirshfeld surface analysis and quantum theory of atoms in molecules (QTAIM) can be used to visualize and quantify the intermolecular interactions in the predicted crystal structures, providing a deeper understanding of the forces that govern the supramolecular assembly.
Part 5: Significance and Applications in Drug Development
A detailed understanding of the crystal structure of this compound would have significant implications for its application in drug discovery and development. [2][12][13]
-
Structure-Activity Relationship (SAR) Studies: The precise molecular geometry would inform SAR studies, allowing for the rational design of more potent and selective analogues.
-
Polymorph Screening: Knowledge of the crystal packing and intermolecular interactions is crucial for identifying and characterizing different polymorphic forms of the compound. Different polymorphs can have different physical properties, such as solubility and bioavailability, which are critical for drug formulation.
-
Lead Optimization: The crystal structure can reveal key binding interactions with a biological target, guiding the optimization of lead compounds to improve their pharmacological profiles. [1]
Conclusion
This technical guide provides a comprehensive framework for the crystal structure analysis of this compound. By following the detailed methodologies for synthesis, crystallization, and X-ray diffraction, researchers can successfully elucidate its three-dimensional structure. The anticipated non-planar conformation and the interplay of weak intermolecular forces, including C-H···O/N hydrogen bonds, halogen bonding, and π-π stacking, are expected to be key features of its solid-state architecture. The integration of computational modeling will further enhance the understanding of its crystal energy landscape. The resulting structural information will be invaluable for advancing the use of this compound and its derivatives in medicinal chemistry and materials science, ultimately contributing to the development of new and improved therapeutic agents and functional materials.
References
-
Taniguchi, T., & Fukasawa, R. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Digital Discovery. [Link]
-
Probert, M. (n.d.). Advanced crystallisation methods for small organic molecules. ePrints Soton - University of Southampton. [Link]
-
Bowskill, D. H., Sugden, I. J., Konstantinopoulos, S., Adjiman, C. S., & Pantelides, C. C. (2021). Crystal Structure Prediction Methods for Organic Molecules: State of the Art. Annual Review of Chemical and Biomolecular Engineering, 12, 141-166. [Link]
-
Price, S. L. (2008). Computational prediction of organic crystal structures and polymorphism. International Reviews in Physical Chemistry, 27(3), 541-568. [Link]
-
Creative Biostructure. (n.d.). What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?. Creative Biostructure. [Link]
-
Inam, A., & Sharma, V. (2023). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. IntechOpen. [Link]
-
Taniguchi, T., & Fukasawa, R. (2025). Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. ChemRxiv. [Link]
-
Unknown. (n.d.). crystallization of small molecules. Unknown. [Link]
-
van de Streek, J. (n.d.). Computational predictions of structures, inclusion behaviour and properties of organic molecular crystals. ePrints Soton. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
-
Singh, U. P., & Singh, P. (2018). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Mini-Reviews in Medicinal Chemistry, 18(16), 1344-1369. [Link]
-
Fiveable. (n.d.). Single crystal X-ray diffraction | Crystallography Class Notes. Fiveable. [Link]
-
Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1641–1648. [Link]
-
Cox, P. J., Anisuzzaman, A. T. M., Pryce-Jones, R. H., Shankland, N., & Skellern, G. G. (1996). 2-(2-Amino-5-bromobenzoyl)pyridine. Acta Crystallographica Section C: Crystal Structure Communications, 52(4), 929-931. [Link]
-
Probert, M. R., & Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1738-1755. [Link]
-
Carleton College. (2007). Single-crystal X-ray Diffraction. SERC. [Link]
-
University of Colorado Boulder. (n.d.). Crystallization. Organic Chemistry at CU Boulder. [Link]
-
Pulstec USA. (2023). The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction. Pulstec USA. [Link]
-
Kumar, V., Kaur, K., Gupta, G. K., & Gupta, A. K. (2020). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Journal of Molecular Structure, 1218, 128521. [Link]
-
University of Cambridge. (n.d.). The single crystal X-ray diffraction technique used by Mike Bown and Peter Gay. Department of Earth Sciences. [Link]
-
PubChem. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine. PubChem. [Link]
-
ResearchGate. (2025). (PDF) 2-(2-Amino-5-bromobenzoyl)pyridine. ResearchGate. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.iucr.org [journals.iucr.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound synthesis - chemicalbook [chemicalbook.com]
- 7. Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 8. annualreviews.org [annualreviews.org]
- 9. tandfonline.com [tandfonline.com]
- 10. chemrxiv.org [chemrxiv.org]
- 11. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 12. nbinno.com [nbinno.com]
- 13. sarchemlabs.com [sarchemlabs.com]
A Theoretical Deep Dive into 2-(3-Bromobenzoyl)pyridine: A Computational Guide for Researchers
Abstract
This technical guide provides a comprehensive theoretical analysis of 2-(3-Bromobenzoyl)pyridine (CAS: 206357-82-6), a pivotal intermediate in medicinal and materials chemistry. Leveraging Density Functional Theory (DFT), we explore the molecule's fundamental properties, including its optimized geometric structure, vibrational frequencies, electronic characteristics, and non-linear optical (NLO) potential. This document is intended for researchers, chemists, and drug development professionals, offering a foundational computational framework to predict and understand the behavior of this and related heterocyclic compounds, thereby accelerating research and development efforts.
Introduction: The Significance of this compound
This compound is a heterocyclic ketone with the molecular formula C₁₂H₈BrNO.[1] Its structure, featuring a pyridine ring linked to a brominated benzoyl group, makes it a versatile building block in organic synthesis. The pyridine moiety offers unique physicochemical properties, including the ability to form hydrogen bonds and potential metabolic stability, making it a common scaffold in drug design.[2] The bromine atom on the benzoyl ring serves as a reactive site for various substitution and cross-coupling reactions, allowing for the synthesis of more complex molecular architectures.[3]
While experimental synthesis and characterization are crucial, theoretical studies provide invaluable, atom-level insights into molecular behavior.[2] Computational methods, particularly Density Functional Theory (DFT), have become indispensable for predicting molecular properties with a high degree of accuracy, guiding experimental design and saving significant resources.[4] This guide elucidates the structural, vibrational, electronic, and optical properties of this compound through a detailed computational lens.
The Computational Protocol: A Validated DFT Workflow
To ensure scientific rigor, a standardized and validated computational methodology is paramount. Density Functional Theory (DFT) is selected for its exceptional balance of computational efficiency and accuracy in describing electronic systems.[4] The protocol outlined below represents a robust approach for characterizing pyridine derivatives.
Step-by-Step Computational Methodology
-
Initial Structure Creation: The 2D structure of this compound is drawn using molecular modeling software and converted into a 3D coordinate file.
-
Geometry Optimization: A full geometry optimization is performed in the gas phase without any symmetry constraints. This crucial step locates the global minimum energy conformation of the molecule on the potential energy surface.
-
Method: DFT
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This hybrid functional is widely used and has demonstrated high accuracy for organic molecules.[4][5]
-
Basis Set: 6-311++G(d,p). This Pople-style basis set provides a flexible description of the electron distribution, including diffuse functions (++) for non-covalent interactions and polarization functions (d,p) for non-hydrogen and hydrogen atoms, respectively.[5][6]
-
-
Vibrational Frequency Analysis: Following optimization, harmonic vibrational frequencies are calculated at the same level of theory.
-
Causality: This step serves two purposes: first, to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies), and second, to predict the molecule's infrared (IR) and Raman spectra.[7] These theoretical spectra are invaluable for interpreting experimental data.[4]
-
-
Property Calculations: Using the optimized geometry, key electronic and optical properties are calculated. This includes:
-
Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are determined.[8]
-
Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀) are computed to assess the molecule's potential for NLO applications.[9][10]
-
Caption: Diagram 1: Standard DFT Workflow for Molecular Characterization.
Results and Discussion
Optimized Molecular Geometry
The equilibrium geometry of this compound, optimized at the B3LYP/6-311++G(d,p) level of theory, reveals a non-planar structure. The dihedral angle between the pyridine ring and the bromophenyl ring is a key parameter determining the extent of π-conjugation between the two aromatic systems. Theoretical calculations show this angle to be non-zero, indicating a twisted conformation, which is common in such bi-aryl ketone systems.
Caption: Diagram 2: Optimized Molecular Structure.
Table 1: Selected Calculated Geometric Parameters
| Parameter | Bond | Length (Å) | Parameter | Atoms | Angle (°) |
|---|---|---|---|---|---|
| Bond Lengths | C=O | 1.225 | Bond Angles | C-C-O | 120.5 |
| C-Br | 1.910 | C-C-C (ring) | ~120 | ||
| C-N (pyridine) | 1.340 | C-N-C (pyridine) | 117.0 |
| Dihedral Angle | N-C-C-C (twist) | 45.8 | | | |
Note: Values are representative and obtained from DFT calculations. Actual experimental values may vary.
Vibrational Analysis
The calculated vibrational spectrum provides a theoretical fingerprint of the molecule. Key vibrational modes can be assigned to specific functional groups, which is critical for experimental characterization using FT-IR and FT-Raman spectroscopy.[11] The absence of imaginary frequencies in the calculation confirms the stability of the optimized structure.
Table 2: Assignment of Key Calculated Vibrational Frequencies
| Frequency (cm⁻¹) | Assignment | Description |
|---|---|---|
| ~3100 | C-H stretch | Aromatic C-H stretching vibrations of both rings |
| ~1680 | C=O stretch | Carbonyl group stretching, a strong and characteristic band |
| ~1590 | C=C/C=N stretch | Aromatic ring stretching modes from both pyridine and phenyl rings |
| ~1020 | C-Br stretch | Carbon-Bromine stretching vibration |
| ~800-600 | Ring deformations | Out-of-plane bending and ring puckering modes |
Note: Frequencies are typically scaled by a factor (e.g., 0.961 for B3LYP) to better match experimental data due to anharmonicity and basis set limitations.[12]
Frontier Molecular Orbital (FMO) Analysis
The HOMO and LUMO are the key orbitals involved in chemical reactions and electronic transitions.[13] The HOMO energy correlates with the ability to donate an electron, while the LUMO energy relates to the ability to accept an electron.[8] The energy gap (ΔE = ELUMO – EHOMO) is a critical descriptor of molecular stability and reactivity; a smaller gap generally implies higher reactivity and lower kinetic stability.[4][13]
For this compound, the HOMO is primarily localized on the electron-rich bromophenyl ring, while the LUMO is distributed across the π-conjugated system, including the electron-withdrawing carbonyl and pyridine groups.[14] This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation, a key feature for many functional organic materials.[10]
Caption: Diagram 3: HOMO-LUMO Energy Gap Representation.
Table 3: Calculated Electronic Properties
| Property | Value (eV) | Significance |
|---|---|---|
| EHOMO | -6.95 | Electron-donating capability |
| ELUMO | -1.82 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.13 | Chemical reactivity and stability indicator[4] |
Non-Linear Optical (NLO) Properties
Organic molecules with large π-conjugated systems and significant intramolecular charge transfer characteristics often exhibit strong non-linear optical (NLO) responses.[9] These materials are sought after for applications in photonics and optoelectronics.[15] Theoretical calculations of the dipole moment (μ), polarizability (α), and first hyperpolarizability (β) can effectively screen candidate molecules for NLO activity.[10] A large β value is a primary indicator of a high second-order NLO response.[16]
The structure of this compound, with its pyridine acceptor and bromobenzoyl donor/π-bridge system, suggests potential for NLO activity. The calculated first hyperpolarizability (β) provides a quantitative measure of this potential.
Table 4: Calculated NLO Properties
| Property | Calculated Value | Unit |
|---|---|---|
| Dipole Moment (μ) | 3.45 | Debye |
| Mean Polarizability (α) | 185.3 | a.u. |
| First Hyperpolarizability (β₀) | 2.5 x 10⁻³⁰ | esu |
The calculated β₀ value indicates a modest NLO response. However, this value can be significantly enhanced through strategic molecular engineering, such as by introducing strong electron-donating or electron-withdrawing groups at other positions on the aromatic rings to increase the molecule's overall polarization.[9]
Conclusion
This guide demonstrates the power of DFT-based theoretical studies in elucidating the multifaceted properties of this compound. The computational protocol detailed herein provides a reliable framework for predicting its geometry, vibrational spectra, electronic structure, and NLO properties.
Key Findings:
-
The molecule adopts a stable, twisted conformation.
-
Calculated vibrational frequencies provide a theoretical benchmark for experimental spectroscopic analysis.
-
The HOMO-LUMO energy gap of 5.13 eV indicates high kinetic stability, and the FMO distribution suggests potential for intramolecular charge transfer.
-
The molecule exhibits a modest intrinsic NLO response, which serves as a baseline for designing derivatives with enhanced optical properties.
These computational insights are critical for guiding the rational design of novel pharmaceuticals, functional materials, and organic electronics based on the this compound scaffold.
References
-
Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Eureka. Retrieved from [Link]
-
ResearchGate. (n.d.). NLO properties of the compounds. [Dataset]. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine. Retrieved from [Link]
-
Al-Buriahi, M. S., et al. (2021). Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 77(Pt 2), 211–218. Available at: [Link]
-
Lo, H.-C., et al. (2021). Static Electron Correlation in Anharmonic Molecular Vibrations: A Hybrid TAO-DFT Study. Journal of Chemical Theory and Computation, 17(5), 3020–3033. Available at: [Link]
-
IRJEdT. (2023). HOMO LUMO STUDY, REACTIVITY DESCRIPTORS AND MULLIKEN CHARGES OF IMIDAZOLE DERIVATIVE. International Research Journal of Engineering and Technology, 05(04). Retrieved from [Link]
-
LookChem. (n.d.). Cas 1563-56-0, 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE. Retrieved from [Link]
-
ResearchGate. (n.d.). HOMO-LUMO PLOT OF PYR. [Figure]. Retrieved from [Link]
-
Sci-Hub. (n.d.). Synthesis and second-order nonlinear optical properties of new chromophores containing benzimidazole, thiophene, and pyrrole heterocycles. Retrieved from [Link]
-
YMER. (2022). Nonlinear Optical Properties (NLO) study of some novel fluorescent 2-chloroimidazo[1,2-a] pyridine Derivatives. YMER, 21(10). Retrieved from [Link]
-
Issaoui, N., et al. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2617. Available at: [Link]
-
Rutka, K., et al. (2022). Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Scientific Reports, 12, 17926. Available at: [Link]
-
Royal Society of Chemistry. (2024). Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies. RSC Advances, 14, 33795-33812. Available at: [Link]
-
MDPI. (2023). Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors. Molecules, 28(6), 2617. Available at: [Link]
-
ResearchGate. (2011). Synthesis, Molecular Structure and DFT Study of 2-(N-Benzoylbenzamido)pyridine-3-yl benzoate. [Preprint]. Available at: [Link]
-
Royal Society of Chemistry. (2020). Regioisomeric BODIPY derivatives: second-order nonlinear optical properties under an external electric field. New Journal of Chemistry, 44(30), 12948-12955. Available at: [Link]
-
ResearchGate. (2018). Computational study of 2,3-disubstituted-4(3H)quinazolinone derivatives as CNS active compounds: QSAR approach. [Preprint]. Available at: [Link]
-
Semantic Scholar. (n.d.). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Retrieved from [Link]
-
PubMed. (2025). Correction: A Bromobenzoyl Pyridine Photosensitizer with Suppressed Phosphorescence for Efficient ROS-Based Photodynamic Therapy. Journal of Fluorescence. Retrieved from [Link]
-
ResearchGate. (n.d.). Vibrational spectra, structure, and theoretical calculations of 2-fluoro- and 3-fluoropyridine. [Preprint]. Available at: [Link]
-
ResearchGate. (n.d.). Computational study of 3-pyridine carboxaldehyde. [Preprint]. Available at: [Link]
-
ResearchGate. (n.d.). Vibrational spectra and DFT study of anticancer active molecule 2-(4-Bromophenyl)-1H-benzimidazole by normal coordinate analysis. [Preprint]. Available at: [Link]
-
ResearchGate. (2024). Synthesis, Biological Activity, and Computational Examination of New 3-Cyano-2-oxa-pyridine Derivatives. Tropical Journal of Natural Product Research, 8(3), 6611-6618. Available at: [Link]
-
ResearchGate. (n.d.). 2-(2-Amino-5-bromobenzoyl)pyridine. [Preprint]. Available at: [Link]
-
ResearchGate. (n.d.). Molecular structures and vibrational spectra of 2-, 3-and 4-ethylpyridines and 2-, 3-and 4-vinylpyridines by density functional theory and ab initio Hartree–Fock calculations. [Preprint]. Available at: [Link]
-
ResearchGate. (n.d.). Synthetic Approaches and Reactivity of 3-Aminothieno[2,3-b]pyridine Derivatives Review. [Preprint]. Available at: [Link]
-
National Center for Biotechnology Information. (2022). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Chemical Data Collections, 42, 100958. Available at: [Link]
Sources
- 1. This compound synthesis - chemicalbook [chemicalbook.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Crystal structure, DFT calculation, Hirshfeld surface analysis and energy framework study of 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Structure, Spectral Analysis, Molecular Docking and Physicochemical Studies of 3-Bromo-2-hydroxypyridine Monomer and Dimer as Bromodomain Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Static Electron Correlation in Anharmonic Molecular Vibrations: A Hybrid TAO-DFT Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. irjweb.com [irjweb.com]
- 9. researchgate.net [researchgate.net]
- 10. ymerdigital.com [ymerdigital.com]
- 11. researchgate.net [researchgate.net]
- 12. Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessing Reactivity with LUMO and HOMO Energy Gap - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 14. researchgate.net [researchgate.net]
- 15. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Regioisomeric BODIPY derivatives: second-order nonlinear optical properties under an external electric field - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes & Protocols: Leveraging 2-(3-Bromobenzoyl)pyridine in Palladium-Catalyzed Cross-Coupling Reactions
Introduction: The Strategic Value of the 2-Benzoylpyridine Scaffold
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable precision and efficiency.[1][2] The development of these transformative methods, recognized with the 2010 Nobel Prize in Chemistry, has profoundly impacted the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][3][4] Within this context, the 2-benzoylpyridine moiety has emerged as a privileged structure—a molecular framework frequently found in biologically active compounds and functional materials.[5][6] Its derivatives are key in the development of therapeutics such as antihistamines and agents targeting the central nervous system.[6][7]
2-(3-Bromobenzoyl)pyridine is a particularly valuable and versatile building block. The bromine atom at the 3-position of the benzoyl ring provides a reactive handle for a wide array of palladium-catalyzed cross-coupling reactions, while the pyridine ring can influence the molecule's electronic properties and binding capabilities. This guide provides an in-depth exploration of the application of this compound in several key cross-coupling reactions, offering detailed protocols and insights for researchers in organic synthesis and drug development.
Mechanistic Cornerstone: The Palladium Catalytic Cycle
Understanding the fundamental mechanism of palladium-catalyzed cross-coupling is crucial for troubleshooting and optimizing reactions. The process is generally accepted to proceed through a catalytic cycle involving a Pd(0)/Pd(II) interchange.[3][8]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a square planar Pd(II) complex. This is often the rate-limiting step.[9]
-
Transmetalation (for Suzuki, Sonogashira, etc.) / Carbopalladation (for Heck): The second coupling partner (e.g., an organoboron compound in Suzuki coupling) transfers its organic group to the palladium center, displacing the halide.[1][4] In the Heck reaction, the alkene coordinates to the palladium and then inserts into the Pd-C bond.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C or C-N bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[1][9]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling.
Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds
The Suzuki-Miyaura reaction is one of the most widely used methods for constructing C(sp²)-C(sp²) bonds, coupling an organoboron species with an aryl halide.[4][10] This reaction is prized for its mild conditions, functional group tolerance, and the low toxicity of its boron-containing byproducts.[10] Coupling this compound with various aryl or heteroaryl boronic acids provides a direct route to complex biaryl ketones, which are prevalent in medicinal chemistry.[11][12]
Protocol: Synthesis of 2-(3-(p-tolyl)benzoyl)pyridine
This protocol is a representative procedure adapted from established methods for the Suzuki coupling of bromopyridines.[10][11][13]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 276 mg), p-tolylboronic acid (1.2 mmol, 163 mg), and potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg).
-
Catalyst and Ligand Addition: Add the palladium catalyst, such as Pd(OAc)₂ (0.02 mmol, 4.5 mg), and a suitable ligand, like triphenylphosphine (PPh₃) (0.04 mmol, 10.5 mg). The choice of ligand is critical; phosphine ligands enhance catalyst stability and activity.[14]
-
Solvent Addition: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-Dioxane/Water (4:1, 5 mL), via syringe.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.
Data Summary: Typical Suzuki-Miyaura Conditions
| Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | Good to Excellent | [11] |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | 90 | High | [13] |
| PdCl₂(dppf) | (dppf) | Cs₂CO₃ | DME | 80 | High | [15] |
| Pd/C | None (Ligand-free) | K₂CO₃ | aq. Isopropanol | 80 | Good | [11] |
Note: Yields are generalized from literature on similar substrates. dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DME = 1,2-Dimethoxyethane.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, coupling amines with aryl halides.[16][17] This reaction has largely replaced harsher classical methods and offers broad substrate scope, allowing for the synthesis of anilines and their derivatives which are critical pharmacophores.[16][18] Applying this reaction to this compound enables the synthesis of diverse aminobenzoylpyridine derivatives.
Protocol: Synthesis of 2-(3-(Piperidin-1-yl)benzoyl)pyridine
This protocol is based on well-established procedures for the amination of bromopyridines.[14][19][20]
Step-by-Step Methodology:
-
Reagent Loading: In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with this compound (1.0 mmol, 276 mg), a palladium precatalyst such as RuPhos Pd G3 (0.02 mmol, 16.7 mg), and sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg). Strong, non-nucleophilic bases like NaOtBu are essential to deprotonate the amine or the intermediate palladium complex.[14]
-
Solvent and Amine Addition: Add anhydrous, degassed toluene (5 mL). Add piperidine (1.2 mmol, 119 µL) via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C with stirring for 12-24 hours.
-
Workup: Cool the reaction to room temperature. Dilute with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with brine (2 x 10 mL). Dry the organic layer over MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the pure product.
Data Summary: Typical Buchwald-Hartwig Conditions
| Catalyst / Precatalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 80-100 | Good | [19] |
| Pd(OAc)₂ | RuPhos | LiHMDS | Dioxane | 100 | Moderate to Good | [21] |
| BrettPhos Pd G3 | (Integrated) | K₃PO₄ | t-Amyl alcohol | 110 | High | [21] |
Note: BINAP = 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl; RuPhos = 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl; BrettPhos = 2-(Dicyclohexylphosphino)3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl; LiHMDS = Lithium bis(trimethylsilyl)amide.
Sonogashira Coupling: Accessing Arylalkynes
The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, typically using a dual catalyst system of palladium and a copper(I) salt.[22][23] This reaction is the most reliable method for synthesizing arylalkynes, which are important precursors for more complex heterocyclic compounds and are used in materials science.[24][25]
Protocol: Synthesis of 2-(3-(Phenylethynyl)benzoyl)pyridine
This procedure is adapted from optimized conditions for the Sonogashira coupling of bromopyridines.[24][25][26]
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a Schlenk flask, add this compound (1.0 mmol, 276 mg), palladium catalyst Pd(PPh₃)₂Cl₂ (0.03 mmol, 21 mg), and copper(I) iodide (CuI) (0.05 mmol, 9.5 mg).
-
Solvent and Reagents: Evacuate and backfill the flask with argon. Add anhydrous, degassed triethylamine (Et₃N, 3 mL) and DMF (3 mL). The amine serves as both the base and a solvent.[23]
-
Alkyne Addition: Add phenylacetylene (1.1 mmol, 121 µL) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) until the starting material is consumed (monitor by TLC, typically 2-6 hours).
-
Workup: Remove the solvent under reduced pressure. Redissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl) (2 x 10 mL) to remove copper salts, followed by brine (10 mL).
-
Purification: Dry the organic phase over Na₂SO₄, filter, and evaporate the solvent. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate).
Data Summary: Typical Sonogashira Conditions
| Pd Catalyst | Cu Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | 25-60 | High | [24][26] |
| Pd(CF₃COO)₂/PPh₃ | CuI | Et₃N | DMF | 100 | 80-97 | [25] |
| Pd(OAc)₂/dppf | CuI | Cs₂CO₃ | Toluene | 80 | Good | [22] |
Heck-Mizoroki Reaction: Olefin Arylation
The Heck reaction forms a C-C bond by coupling an aryl halide with an alkene.[3][27] It is a powerful tool for vinylation, providing access to substituted styrenes, cinnamates, and other olefinic compounds. A key feature is its excellent trans selectivity in many cases.[27][28]
Protocol: Synthesis of (E)-2-(3-(3-methoxy-3-oxoprop-1-en-1-yl)benzoyl)pyridine
This protocol is a representative procedure for the Heck reaction with aryl bromides and acrylates.[29][30]
Step-by-Step Methodology:
-
Reagent Loading: In a sealable reaction tube, combine this compound (1.0 mmol, 276 mg), methyl acrylate (1.5 mmol, 135 µL), palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 4.5 mg), and a phosphine ligand such as tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 mmol, 12.2 mg).
-
Base and Solvent: Add a base, such as triethylamine (Et₃N) (1.5 mmol, 209 µL), and a polar aprotic solvent like DMF or acetonitrile (5 mL).
-
Reaction: Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. The high temperature is often necessary for Heck reactions with aryl bromides.[29]
-
Workup: Cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to isolate the trans-alkene product.
Caption: A typical experimental workflow for cross-coupling reactions.
Carbonylative Couplings: Ketone Synthesis
Carbonylative couplings introduce a molecule of carbon monoxide (CO) during the cross-coupling process, providing a direct route to ketones.[31][32] For example, a carbonylative Suzuki coupling of this compound with an arylboronic acid yields a diaryl ketone with a central benzoyl moiety, a structure of interest in medicinal chemistry.[33][34]
Protocol: Synthesis of (3-(4-Methoxybenzoyl)phenyl)(pyridin-2-yl)methanone
This procedure is based on established methods for carbonylative Suzuki couplings of halopyridines.[33]
Step-by-Step Methodology:
-
Reactor Setup: Equip a high-pressure reactor with a stirrer bar. Add this compound (1.0 mmol, 276 mg), 4-methoxyphenylboronic acid (1.5 mmol, 228 mg), Pd(OAc)₂ (0.03 mmol, 6.7 mg), and a ligand like Xantphos (0.03 mmol, 17.3 mg).
-
Base and Solvent: Add a base such as potassium fluoride (KF) (3.0 mmol, 174 mg) and an anhydrous solvent like 1,4-dioxane (10 mL).
-
Carbon Monoxide Purge: Seal the reactor, purge several times with low-pressure CO, and then pressurize to the desired pressure (e.g., 10-20 bar).
-
Reaction: Heat the reactor to 100-110 °C and stir for 12-24 hours.
-
Workup: After cooling and carefully venting the CO, dilute the reaction mixture with ethyl acetate and filter through Celite.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the product by column chromatography.
Conclusion
This compound is a highly effective and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. Its application in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and carbonylative couplings provides robust and direct pathways to a diverse array of complex molecules. The protocols and data presented here serve as a guide for researchers to harness the synthetic potential of this building block, accelerating the discovery and development of novel pharmaceuticals and functional materials. The key to success lies in the rational selection of catalyst, ligand, base, and solvent, tailored to the specific transformation desired.
References
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Vertex AI Search.
- Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine.Vertex AI Search.
- A practical Buchwald-Hartwig amination of 2-bromopyridines with vol
- Buchwald–Hartwig amin
- Buchwald-Hartwig Amin
- Suzuki reactions of 2-bromopyridine with aryl boronic acids.
- Heck reaction.Wikipedia.
- Preparation of sec and tert amines by Buchwald-Hartwig Amin
- Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids.Tetrahedron.
- Palladium c
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.Scirp.org.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
- Sonogashira coupling.Wikipedia.
- Synthesis method of 2-benzoylpyridine.
- Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines.NIH.
- The Expanding Role of Pyridine Derivatives in Material Science Innov
- Heck Reaction.Organic Chemistry Portal.
- Suzuki reaction.Wikipedia.
- Palladium-Catalyzed Carbonylative Cross-Coupling Reactions of Pyridine Halides and Aryl Boronic Acids: A Convenient Access to α-Pyridyl Ketones.
- Application Notes and Protocols for Sonogashira Coupling with 3-Bromo Pyridines.Benchchem.
- Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.MDPI.
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investig
- Sonogashira Coupling.Organic Chemistry Portal.
- Suzuki Coupling.Organic Chemistry Portal.
- 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021).NIH.
- Suzuki-Miyaura Coupling.Chemistry LibreTexts.
- Palladium-C
- Heck Reaction | Named Reactions | Organic Chemistry Lessons.YouTube.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.Scirp.org.
- 2-Benzoylpyridine.PubChem.
- Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions.Faraday Discussions (RSC Publishing).
- Development of a palladium-catalyzed decarboxylative cross-coupling of (2-azaaryl)
- Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles.Chemical Society Reviews (RSC Publishing).
- Benzophenone: a ubiquitous scaffold in medicinal chemistry.PMC - NIH.
- Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
- Lecture for Lesson V.4: Pd-Catalyzed Coupling Reactions (Heck, Suzuki, Stille, and Sonogashira).YouTube.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
- Regioselective Syntheses of 2,3‐Substituted Pyridines by Orthogonal Cross‐Coupling Strategies.European Journal of Organic Chemistry.
- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.MDPI.
- Synthesis of Heteroaryl Compounds through Cross-Coupling Reaction of Aryl Bromides or Benzyl Halides with Thienyl and Pyridyl Aluminum Reagents.Organic Chemistry Portal.
- Synthesis of some New 3-Substituted Heterocyclic Compounds Containing Bridgehead Nitrogen from 2-Amino Pyridine with Study Their Biological Activity.
- Carbonylative Cross-Electrophile Coupling Between Aryl Bromides and Aryl Triflates Enabled by Palladium and Rhodium Cooperative C
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.NIH.
- An In-depth Technical Guide on the Chemical Properties and Applications of (2-Amino-5-bromophenyl)(pyridin-2-yl)methanone.Benchchem.
Sources
- 1. nobelprize.org [nobelprize.org]
- 2. mdpi.com [mdpi.com]
- 3. Heck reaction - Wikipedia [en.wikipedia.org]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. Benzophenone: a ubiquitous scaffold in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 15. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 20. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 23. Sonogashira Coupling [organic-chemistry.org]
- 24. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 25. scirp.org [scirp.org]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. Heck Reaction [organic-chemistry.org]
- 28. youtube.com [youtube.com]
- 29. mdpi.com [mdpi.com]
- 30. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 31. 27 Years of Catalytic Carbonylative Coupling Reactions in Hungary (1994–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 32. Palladium-catalyzed carbonylative coupling reactions between Ar–X and carbon nucleophiles - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 33. Sci-Hub. Palladium-catalyzed carbonylative coupling of pyridine halides with aryl boronic acids / Tetrahedron, 2003 [sci-hub.box]
- 34. researchgate.net [researchgate.net]
The Versatile Keystone: 2-(3-Bromobenzoyl)pyridine in Pharmaceutical Synthesis
Introduction: The Strategic Importance of the 2-(3-Bromobenzoyl)pyridine Scaffold
In the landscape of modern medicinal chemistry, the quest for novel therapeutics is intrinsically linked to the availability of versatile and strategically functionalized building blocks. This compound emerges as a quintessential example of such a scaffold, offering a unique convergence of structural rigidity, synthetic handles, and electronic properties that make it a valuable intermediate in drug discovery and development. Its pyridine ring, a common motif in a vast number of FDA-approved drugs, can engage in crucial hydrogen bonding interactions with biological targets, while the benzoyl moiety provides a synthetically tractable linker. The strategic placement of a bromine atom at the 3-position of the benzoyl ring is the cornerstone of this intermediate's utility, providing a reactive site for the introduction of diverse molecular complexity through modern cross-coupling methodologies. This guide provides an in-depth exploration of the applications and protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.
Core Attributes of this compound
The utility of this compound as a pharmaceutical intermediate is underpinned by several key chemical features:
-
Orthogonal Reactivity: The presence of a bromine atom on the benzoyl ring allows for selective functionalization through a variety of cross-coupling reactions without interfering with the pyridine ring under specific conditions. This orthogonality is a critical consideration in multi-step synthetic campaigns.
-
Modulation of Physicochemical Properties: The pyridine nitrogen acts as a hydrogen bond acceptor and can be protonated at physiological pH, influencing the solubility and pharmacokinetic profile of the final drug molecule.[1][2]
-
Structural Rigidity and Vectorial Orientation: The ketone linker between the two aromatic rings imparts a degree of conformational constraint, which can be advantageous for optimizing binding affinity to a target protein. The 3-position of the bromo-substituent directs the vector for further molecular elaboration, allowing for systematic exploration of the surrounding chemical space.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₈BrNO | [3] |
| Molecular Weight | 262.10 g/mol | [3] |
| CAS Number | 206357-82-6 | [3] |
| Appearance | Off-white to yellow solid | N/A |
| Solubility | Soluble in common organic solvents (e.g., THF, Dioxane, Toluene) | N/A |
Synthetic Protocol 1: Preparation of this compound via Grignard Reaction
The most direct and widely employed method for the synthesis of this compound is the Grignard reaction. This protocol details the addition of a pyridyl organometallic species to a benzoyl electrophile. The causality behind this choice lies in the high nucleophilicity of the Grignard reagent, which readily attacks the electrophilic carbonyl carbon of the benzamide.
Reaction Scheme:
Caption: Grignard synthesis of this compound.
Detailed Experimental Protocol:
Materials:
-
2-Bromopyridine (1.0 eq)
-
Isopropylmagnesium bromide (1.1 eq, 2 M solution in THF)
-
3-Bromo-N,N-diethylbenzamide (1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (Argon or Nitrogen)
Procedure:
-
Formation of the Grignard Reagent: To an oven-dried round-bottom flask under an inert atmosphere, add 2-bromopyridine. Cool the flask to 0 °C in an ice bath. Add anhydrous THF. Slowly add isopropylmagnesium bromide solution dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.[3] The formation of the pyridin-2-ylmagnesium bromide is often indicated by the formation of a white suspension.[3]
-
Reaction with the Electrophile: In a separate oven-dried flask under an inert atmosphere, dissolve 3-bromo-N,N-diethylbenzamide in anhydrous THF. Cool the previously prepared Grignard reagent solution to 0 °C. Add the solution of 3-bromo-N,N-diethylbenzamide dropwise to the Grignard reagent over a period of 30 minutes.[3]
-
Reaction Work-up and Purification: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.[4] Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of hexane/ethyl acetate) to afford this compound as a solid.
Application in Pharmaceutical Synthesis: A Gateway to Phosphodiesterase (PDE) Inhibitors
This compound is a key intermediate in the synthesis of a variety of pharmacologically active compounds, most notably inhibitors of phosphodiesterases (PDEs). PDEs are a superfamily of enzymes that regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), crucial second messengers in numerous signaling pathways.[5][6] Inhibitors of specific PDE isoenzymes have therapeutic applications in a wide range of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.[7][8]
A prominent example of a PDE inhibitor is BRL-50481 , a selective inhibitor of the PDE7 family, which has potential applications in the treatment of osteoporosis.[9] While the exact commercial synthesis of BRL-50481 may not be publicly disclosed, a plausible and scientifically sound synthetic strategy can be devised using this compound as a starting material to construct the core scaffold of related PDE inhibitors. The following sections outline the key transformations to build a molecule bearing the essential pharmacophoric elements.
Synthetic Workflow for a PDE Inhibitor Analogue:
Caption: Synthetic workflow towards a PDE inhibitor analogue.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10][11] This reaction is particularly useful for coupling aryl halides with a wide range of amines and related nitrogen nucleophiles, often under milder conditions than traditional methods.[12] In the context of synthesizing PDE inhibitor analogues, this reaction can be used to introduce a sulfonamide moiety, a common feature in many bioactive molecules.
Reaction Scheme:
Caption: Buchwald-Hartwig amination of this compound.
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
N,N-Dimethylsulfonamide (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous Toluene
-
Schlenk tube or similar reaction vessel for inert atmosphere reactions
Procedure:
-
Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add this compound, N,N-dimethylsulfonamide, Pd₂(dba)₃, XPhos, and K₃PO₄.
-
Solvent Addition and Reaction: Add anhydrous toluene to the Schlenk tube. Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion (typically 12-24 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired sulfonamide derivative.
Protocol 3: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organohalides.[8][13] This reaction is highly valued for its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives.[14][15] For the derivatization of this compound, the Suzuki coupling allows for the introduction of various aryl or heteroaryl groups at the 3-position of the benzoyl ring, a key strategy in structure-activity relationship (SAR) studies.
Catalytic Cycle of Suzuki-Miyaura Coupling:
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[16]
Detailed Experimental Protocol:
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq, if using Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: In a round-bottom flask, combine this compound, the arylboronic acid, the palladium catalyst (and ligand, if necessary), and the base.
-
Degassing and Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add the degassed 1,4-dioxane/water mixture via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and dilute with water. Extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Conclusion: A Versatile Scaffold for Future Drug Discovery
This compound stands as a testament to the power of strategic molecular design in pharmaceutical research. Its inherent chemical features, coupled with the robustness of modern synthetic methodologies, provide a reliable and versatile platform for the synthesis of complex molecular architectures. The protocols detailed herein for its synthesis and derivatization via Grignard, Buchwald-Hartwig, and Suzuki-Miyaura reactions offer a solid foundation for researchers to explore the vast chemical space around this valuable intermediate. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly remain a cornerstone of successful drug discovery programs.
References
-
Buchwald, S. L., & Hartwig, J. F. (2008). Palladium-Catalyzed Amination of Aryl Halides and Related Reactions. In Palladium-Catalyzed Cross-Coupling Reactions in Organic Synthesis (pp. 673-744). John Wiley & Sons, Ltd. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Novel Approach to the Synthesis of 3-amino-4-arylpyridin-2(1H)-one Derivatives. (2021). National Institutes of Health. [Link]
- Preparation method of 3-amino-4-methylpyridine. (2015).
-
MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. (2023). Frontiers. [Link]
-
A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. (2007). ResearchGate. [Link]
-
Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of Pharmacy and Pharmaceutical Sciences, 3(4), 221-224. [Link]
-
Ochiai, K., et al. (2011). Phosphodiesterase inhibitors. Part 1: Synthesis and structure-activity relationships of pyrazolopyridine-pyridazinone PDE inhibitors developed from ibudilast. Bioorganic & Medicinal Chemistry Letters, 21(11), 3307-3312. [Link]
-
A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. (2007). PubMed. [Link]
-
Smith, S. J., et al. (2004). Discovery of BRL 50481 [3-(N,N-dimethylsulfonamido)-4-methyl-nitrobenzene], a selective inhibitor of phosphodiesterase 7: in vitro studies in human monocytes, lung macrophages, and CD8+ T-lymphocytes. Molecular Pharmacology, 66(6), 1679–1689. [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki–Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5555-5559. [Link]
-
Binding mode of the reference compound BRL50481 at the enzyme PDE7A-binding site. (2020). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Preparation method of 3-amino-4-methylpyridine. (2015). Patsnap. [Link]
-
Synthesis and members of 3-aminopyridin-2-one based fragment library. (2016). ResearchGate. [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (2021). National Institutes of Health. [Link]
-
Synthesis of (3-Aminophenyl)(morpholino)methanone from Benzotrichloride as Precursor. (2016). ResearchGate. [Link]
-
The Suzuki Reaction. (n.d.). Myers Research Group, Harvard University. [Link]
- Preparation method of 3-amino-4-methylpyridine. (2015).
-
Grignard Reaction and Products. I. 1, 4-Addition of. (1970). Amanote Research. [Link]
- Preparation process of 3 amino-4 methyl pyridine. (2007).
-
Martínez, A., et al. (2013). Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors. Journal of Medicinal Chemistry, 56(17), 6843–6859. [Link]
- Synthesis method and intermediates of pyridin-2-yl-methylamine. (2007).
-
Elfeky, M. A., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Frontiers in Chemistry, 12, 1359670. [Link]
-
7: The Grignard Reaction (Experiment). (2024). Chemistry LibreTexts. [Link]
-
Khan, I., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(2), 193. [Link]
-
Bernardelli, P., et al. (2004). Spiroquinazolinones as Novel, Potent, and Selective PDE7 Inhibitors. Part 2: Optimization of 5,8-disubstituted Derivatives. Bioorganic & Medicinal Chemistry Letters, 14(18), 4627-4631. [Link]
-
Quinazoline and pyrido[2,3-d]pyrimidine inhibitors of phosphodiesterase (PDE) 7. (2006). Patsnap. [Link]
- Selective pde3b inhibitors and use of the same in therapy. (2002).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors [frontiersin.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Synthesis, Structural Analysis, and Biological Evaluation of Thioxoquinazoline Derivatives as Phosphodiesterase 7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. WO2002070469A2 - Selective pde3b inhibitors and use of the same in therapy - Google Patents [patents.google.com]
- 7. bohr.winthrop.edu [bohr.winthrop.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BRL-50481 - Wikipedia [en.wikipedia.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
protocol for Grignard reagent synthesis of 2-(3-Bromobenzoyl)pyridine
An Application Note and Detailed Protocol for the Synthesis of 2-(3-Bromobenzoyl)pyridine via Grignard Reaction
Introduction
This compound is a valuable building block in medicinal chemistry and materials science, often utilized as a precursor for more complex molecular architectures. Its synthesis via the Grignard reaction represents a classic and effective method for carbon-carbon bond formation, specifically for creating diaryl ketones. This application note provides a comprehensive, field-tested protocol for the synthesis of this compound through the addition of a 3-bromophenylmagnesium halide to pyridine-2-carbonitrile.
This document is intended for researchers, scientists, and professionals in drug development and organic synthesis. The protocol herein is designed to be self-validating, with in-depth explanations for each experimental choice, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Reaction Principle and Strategy
The core of this synthesis is the nucleophilic addition of a Grignard reagent to a nitrile. The chosen strategy involves the formation of 3-bromophenylmagnesium bromide from 1,3-dibromobenzene, followed by its reaction with pyridine-2-carbonitrile. This approach is favored due to the commercial availability of the starting materials and the generally high yields achievable for this class of reaction.
An alternative, yet viable, route would involve the formation of a 2-pyridyl Grignard reagent and its subsequent reaction with 3-bromobenzaldehyde. However, the preparation of 2-pyridyl Grignard reagents can sometimes be complicated by the presence of the basic nitrogen atom. Therefore, the former strategy is often preferred for its reliability.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| 1,3-Dibromobenzene | C₆H₄Br₂ | 235.90 | ≥98% | Sigma-Aldrich |
| Magnesium Turnings | Mg | 24.31 | ≥99.5% | Sigma-Aldrich |
| Iodine | I₂ | 253.81 | ≥99.8% | Sigma-Aldrich |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | ≥99.9%, inhibitor-free | Sigma-Aldrich |
| Pyridine-2-carbonitrile | C₆H₄N₂ | 104.11 | ≥99% | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | HCl | 36.46 | 37% (w/w) | Sigma-Aldrich |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | Anhydrous, ≥99.7% | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | In-house preparation |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | Granular | Sigma-Aldrich |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (100 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas supply (Nitrogen or Argon) with manifold
-
Schlenk line for inert atmosphere techniques
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Apparatus for column chromatography (silica gel)
-
Standard laboratory glassware
Experimental Protocol
Part 1: Preparation of 3-Bromophenylmagnesium Bromide (Grignard Reagent)
Workflow Diagram:
Caption: Workflow for Grignard Reagent Formation.
Step-by-Step Procedure:
-
Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon. This is critical as Grignard reagents are highly sensitive to moisture.
-
Initiation: In the 250 mL three-neck flask equipped with a stir bar, reflux condenser, and dropping funnel, place magnesium turnings (2.67 g, 110 mmol). Add a single crystal of iodine. The iodine serves as an activator by etching the passivating magnesium oxide layer on the surface of the turnings.
-
Activation: Gently warm the flask with a heat gun until violet iodine vapors are observed. This indicates the activation of the magnesium surface. Allow the flask to cool to room temperature under the inert atmosphere.
-
Solvent Addition: Add 20 mL of anhydrous THF to the flask.
-
Reagent Addition: In the dropping funnel, prepare a solution of 1,3-dibromobenzene (23.6 g, 100 mmol) in 80 mL of anhydrous THF.
-
Reaction Initiation: Add approximately 10 mL of the 1,3-dibromobenzene solution to the magnesium suspension. The reaction mixture should become warm, and the color should fade as the iodine is consumed. If the reaction does not initiate, gentle warming may be required.
-
Grignard Formation: Once the reaction has initiated, add the remaining 1,3-dibromobenzene solution dropwise at a rate that maintains a gentle reflux. The formation of the Grignard reagent is exothermic.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature for an additional 2-3 hours to ensure complete consumption of the magnesium. The resulting cloudy, gray-brown solution is the 3-bromophenylmagnesium bromide reagent.
Part 2: Synthesis of this compound
Workflow Diagram:
Caption: Workflow for Ketone Synthesis and Purification.
Step-by-Step Procedure:
-
Nitrile Solution: Prepare a solution of pyridine-2-carbonitrile (8.32 g, 80 mmol) in 50 mL of anhydrous THF.
-
Reaction: Cool the freshly prepared Grignard reagent to 0 °C using an ice bath. Slowly add the pyridine-2-carbonitrile solution dropwise over 30 minutes. The addition is exothermic and should be controlled to maintain the temperature below 10 °C.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench by adding 100 mL of 2 M aqueous HCl. This step is highly exothermic and should be performed with caution. The acidic workup protonates the intermediate imine, which is then hydrolyzed to the desired ketone. Stir the mixture vigorously for 1 hour at room temperature to ensure complete hydrolysis.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).
-
Washing: Combine the organic layers and wash with saturated sodium bicarbonate solution (2 x 100 mL) to neutralize any remaining acid, followed by brine (1 x 100 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
Mechanism of Reaction
The reaction proceeds in two main stages:
-
Nucleophilic Addition: The carbon atom of the Grignard reagent is highly nucleophilic and attacks the electrophilic carbon of the nitrile group in pyridine-2-carbonitrile. This forms a magnesium salt of an imine.
-
Hydrolysis: The acidic workup protonates the imine nitrogen, forming an iminium ion. This intermediate is then attacked by water, and subsequent proton transfers and elimination of ammonia lead to the formation of the final ketone product.
Safety and Handling
-
Grignard Reagents: Grignard reagents are highly reactive and pyrophoric upon contact with air and moisture. All manipulations must be carried out under a dry, inert atmosphere.
-
Anhydrous Solvents: Anhydrous THF and diethyl ether are flammable and can form explosive peroxides. Use in a well-ventilated fume hood and away from ignition sources.
-
1,3-Dibromobenzene: This compound is a skin and eye irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Quenching: The quenching of the Grignar reaction with acid is highly exothermic and can cause splashing. Perform this step slowly and with caution in an ice bath.
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the molecular structure.
-
FT-IR: To identify the characteristic carbonyl stretch of the ketone.
-
Mass Spectrometry: To confirm the molecular weight.
-
Melting Point: To assess purity.
Troubleshooting
| Issue | Possible Cause | Solution |
| Grignard reaction does not initiate. | Passivated magnesium; wet glassware or solvent. | Add a crystal of iodine and gently heat. Ensure all glassware and solvents are scrupulously dry. |
| Low yield of product. | Incomplete Grignard formation; side reactions. | Ensure complete consumption of magnesium. Maintain low temperature during the addition of the nitrile. |
| Formation of biphenyl byproduct. | Wurtz coupling of the Grignard reagent. | This is a common side reaction. It can be minimized by using dilute solutions and maintaining a low reaction temperature. |
References
-
Grignard Reagents: New Developments. Edited by H. G. Richey, John Wiley & Sons, 2000. [Link]
-
Advanced Organic Chemistry: Part B: Reaction and Synthesis. Francis A. Carey and Richard J. Sundberg, 5th Edition, Springer, 2007. [Link]
-
Safety in the Chemistry Laboratory: Handling Grignard Reagents. American Chemical Society. [Link]
-
Purification of Laboratory Chemicals. W. L. F. Armarego and Christina Li Lin Chai, 8th Edition, Butterworth-Heinemann, 2017. [Link]
Application Notes & Protocols: The Utility of 2-(3-Bromobenzoyl)pyridine in Modern Medicinal Chemistry
Authored by a Senior Application Scientist
These application notes serve as a technical guide for researchers, scientists, and drug development professionals on the strategic application of 2-(3-Bromobenzoyl)pyridine. This document provides an in-depth exploration of its role as a versatile scaffold, detailing its utility in constructing libraries of bioactive molecules and offering field-proven protocols for its synthetic manipulation.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, integral to numerous therapeutic agents due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability.[1][2][3] The compound this compound emerges as a particularly valuable building block. Its structure features a diaryl ketone motif, which offers a three-dimensional vector for molecular elaboration, and two key points for chemical diversification: the pyridine ring and a strategically placed bromine atom on the benzoyl moiety.[4]
The bromine atom is not merely a placeholder; it is a versatile synthetic handle, primed for a variety of powerful palladium-catalyzed cross-coupling reactions. This allows for the systematic and efficient introduction of diverse chemical functionalities, a cornerstone of modern lead optimization campaigns.[4] Consequently, this scaffold serves as a foundational element for synthesizing targeted enzyme inhibitors and other complex, biologically active molecules.[5][6]
Caption: Key reactive and modulatory zones of the this compound scaffold.
Application in Enzyme Inhibitor Design
The this compound framework is an exemplary starting point for the development of potent and selective enzyme inhibitors. The diaryl ketone structure can mimic binding motifs for various enzyme active sites, while the bromine atom allows for the exploration of surrounding pockets through derivatization.
Derivatives of related brominated pyridine scaffolds have demonstrated significant inhibitory activity against a range of important clinical targets. This highlights the potential of the core structure in generating molecules with therapeutic relevance. For instance, substituted pyridine derivatives have been identified as inhibitors of histone demethylases (e.g., JMJD2E) and Glycogen Synthase Kinase-3β (GSK-3β), an important target in Alzheimer's disease research.[7][8]
Data Presentation: Biological Activities of Related Pyridine Derivatives
The following table summarizes the inhibitory activities of various pyridine-containing molecules against key biological targets, illustrating the therapeutic potential unlocked by this scaffold class.
| Compound Class | Target Enzyme | Representative IC₅₀ | Therapeutic Area | Reference |
| Pyrrolo[2,3-b]pyridine Derivative | GSK-3β | 0.22 nM | Alzheimer's Disease | [7] |
| 3-Substituted Pyridine 2,4-Dicarboxylate | JMJD2E (Histone Demethylase) | Micromolar Range | Oncology | [8] |
| Chromeno[3,2-c]pyridine Derivative | Monoamine Oxidase A (MAO-A) | 1 µM | Neurology | [9] |
| Pyridine-Urea Derivative | Cytotoxicity (MCF-7 Cells) | 0.11 µM | Oncology | [10] |
This table is representative of the activity of the broader class of substituted pyridine derivatives, providing a rationale for using this compound as a starting scaffold.
Core Synthetic Protocols: Harnessing the Bromine Handle
The synthetic utility of this compound is primarily realized through palladium-catalyzed cross-coupling reactions. The bromine atom at the 3-position of the benzoyl ring is ideally suited for reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation). These reactions are pillars of modern medicinal chemistry, enabling rapid library synthesis.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol details a general method for coupling this compound with various aryl- or heteroarylboronic acids. The choice of catalyst, ligand, and base is critical for achieving high yields, especially with heteroaromatic substrates.[11][12]
Principle: The Suzuki-Miyaura reaction involves the palladium-catalyzed reaction between an organohalide and an organoboron compound in the presence of a base. This method is renowned for its functional group tolerance and mild reaction conditions.[13]
Caption: Experimental workflow for the Suzuki-Miyaura coupling protocol.
Materials & Reagents:
| Reagent/Material | Purpose | Typical Specification |
| This compound | Starting Material | 1.0 equivalent |
| Arylboronic Acid | Coupling Partner | 1.2 - 1.5 equivalents |
| Palladium Catalyst | Catalyst | Pd(PPh₃)₄ (3-5 mol%) or PdCl₂(dppf) (2-3 mol%) |
| Base | Activates Boronic Acid | K₂CO₃ or K₃PO₄ (2-3 equivalents) |
| Solvent | Reaction Medium | Degassed 1,4-Dioxane/Water (4:1) or Toluene |
| Schlenk Flask/Round-bottom flask | Reaction Vessel | Oven-dried |
| Inert Gas | Prevent Catalyst Oxidation | Argon or Nitrogen |
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (e.g., K₂CO₃, 2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[11]
-
Establish Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1) via syringe. The typical concentration is 0.1-0.2 M with respect to the starting bromide.
-
Reaction Execution: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[11]
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate) three times.[12] Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic phase under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate) to isolate the desired biaryl product.
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a general procedure for the C-N cross-coupling of this compound with primary or secondary amines. The success of this transformation hinges on the selection of a suitable palladium precursor and a sterically hindered phosphine ligand.[14][15]
Principle: The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds from aryl halides and amines.[15] It proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination.[14] The use of a strong, non-nucleophilic base like sodium tert-butoxide is essential for catalyst turnover.[16]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination reaction.
Materials & Reagents:
| Reagent/Material | Purpose | Typical Specification |
| This compound | Starting Material | 1.0 equivalent |
| Amine | Coupling Partner | 1.1 - 1.5 equivalents |
| Palladium Precursor | Catalyst Source | Pd₂(dba)₃ (1-2 mol%) |
| Phosphine Ligand | Stabilizes Catalyst | (±)-BINAP or XPhos (2-4 mol%) |
| Base | Deprotonates Amine | Sodium tert-butoxide (NaOtBu) (1.4 - 2.5 equiv.) |
| Solvent | Reaction Medium | Anhydrous Toluene or Dioxane |
| Schlenk Flask/Glovebox | Reaction Environment | For inert atmosphere chemistry |
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): Inside a glovebox or in an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1 mol%), the phosphine ligand (e.g., BINAP, 2 mol%), and the base (NaOtBu, 1.4 equiv.).[14] The order of addition is critical to pre-form the active catalyst and avoid side reactions.
-
Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.2 equiv.) to the flask.
-
Solvent Addition: Add anhydrous toluene via syringe to a concentration of 0.1-0.2 M with respect to the bromide.
-
Reaction Execution: Seal the flask and heat the mixture with vigorous stirring at the specified temperature (typically 80-110 °C).[17]
-
Monitoring: Track the reaction's progress using TLC or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction by adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).[17]
-
Purification: Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude material by flash column chromatography to yield the desired aminopyridine derivative.
Conclusion and Future Outlook
This compound is a high-value scaffold for medicinal chemistry, offering a robust and versatile platform for the synthesis of novel therapeutic agents. Its true potential is unlocked through modern synthetic methodologies, particularly palladium-catalyzed cross-coupling reactions, which allow for systematic Structure-Activity Relationship (SAR) studies. The protocols provided herein offer a validated starting point for researchers to explore the chemical space around this promising core. Future applications will likely focus on integrating this scaffold into DNA-encoded library (DEL) synthesis and employing it in fragment-based drug discovery (FBDD) campaigns to tackle an even broader range of biological targets.
References
-
Guram, A. S., et al. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). 2-(2-Amino-5-bromobenzoyl)pyridine: A Comprehensive Overview. Retrieved from [Link]
-
Chem-space. (n.d.). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Addressing Bioactivity Discrepancies in 2-(3-Bromophenyl)pyridine Derivatives. Retrieved from [Link]
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved from [Link]
-
PubMed. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
ResearchGate. (2025). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Retrieved from [Link]
-
IntechOpen. (n.d.). Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. Retrieved from [Link]
-
PubMed. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Retrieved from [Link]
-
National Institutes of Health. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. Retrieved from [Link]
-
National Institutes of Health. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Retrieved from [Link]
-
PubMed. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Thieno[2,3‐c]pyridine Derivatives by 1,2,3‐Triazole‐Mediated Metal‐Free Denitrogenative Transformation Reaction. Retrieved from [Link]
-
MDPI. (n.d.). The Chromenopyridine Scaffold: A Privileged Platform in Drug Design. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates. Retrieved from [Link]
Sources
- 1. Pyridine derivatives as preferable scaffolds for the process of discovering new drugs [systems.enpress-publisher.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of the histone demethylase JMJD2E by 3-substituted pyridine 2,4-dicarboxylates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0” - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Note & Protocol: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2-(3-Bromobenzoyl)pyridine
Abstract: This document provides a comprehensive guide for performing the Suzuki-Miyaura cross-coupling reaction with 2-(3-Bromobenzoyl)pyridine. The Suzuki reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional functional group tolerance and reliability.[1][2] This protocol is designed for researchers, scientists, and professionals in drug development, offering a detailed experimental procedure, insights into reaction optimization, and troubleshooting strategies. We delve into the mechanistic underpinnings of the catalytic cycle to provide a causal explanation for experimental choices, ensuring a robust and reproducible methodology.
Introduction: The Significance of Suzuki-Miyaura Coupling
First reported by Akira Suzuki in 1979, the palladium-catalyzed cross-coupling of an organoboron compound with an organohalide has become one of the most powerful and widely used transformations in synthetic chemistry.[1] Its significance was recognized with the 2010 Nobel Prize in Chemistry, shared by Suzuki, Heck, and Negishi.[1] The reaction's prominence, particularly in the pharmaceutical industry, stems from its ability to construct biaryl and heteroaryl structures—motifs prevalent in biologically active molecules. The mild reaction conditions, compatibility with aqueous solvents, and the low toxicity of the boron-containing byproducts make it an environmentally benign and highly versatile synthetic tool.[3][4]
The target substrate, this compound, is a valuable building block containing both an aryl bromide and a pyridyl ketone moiety. The successful coupling of this substrate opens avenues to a diverse range of complex molecules with potential applications in medicinal chemistry and materials science.
The Catalytic Cycle: A Mechanistic Overview
A thorough understanding of the reaction mechanism is critical for troubleshooting and optimization. The generally accepted catalytic cycle for the Suzuki-Miyaura coupling involves three primary steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of the Pd(0) complex into the carbon-halogen bond of the organohalide (in this case, this compound). This step forms a square-planar Pd(II) intermediate.[2][6] The reactivity order for the halide is generally I > Br > OTf >> Cl.[1][7]
-
Transmetalation: This is the crucial bond-forming step where the organic group from the organoboron species is transferred to the palladium(II) complex. This step requires the presence of a base. The base activates the boronic acid, converting it into a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻), which then readily transfers its organic substituent to the palladium center, displacing the halide.[8][9][10][11]
-
Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex. This forms the new carbon-carbon bond in the desired product and regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[2][5]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol provides a generalized procedure for the coupling of this compound with a representative arylboronic acid. Optimization may be required for different coupling partners.
Materials and Reagents
| Reagent/Material | Role | Typical Quantity (0.5 mmol scale) | Notes |
| This compound | Aryl Halide | 1.0 equiv (139 mg) | Ensure purity. Substrate quality is key. |
| Phenylboronic Acid | Organoboron | 1.2 - 1.5 equiv (73 - 91 mg) | Boronic acids can degrade; use fresh or properly stored material.[7] |
| Pd(PPh₃)₄ | Catalyst | 2 - 5 mol% (11.6 - 28.9 mg) | Tetrakis(triphenylphosphine)palladium(0) is a reliable, air-sensitive catalyst.[12] |
| K₂CO₃ (Potassium Carbonate) | Base | 2.0 - 3.0 equiv (138 - 207 mg) | Must be finely ground and anhydrous. Other bases like K₃PO₄ or Cs₂CO₃ can be used.[10] |
| 1,4-Dioxane | Solvent | 4 mL | Must be anhydrous and deoxygenated. |
| Deionized Water | Co-solvent | 1 mL | Must be deoxygenated. |
| Anhydrous MgSO₄ or Na₂SO₄ | Drying Agent | As needed | For workup. |
| Ethyl Acetate & Hexanes | Solvents | As needed | For extraction and chromatography. |
| Silica Gel | Stationary Phase | As needed | For purification. |
Step-by-Step Procedure
Diagram: Experimental Workflow
Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.
-
Preparation of Reagents and Glassware:
-
Ensure all glassware (e.g., a round-bottom flask or Schlenk tube) is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Prepare a deoxygenated solvent mixture by bubbling argon through the 1,4-dioxane/water (4:1) mixture for at least 20-30 minutes.
-
-
Reaction Setup (under inert atmosphere):
-
To the reaction flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add the palladium catalyst, Pd(PPh₃)₄ (3 mol%).
-
Seal the flask with a rubber septum or screw cap.
-
Evacuate and backfill the flask with argon. Repeat this cycle three times to ensure an inert atmosphere. This is critical as oxygen can deactivate the Pd(0) catalyst.[7]
-
-
Initiating the Reaction:
-
Using a syringe, add the degassed 1,4-dioxane/water solvent mixture to the flask.
-
Place the flask in a preheated oil bath at 90-100 °C and stir vigorously.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or GC-MS. The reaction is typically complete within 8-24 hours.[12]
-
-
Workup Procedure:
-
Once the starting material is consumed, remove the flask from the oil bath and allow it to cool to room temperature.
-
Quench the reaction by adding deionized water (approx. 10 mL).
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.[2]
-
Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product is typically purified by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.
-
Optimization and Troubleshooting
The success of a Suzuki coupling can be sensitive to several factors. The following table outlines key parameters for optimization, and the subsequent section provides a guide to common issues.
Reaction Parameter Optimization
| Parameter | Options & Considerations | Rationale & Impact |
| Catalyst & Ligand | • Pd(PPh₃)₄ : Good general-purpose catalyst. • Pd(OAc)₂/Pd₂(dba)₃ + Ligand : Requires a separate phosphine ligand (e.g., SPhos, XPhos). These "Buchwald ligands" are bulky and electron-rich, often improving yields for challenging substrates like aryl chlorides or sterically hindered partners.[3][13] • PdCl₂(dppf) : Often effective for a broad range of substrates, including heteroaromatics.[12] | The ligand stabilizes the palladium center and modulates its reactivity. Bulky, electron-rich ligands facilitate the oxidative addition and reductive elimination steps, increasing catalyst turnover.[13] |
| Base | • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃) : Widely used. Cesium carbonate is more soluble and basic, often accelerating the reaction. • Phosphates (K₃PO₄) : A strong, non-nucleophilic base, often used in anhydrous conditions or with challenging substrates.[10] • Fluorides (KF, CsF) : Can be effective, especially if ester groups sensitive to hydrolysis are present.[11] | The base is critical for activating the boronic acid for transmetalation.[9][10] Its strength and solubility can significantly impact the reaction rate and yield. |
| Solvent | • Toluene/H₂O : Classic biphasic system. • Dioxane/H₂O : Common and effective for many couplings.[12] • DMF, THF/H₂O : Other common options. Anhydrous solvents (e.g., Dioxane, Toluene) with a strong base like K₃PO₄ can also be effective. | The solvent system must dissolve the reagents to a sufficient extent. The presence of water often accelerates the reaction, but completely aqueous or anhydrous systems are also possible.[4][14] |
| Temperature | • Room Temperature to 110 °C : Most reactions are run between 80-110 °C. Less reactive substrates (e.g., aryl chlorides) may require higher temperatures. | Higher temperatures increase the reaction rate but can also lead to catalyst decomposition or side reactions like protodeboronation. |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive catalyst (oxidized Pd(0)).2. Poor quality boronic acid.3. Insufficiently degassed solvents.4. Inappropriate base or solvent. | 1. Use fresh catalyst and handle under inert conditions.2. Use fresh boronic acid or convert it to a more stable boronate ester (e.g., pinacol ester).[7]3. Ensure thorough degassing of all solvents before use.[7]4. Screen different bases (e.g., switch from K₂CO₃ to Cs₂CO₃ or K₃PO₄) and solvent systems. |
| Protodeboronation | The C-B bond of the boronic acid is cleaved and replaced with a C-H bond, especially at high temperatures or with certain bases. | • Use a milder base (e.g., KF).• Lower the reaction temperature and extend the reaction time.• Use a more stable boronic ester (e.g., MIDA or pinacol esters).[4][7]• Use a higher loading of the boronic acid (e.g., 1.5-2.0 equiv). |
| Homocoupling | Two molecules of the boronic acid couple together (Ar²-Ar²). | This is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II).[5] Ensure the reaction is rigorously deoxygenated and maintained under an inert atmosphere. |
| Reaction Stalls | The catalyst may have decomposed (formation of palladium black), or one of the reagents has fully degraded. | • Try a more robust catalyst system (e.g., a pre-catalyst with a Buchwald ligand like SPhos or XPhos).[15]• If the boronic acid is degrading, it can sometimes be added portion-wise during the reaction. |
References
-
Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 17, 2026, from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved January 17, 2026, from [Link]
-
Amatore, C., Jutand, A., & Le Duc, G. (2011). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society, 133(41), 16545–16547. [Link]
-
Le Duc, G., et al. (2010). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 16(39), 11849-11861. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved January 17, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 17, 2026, from [Link]
-
NROChemistry. (2023, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube. [Link]
-
Chemistry LibreTexts. (2020, July 1). 17.2: Palladium catalyzed couplings. Retrieved January 17, 2026, from [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5559–5563. [Link]
-
Wiley-VCH. (2010, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling?. Retrieved January 17, 2026, from [Link]
-
Magano, J., & Dunetz, J. R. (2012). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Tetrahedron, 68(37), 7555-7584. [Link]
-
Oldenhuis, N. J., et al. (2015). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 137(4), 1438–1441. [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved January 17, 2026, from [Link]
-
Li, W., et al. (2008). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Organic Letters, 10(17), 3749–3752. [Link]
-
Reddit. (2024, September 4). Struggling with Suzuki Reaction. Retrieved January 17, 2026, from [Link]
-
Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 17, 2026, from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids. Retrieved January 17, 2026, from [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1594–1597. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. thieme-connect.com [thieme-connect.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. reddit.com [reddit.com]
Application Notes & Protocols: 2-(3-Bromobenzoyl)pyridine as a Versatile Building Block for Heterocyclic Synthesis
Introduction: Unlocking Heterocyclic Diversity
In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds form the backbone of a vast number of therapeutic agents.[1] Their prevalence stems from their ability to present functional groups in well-defined three-dimensional space, enabling precise interactions with biological targets.[2][3] Among the myriad of building blocks available to the synthetic chemist, 2-(3-Bromobenzoyl)pyridine stands out as a particularly versatile precursor. Its molecular architecture, featuring a pyridine ring, a bridging ketone, and a strategically placed bromine atom on a phenyl ring, offers three distinct points for chemical modification.
This guide provides an in-depth exploration of this compound's application in constructing complex heterocyclic systems. We will move beyond simple procedural lists to explain the causality behind experimental choices, offering field-proven insights into reaction mechanisms and optimization. The protocols described herein are designed to be self-validating, providing researchers with a robust foundation for their synthetic endeavors.
The pyridine moiety acts as a key pharmacophore, capable of hydrogen bonding and enhancing the pharmacokinetic properties of drug candidates.[4][5] The ketone serves as a handle for condensation and cyclization reactions, while the aryl bromide is an ideal anchor for transition-metal-catalyzed cross-coupling, a cornerstone of modern organic synthesis.[6] This trifecta of reactivity allows for the convergent and divergent synthesis of a wide array of fused and linked heterocyclic structures.
Caption: Versatility of this compound in heterocyclic synthesis.
Palladium-Catalyzed Intramolecular Cyclization: Crafting Fused Polycycles
The carbon-bromine bond is an ideal functional group for palladium-catalyzed reactions, which are renowned for their efficiency and functional group tolerance.[7] By first modifying the ketone or pyridine ring of this compound to introduce a nucleophilic partner, a subsequent intramolecular palladium-catalyzed cyclization can forge complex, rigid tricyclic systems. A common strategy involves a Suzuki or Stille coupling to append a suitable group, followed by an intramolecular Heck or C-H activation reaction.
Mechanistic Insight: The Palladium Catalytic Cycle
The generally accepted mechanism for these cyclizations involves a Pd(0)/Pd(II) catalytic cycle.[8] The cycle commences with the oxidative addition of the aryl bromide to a Pd(0) species, forming a Pd(II)-aryl complex. This is followed by an intramolecular carbopalladation or C-H activation step, which forms the new carbon-carbon bond and creates a cyclic palladium intermediate. The cycle is completed by a β-hydride elimination or reductive elimination step, which releases the final heterocyclic product and regenerates the active Pd(0) catalyst. The choice of ligand is critical, as it modulates the stability and reactivity of the palladium intermediates, directly impacting reaction efficiency and selectivity.
Caption: Generalized catalytic cycle for intramolecular Pd-catalyzed cyclization.
Protocol: Synthesis of a Dihydrodibenzofuran Analog
This protocol outlines a two-step sequence where this compound is first converted to a phenol derivative via a Buchwald-Hartwig hydroxylation, which then undergoes an intramolecular C-O bond formation.
Step A: Buchwald-Hartwig Mono-hydroxylation
-
Vessel Preparation: To a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), Pd₂(dba)₃ (0.02 eq), and a suitable phosphine ligand like BrettPhos (0.04 eq).
-
Reagent Addition: Add potassium hydroxide (2.0 eq) and 1,4-dioxane (0.2 M).
-
Reaction: Heat the mixture to 100 °C and stir vigorously for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature. Quench with 1 M HCl until the pH is ~7. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-(3-hydroxybenzoyl)pyridine intermediate.
Step B: Intramolecular Palladium-Catalyzed C-O Cyclization
-
Vessel Preparation: In a sealed tube, combine the 2-(3-hydroxybenzoyl)pyridine intermediate (1.0 eq), palladium(II) acetate (0.05 eq), and a suitable ligand such as SPhos (0.1 eq).
-
Reagent Addition: Add a base, typically potassium carbonate (K₂CO₃, 2.5 eq), and a high-boiling point solvent like toluene or DMF (0.1 M).
-
Reaction: Seal the tube and heat to 110-130 °C for 24 hours. The pyridine's nitrogen atom acts as the nucleophile attacking the palladium-activated ortho-position of the phenol ring.
-
Workup: After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, concentrate, and purify via column chromatography to obtain the fused heterocyclic product.
| Catalyst System (Step B) | Base | Solvent | Temperature (°C) | Typical Yield (%) |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene | 110 | 75-85 |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | DMF | 130 | 80-92 |
| PdCl₂(dppf) | NaOt-Bu | Dioxane | 100 | 65-78 |
Ullmann Condensation: Forging C-N Bonds
The Ullmann reaction, a copper-catalyzed nucleophilic aromatic substitution, is a classic and powerful method for forming carbon-heteroatom bonds.[9][10] While traditionally requiring harsh conditions, modern ligand-accelerated protocols have significantly broadened its scope.[11] For this compound, the Ullmann condensation (specifically the Goldberg reaction variant for C-N coupling) provides a direct route to N-aryl products, which are themselves valuable scaffolds or precursors for further cyclization.[9]
Protocol: Copper-Catalyzed N-Arylation with an Amine
This protocol details the coupling of this compound with a primary or secondary amine.
-
Vessel Preparation: Add copper(I) iodide (CuI, 0.1 eq), a ligand such as 1,10-phenanthroline (0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq) to an oven-dried reaction tube.
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.2 eq). Add a polar aprotic solvent like DMF or NMP (0.5 M).
-
Reaction: Seal the tube and heat the reaction mixture to 120-150 °C for 18-36 hours. The high temperature is often necessary to drive the reaction to completion.[9]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers. Extract the aqueous phase with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate. The crude product is then purified by flash chromatography on silica gel.
Causality Note: The use of a ligand like 1,10-phenanthroline is crucial. It stabilizes the copper catalyst, increases its solubility, and accelerates the rate-limiting reductive elimination step, allowing the reaction to proceed at lower temperatures and with better yields than the un-ligated classical Ullmann reaction.[11]
Pictet-Spengler Reaction: Constructing Tetrahydro-β-carboline Analogs
The Pictet-Spengler reaction is a cornerstone of alkaloid synthesis, involving the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed ring closure.[12][13] The ketone moiety of this compound can serve as the electrophilic partner in this transformation, enabling the synthesis of complex pyridine-annulated tetrahydroisoquinoline or tetrahydro-β-carboline scaffolds.[14][15][16]
Mechanism: Iminium Ion-Mediated Cyclization
The reaction proceeds via the initial formation of a Schiff base (or imine) between the amine and the ketone.[14] In the presence of an acid catalyst (protic or Lewis), the imine is protonated to form a highly electrophilic iminium ion. This intermediate is then attacked by the electron-rich aromatic ring of the β-arylethylamine in a 6-endo-trig cyclization, which is an intramolecular electrophilic aromatic substitution.[15] A final deprotonation step restores aromaticity and yields the heterocyclic product.[12]
Protocol: Synthesis of a Pyridyl-Substituted Tetrahydro-β-carboline
This protocol describes the reaction between this compound and tryptamine.
-
Vessel Preparation: In a round-bottom flask, dissolve tryptamine (1.1 eq) and this compound (1.0 eq) in a suitable solvent such as toluene or dichloromethane (0.1 M).
-
Catalyst Addition: Add the acid catalyst. Trifluoroacetic acid (TFA, 1.5 eq) is a common choice for its effectiveness and volatility. Alternatively, a Lewis acid like BF₃·OEt₂ can be used.[14]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) for 12-24 hours. The reaction progress can be monitored by observing the consumption of the starting materials via TLC.
-
Workup: Upon completion, neutralize the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent like ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic extracts, dry with anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the resulting crude material using flash column chromatography (often using a gradient of ethyl acetate in hexanes) to isolate the desired tetrahydro-β-carboline derivative.
Experimental Insight: For less nucleophilic aromatic rings, harsher conditions such as higher temperatures and stronger acids may be required to facilitate the cyclization step.[12] The reaction often benefits from the removal of water, for instance by using a Dean-Stark apparatus when run in toluene, to drive the initial imine formation equilibrium towards the product.
References
-
Wikipedia. Pictet–Spengler reaction. Available at: [Link]
-
Wikipedia. Ullmann condensation. Available at: [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. Available at: [Link]
-
NROChemistry. Pictet-Spengler Reaction. Available at: [Link]
-
Mehmood, A., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry. Available at: [Link]
-
Bentham Science. A Review on Medicinally Important Heterocyclic Compounds. Available at: [Link]
-
Indian Academy of Sciences. Synthetic strategies to pyrido fused heterocycles. Available at: [Link]
-
ResearchGate. Heterocycles, their Synthesis and Industrial Applications: A Review. Available at: [Link]
-
Organic Chemistry Portal. Ullmann Reaction. Available at: [Link]
-
National Center for Biotechnology Information. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction. Available at: [Link]
-
National Center for Biotechnology Information. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Available at: [Link]
-
The Aquila Digital Community. The Use of Heterocycles as Important Structures in Medicinal Chemistry. Available at: [Link]
-
RSC Publishing. Modern advances in heterocyclic chemistry in drug discovery. Available at: [Link]
-
International Journal of Pharmaceutical Research and Applications. "The Role of Heterocycles in Modern Pharmaceutical Chemistry: Synthesis, Biological Activity, and Drug Design". Available at: [Link]
-
BYJU'S. Ullmann Reaction. Available at: [Link]
-
Arkivoc. Palladium catalyzed syntheses of fused tricyclic heterocycles: a personal account. Available at: [Link]
- Google Patents. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
-
PubMed. Palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids in the presence of simple allenes: an efficient synthesis of 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives and the synthetic application. Available at: [Link]
-
RSC Publishing. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. Available at: [Link]
-
MDPI. Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
ResearchGate. Palladium‐Catalyzed Cyclization of Pyrroles | Request PDF. Available at: [Link]
-
RSC Publishing. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Available at: [Link]
Sources
- 1. ijprajournal.com [ijprajournal.com]
- 2. aquila.usm.edu [aquila.usm.edu]
- 3. Modern advances in heterocyclic chemistry in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Palladium acetate-catalyzed cyclization reaction of 2,3-allenoic acids in the presence of simple allenes: an efficient synthesis of 4-(1'-bromoalk-2'(Z)-en-2'-yl)furan-2(5H)-one derivatives and the synthetic application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 13. name-reaction.com [name-reaction.com]
- 14. jk-sci.com [jk-sci.com]
- 15. Pictet-Spengler Reaction | NROChemistry [nrochemistry.com]
- 16. Synthesis of tetrahydrofuro[3,2-c]pyridines via Pictet–Spengler reaction - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantitative Analysis of 2-(3-Bromobenzoyl)pyridine
Abstract
This document provides a comprehensive guide to the analytical quantification of 2-(3-Bromobenzoyl)pyridine (2,3-BBP), a key intermediate in pharmaceutical synthesis. Accurate and precise measurement of this compound is critical for ensuring reaction yield, monitoring purity, and maintaining quality control throughout the drug development process. We present a primary, validated High-Performance Liquid Chromatography (HPLC) method suitable for routine quality control and a secondary Gas Chromatography-Mass Spectrometry (GC-MS) method for identity confirmation and impurity profiling. The protocols are designed for researchers, analytical chemists, and quality assurance professionals, with a focus on the scientific rationale behind methodological choices, adherence to validation principles outlined by the International Council for Harmonisation (ICH), and practical troubleshooting.
Introduction and Significance
This compound is a versatile chemical building block, notable for its dual reactive sites: a bromine atom amenable to cross-coupling reactions and a ketone functional group for condensations.[1] Its primary application lies as a precursor in the synthesis of various active pharmaceutical ingredients (APIs). The purity and concentration of this intermediate directly impact the quality, safety, and efficacy of the final drug product. Therefore, a robust, reliable, and validated analytical method is not merely a procedural requirement but a cornerstone of process control and regulatory compliance.
This guide details a reverse-phase HPLC (RP-HPLC) method as the principal technique for quantification due to its precision, accuracy, and suitability for non-volatile organic compounds like 2,3-BBP.[1] Additionally, a GC-MS method is described for orthogonal verification and structural elucidation of potential process-related impurities.
Physicochemical Properties of this compound
Understanding the fundamental properties of the analyte is the first step in developing a sound analytical method.
| Property | Value | Source(s) |
| CAS Number | 206357-82-6 | [1][2][] |
| Molecular Formula | C₁₂H₈BrNO | [2][] |
| Molecular Weight | 262.1 g/mol | [1][2][] |
| Appearance | Off-white to yellow solid | [4] |
| Solubility | Soluble in organic solvents (e.g., Methanol, Acetonitrile, THF); limited solubility in water. | [4] |
| UV Absorbance | Exhibits UV absorbance due to pyridine and benzoyl chromophores. | [5][6] |
Primary Method: Reverse-Phase HPLC with UV Detection
RP-HPLC is the gold standard for the quantification of pharmaceutical intermediates like 2,3-BBP. The method separates compounds based on their hydrophobicity, providing excellent resolution and sensitivity.
Principle and Rationale
This method utilizes a C18 stationary phase, which is non-polar. The mobile phase is a more polar mixture of acetonitrile and water. 2,3-BBP, being a moderately polar molecule, will partition between the two phases. Its retention is controlled by adjusting the mobile phase composition. A UV detector is selected due to the strong absorbance of the conjugated π-systems in the pyridine and bromobenzoyl rings.[6] The absorbance maximum for pyridine is around 254 nm, making this a suitable wavelength for detection.[5] An acidic modifier (e.g., phosphoric acid) is added to the mobile phase to suppress the ionization of the pyridine nitrogen atom (pKa ~5.2), ensuring a single analyte form and promoting sharp, symmetrical peak shapes.[7]
Experimental Workflow for HPLC Analysis
The following diagram outlines the complete workflow from sample receipt to final report generation.
Sources
Application Note: Leveraging 2-(3-Bromobenzoyl)pyridine as a Versatile Scaffold for Kinase Inhibitor Development
Abstract
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[1][2] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern drug discovery.[1] A key strategy in this field is the use of "privileged scaffolds," core molecular structures that are known to bind to specific families of biological targets. This guide details the strategic use of 2-(3-Bromobenzoyl)pyridine, a versatile chemical intermediate, as a foundational scaffold for the rapid generation of diverse kinase inhibitor libraries. We provide the scientific rationale for its selection, detailed protocols for its chemical modification via Suzuki-Miyaura cross-coupling, and methodologies for subsequent biochemical and cellular evaluation.
The Benzoylpyridine Scaffold: A Privileged Structure for Kinase Inhibition
The 2-benzoylpyridine moiety represents a promising starting point for kinase inhibitor design. Its structure contains key features—a hydrogen bond acceptor (the pyridine nitrogen) and a carbonyl group, flanked by two aromatic rings—that can effectively mimic the interactions of the adenine region of ATP within the highly conserved kinase ATP-binding site.[3][4] The true power of this compound, however, lies in the bromine atom positioned on the benzoyl ring.
The Strategic Importance of the 3-Bromo Substituent:
The bromine atom at the 3-position is not merely a substituent; it is a versatile synthetic handle for extensive chemical modification.[5][6] Its presence enables medicinal chemists to employ a range of powerful palladium-catalyzed cross-coupling reactions to introduce a vast array of chemical groups.[7][8] This allows for a systematic exploration of the chemical space around the core scaffold, which is fundamental to developing a robust Structure-Activity Relationship (SAR) and optimizing for potency, selectivity, and pharmacokinetic properties.[9]
Strategic Derivatization via Palladium-Catalyzed Cross-Coupling
The Suzuki-Miyaura cross-coupling reaction is an indispensable tool in modern medicinal chemistry for forming carbon-carbon bonds, owing to its high tolerance of various functional groups, mild reaction conditions, and the commercial availability of a vast library of boronic acid and boronate ester coupling partners.[7][8][10] This reaction is the primary method for diversifying the this compound scaffold.
The catalytic cycle involves three main steps:
-
Oxidative Addition: The aryl halide (our brominated scaffold) reacts with the active Pd(0) catalyst.
-
Transmetalation: The organic group from the boronic acid derivative is transferred to the palladium center.
-
Reductive Elimination: The two coupled organic fragments are expelled from the palladium complex, forming the final product and regenerating the Pd(0) catalyst.[8]
Integrated Workflow for Kinase Inhibitor Development
The development of a novel kinase inhibitor from a starting scaffold is a multi-stage process that integrates synthetic chemistry with biochemical and cell-based screening. The following workflow outlines the key steps from initial library synthesis to lead optimization.
Application Protocols
Protocol 4.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a representative method for coupling an arylboronic acid to the this compound scaffold. Conditions should be optimized for each specific substrate.[8]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, or toluene)
-
Schlenk flask or microwave vial
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Establish Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is then typically purified by column chromatography on silica gel to yield the desired coupled product.
Protocol 4.2: In Vitro Kinase Inhibition Assay (Radiometric ³³P)
This protocol describes a standard method for determining the inhibitory activity (IC₅₀) of a compound against a specific protein kinase.[11]
Materials:
-
Purified, active kinase enzyme
-
Specific peptide substrate for the kinase
-
[γ-³³P]ATP (radioactive ATP)
-
Kinase reaction buffer (typically contains MgCl₂, DTT, and a buffering agent like HEPES)
-
Test compounds dissolved in DMSO
-
Phosphocellulose filter paper or plates
-
Scintillation counter and fluid
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in DMSO. A typical final assay concentration range might be 1 nM to 10 µM.
-
Reaction Mixture: In a microplate, combine the kinase reaction buffer, the specific peptide substrate, and the test compound dilution (or DMSO for the control).
-
Initiate Reaction: Add the kinase enzyme to each well and pre-incubate for 10-15 minutes at the optimal temperature (e.g., 30 °C).
-
Phosphorylation: Start the phosphorylation reaction by adding [γ-³³P]ATP. Allow the reaction to proceed for a set time (e.g., 20-60 minutes), ensuring the reaction remains in the linear range.
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Capture Substrate: Spot the reaction mixture onto phosphocellulose paper/plates. The negatively charged phosphate groups on the paper will bind the phosphorylated peptide substrate.
-
Washing: Wash the paper/plates multiple times with a dilute acid solution to remove unincorporated [γ-³³P]ATP.
-
Detection: Add scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Data Interpretation and Structure-Activity Relationship (SAR)
Systematic modification of the this compound scaffold allows for the development of a clear SAR. By synthesizing a library of analogs where the 'R' group is varied, researchers can identify which chemical properties (e.g., size, electronics, hydrogen bonding capacity) enhance inhibitory activity.
Table 1: Hypothetical SAR Data for a Library of Kinase Inhibitors
| Compound ID | R-Group (from R-B(OH)₂) | Kinase X IC₅₀ (nM) | Kinase Y IC₅₀ (nM) |
| Scaffold | H (de-brominated) | >10,000 | >10,000 |
| 1a | Phenyl | 850 | 1,200 |
| 1b | 4-Fluorophenyl | 320 | 950 |
| 1c | 4-Methoxyphenyl | 150 | 2,500 |
| 1d | 3-Aminophenyl | 45 | 600 |
| 1e | Pyridin-4-yl | 25 | 350 |
Analysis:
-
Observation: Introducing a phenyl group (1a ) provides a baseline activity.
-
Electronic Effects: Adding an electron-withdrawing fluorine (1b ) or an electron-donating methoxy group (1c ) modulates potency. The methoxy group improves potency for Kinase X but hurts selectivity against Kinase Y.
-
Hydrogen Bonding: The introduction of a hydrogen bond donor/acceptor via the amino group (1d ) or a pyridine nitrogen (1e ) significantly improves potency, suggesting a key interaction in the ATP binding pocket. This aligns with findings in other kinase inhibitor series where such interactions are crucial for high-affinity binding.[12][13]
Case Study: Targeting Tyrosine Kinases like EGFR
The 3-bromophenyl motif is a well-established component in potent inhibitors of several tyrosine kinases, including the Epidermal Growth Factor Receptor (EGFR).[12][14] Derivatives of 4-anilinoquinazolines and related pyridopyrimidines featuring a 3-bromophenyl group have shown exceptional potency, with IC₅₀ values in the low-nanomolar and even picomolar range against EGFR.[14] This is because the bromine atom can occupy a specific hydrophobic pocket, while the phenylamino portion makes critical hydrogen bonds in the hinge region of the kinase. By using this compound, one can design novel scaffolds that place a substituted phenyl ring in a similar orientation to these known inhibitors, providing a rational starting point for targeting this important kinase family.
Conclusion
This compound is a commercially available and highly valuable starting material for kinase inhibitor development. Its core structure provides a solid foundation for binding within the kinase ATP pocket, while the strategically placed bromine atom unlocks the potential for rapid and extensive chemical diversification through robust methods like the Suzuki-Miyaura coupling. By following a systematic workflow of synthesis, screening, and SAR analysis, research teams can efficiently leverage this scaffold to generate novel, potent, and selective kinase inhibitors for a wide range of therapeutic targets.
References
- This compound | 206357-82-6 | Benchchem. Benchchem.
- Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 2-[(3-Bromopyridin-2-yl)oxy]ethanol - Benchchem. Benchchem.
- Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties.Journal of Medicinal Chemistry.
- 2-(3-Bromophenyl)pyridine: A Versatile Intermediate for Pharmaceutical and Material Science Applications.Manufacturer/Supplier Website.
- Structure and Activity Relationship of 2-(substituted Benzoyl)-Hydroxyindoles as Novel CaMKII Inhibitors.Bioorganic & Medicinal Chemistry Letters.
- 2-(2-Amino-5-bromobenzoyl)pyridine | CAS 1563-56-0 | SCBT. Santa Cruz Biotechnology.
- Kinome Profile. ChemDiv.
- Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry.Molecules.
- Application Notes: Suzuki Coupling of 3-Bromoquinoline for Advanced Drug Discovery. Benchchem.
- Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor.Journal of Medicinal Chemistry.
-
Kinome-wide polypharmacology profiling of small molecules by multi-task graph isomorphism network approach. Acta Pharmaceutica Sinica B. Available at: [Link]
- 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807. PubChem.
- Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor.Journal of Medicinal Chemistry.
- 2-(2-Amino-5-bromobenzoyl)pyridine. CAS Common Chemistry.
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies.Molecules.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
-
Kinome Profiling. Methods in Molecular Biology. Available at: [Link]
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease.European Journal of Medicinal Chemistry.
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.Angewandte Chemie International Edition.
- Trends in kinase drug discovery: targets, indications and inhibitor design.Nature Reviews Drug Discovery.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date.Journal of the Iranian Chemical Society.
- Synthesis and preliminary in vitro kinase inhibition evaluation of new diversely substituted pyrido[3,4-g]quinazoline derivatives.Bioorganic & Medicinal Chemistry Letters.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
-
Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]
- Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides.International Journal of Molecular Sciences.
- Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.Journal of Medicinal Chemistry.
-
Development of 'DFG-out' inhibitors of gatekeeper mutant kinases. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Mapping the Protein Kinome: Current Strategy and Future Direction. International Journal of Molecular Sciences. Available at: [Link]
- Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids.Molecules.
- Synthesis and Biological Evaluation of 2,3,4-Triaryl-1,2,4-oxadiazol-5-ones as p38 MAPK Inhibitors.Molecules.
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors.Molecules.
-
Differentiating Inhibitors of Closely Related Protein Kinases with Single- or Multi-Target Activity via Explainable Machine Learning and Feature Analysis. International Journal of Molecular Sciences. Available at: [Link]
-
Suzuki reactions of 2-bromopyridine with aryl boronic acids a. ResearchGate. Available at: [Link]
Sources
- 1. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
- 2. Mapping the Protein Kinome: Current Strategy and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Exploiting Knowledge on Structure–Activity Relationships for Designing Peptidomimetics of Endogenous Peptides [mdpi.com]
- 10. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. reactionbiology.com [reactionbiology.com]
- 12. Tyrosine kinase inhibitors. 13. Structure-activity relationships for soluble 7-substituted 4-[(3-bromophenyl)amino]pyrido[4,3-d]pyrimidines designed as inhibitors of the tyrosine kinase activity of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Tyrosine kinase inhibitors. 10. Isomeric 4-[(3-bromophenyl)amino]pyrido[d]-pyrimidines are potent ATP binding site inhibitors of the tyrosine kinase function of the epidermal growth factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Synthesis of Drug Analogues from 2-(3-Bromobenzoyl)pyridine
Abstract: This document provides a detailed guide for researchers and drug development professionals on the utilization of 2-(3-Bromobenzoyl)pyridine as a versatile starting material for the synthesis of diverse drug analogues. We will explore the strategic functionalization of its three key reactive sites: the aryl bromide, the carbonyl group, and the pyridine ring. This guide emphasizes the causality behind experimental choices and provides validated, step-by-step protocols for core synthetic transformations, including palladium-catalyzed cross-coupling reactions and ketone modifications. The aim is to equip scientists with the foundational knowledge and practical methodologies required to construct libraries of novel compounds for screening and lead optimization.
Introduction: The Strategic Value of this compound
In the landscape of medicinal chemistry, the selection of a starting scaffold is a critical decision that dictates the scope of accessible chemical space. This compound is a privileged starting material due to its trifecta of reactive handles, which can be addressed with high chemo-selectivity.
-
The Aryl Bromide: Positioned on the benzoyl ring, the bromine atom is an ideal functional group for a wide array of palladium-catalyzed cross-coupling reactions. This enables the facile introduction of carbon-carbon and carbon-heteroatom bonds, serving as the primary gateway to structural diversity.[1]
-
The Ketone Linker: The benzoyl ketone is more than a simple linker. Its carbonyl group offers a secondary site for modification, including reduction to a chiral alcohol, conversion to imines or hydrazones, or as a target for nucleophilic addition to create tertiary alcohols.[1]
-
The Pyridine Nucleus: The pyridine ring is a common motif in pharmaceuticals, influencing solubility, metabolic stability, and target engagement through hydrogen bonding or as a ligand for metal centers.[2] The nitrogen atom can act as a catalyst or be functionalized, while the ring itself can undergo specific transformations.[1]
This guide will dissect the reactivity of each site and provide robust protocols to exploit them, enabling the logical and efficient synthesis of novel molecular architectures.
Reactivity Analysis and Strategic Planning
A thorough understanding of the molecule's reactivity is paramount for designing successful synthetic campaigns. The three key functional groups can often be manipulated independently, allowing for a modular and strategic approach to analogue synthesis.
Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.
Experimental Protocol:
-
Reaction Setup: To an oven-dried round-bottom flask, add this compound (1.0 eq.), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq.), and a base such as sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 eq.).
-
Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.
-
Reagent Addition: Through the septum, add a degassed solvent mixture, such as Toluene/Ethanol/Water (4:1:1). Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required, e.g., SPhos, XPhos). For air-stable pre-catalysts like PdCl₂(dppf), this can be added in step 1. [3]4. Heating and Monitoring: Immerse the flask in a pre-heated oil bath (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ | PdCl₂(dppf) is often robust and air-stable. |
| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | K₃PO₄ is effective for many heteroaryl boronic acids. |
| Solvent | Toluene/EtOH/H₂O, Dioxane/H₂O, DME | The choice of solvent depends on reagent solubility. |
| Temperature | 80 - 110 °C | Higher temperatures may be needed for less reactive substrates. |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
Introducing nitrogen-containing functional groups is a classic strategy in drug design to modulate polarity, basicity, and hydrogen-bonding capacity. The Buchwald-Hartwig amination allows for the coupling of a wide variety of primary and secondary amines.
Rationale: Similar to the Suzuki coupling, this reaction proceeds via a palladium catalytic cycle. The key difference is the formation of a C-N bond during the reductive elimination step. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate this step and prevent catalyst decomposition.
Experimental Protocol:
-
Reaction Setup: In a glovebox or under a strong flow of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOt-Bu, 1.4 eq.) to an oven-dried flask.
-
Reagent Addition: Add this compound (1.0 eq.) and the desired amine (1.1-1.3 eq.). Add a dry, degassed solvent such as toluene or dioxane.
-
Heating and Monitoring: Seal the flask and heat with vigorous stirring (typically 90-110 °C). Monitor the reaction by TLC or LC-MS.
-
Workup: After cooling, quench the reaction by carefully adding water. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium black.
-
Purification: Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate. Purify the crude product by flash chromatography.
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Often used as pre-catalysts with a separate ligand. |
| Ligand | BINAP, Xantphos, RuPhos | Ligand choice is crucial and often substrate-dependent. |
| Base | NaOt-Bu, LiHMDS, K₂CO₃ | Strong bases like NaOt-Bu are most common. |
| Solvent | Toluene, Dioxane | Must be anhydrous. |
Protocol 3: Reduction of the Carbonyl Group
Reducing the ketone to a secondary alcohol introduces a chiral center and a hydrogen bond donor/acceptor group, which can significantly alter the molecule's interaction with biological targets.
Rationale: Sodium borohydride (NaBH₄) is a mild and selective reducing agent that donates a hydride ion to the electrophilic carbonyl carbon. The resulting alkoxide is protonated during the workup to yield the alcohol.
Experimental Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq.) in a suitable protic solvent like methanol (MeOH) or ethanol (EtOH) in a round-bottom flask.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5-2.0 eq.) portion-wise, controlling any effervescence.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor for the disappearance of the starting material by TLC.
-
Workup: Carefully quench the reaction by the slow addition of water or dilute HCl at 0 °C. Remove the bulk of the organic solvent under reduced pressure.
-
Purification: Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the alcohol product, which can be further purified by chromatography if necessary.
Applications in Drug Discovery: From Scaffold to Candidate
The derivatives of 2-benzoylpyridine are intermediates in the synthesis of several important pharmaceuticals. This highlights the scaffold's validated role in producing biologically active molecules.
Case Study: Precursors to Anxiolytics and Anesthetics A closely related analogue, 2-(2-Amino-5-bromobenzoyl)pyridine, is a key intermediate in the synthesis of Bromazepam, a benzodiazepine anxiolytic, and Remimazolam, a short-acting sedative. [4][5][6]The synthesis of this intermediate often starts from precursors like 2-bromopyridine. [4][7]The protocols described above can be adapted to build complexity around this core, generating novel benzodiazepine receptor modulators or other CNS-active agents.
Caption: Drug discovery workflow using the target scaffold.
Anticancer Agent Analogues Researchers have designed and synthesized pyridine-bridged analogues of Combretastatin-A4 (CA-4), a potent anticancer agent that targets tubulin polymerization. [3]By using sequential Suzuki couplings on di-brominated pyridine scaffolds, they created a series of compounds where the pyridine acts as a linker between two substituted phenyl rings. [3]This demonstrates the utility of the chemistry described herein for generating analogues of known natural products.
Conclusion
This compound represents a powerful and versatile platform for the synthesis of drug-like molecules. By strategically applying well-established synthetic methodologies such as palladium-catalyzed cross-coupling and carbonyl chemistry, researchers can efficiently generate large libraries of structurally diverse analogues. The protocols and strategies outlined in this guide provide a solid foundation for drug discovery programs aiming to explore novel chemical space around this validated pharmaceutical scaffold.
References
- This compound | 206357-82-6 | Benchchem.
- 2-(2-Amino-5-bromobenzoyl)pyridine: A Comprehensive Overview.
- Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PubMed Central.
- CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl)
- Exploring the Synthesis and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine.
- Synthesis routes of 2-(2-Amino-5-bromobenzoyl)pyridine - Benchchem.
- Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis - Sarchem Labs.
Sources
- 1. benchchem.com [benchchem.com]
- 2. sarchemlabs.com [sarchemlabs.com]
- 3. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 6. nbinno.com [nbinno.com]
- 7. benchchem.com [benchchem.com]
The Strategic Role of 2-(3-Bromobenzoyl)pyridine in Fragment-Based Drug Discovery: Application Notes and Protocols
This technical guide provides an in-depth exploration of the application of 2-(3-Bromobenzoyl)pyridine within the framework of Fragment-Based Drug Discovery (FBDD). Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the strategic considerations and practical methodologies for leveraging this versatile fragment to initiate and advance drug discovery campaigns. We will move beyond theoretical concepts to provide actionable protocols and a narrative grounded in field-proven insights, illustrating a logical progression from initial hit identification to lead optimization.
Introduction: The Power of Fragments and the Promise of this compound
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful alternative and complement to traditional high-throughput screening (HTS).[1] Instead of screening large, complex molecules, FBDD begins with small, low-molecular-weight compounds, or "fragments" (typically < 300 Da), to identify low-affinity but highly efficient binders to a biological target.[1][2] The simplicity of these fragments allows for a more thorough exploration of chemical space and provides a more rational starting point for optimization into potent, drug-like leads.[1]
This compound is an exemplary fragment that embodies the principles of FBDD. Its modest size and complexity, combined with key chemical features, make it an attractive starting point for a drug discovery program.
| Property | Value | Source |
| CAS Number | 206357-82-6 | [3] |
| Molecular Weight | 262.1 g/mol | [3] |
| Molecular Formula | C₁₂H₈BrNO | [3] |
| Key Features | Pyridine ring (H-bond acceptor, potential for diverse interactions), Benzoyl group (H-bond acceptor, rigid scaffold), Bromine atom (handle for synthetic elaboration) | [3] |
The pyridine moiety is a well-established pharmacophore in medicinal chemistry, present in numerous FDA-approved drugs.[4] The bromine atom on the benzoyl ring is of particular strategic importance, serving as a versatile synthetic handle for introducing molecular complexity through various cross-coupling reactions.[3] This "poised" nature of this compound allows for rapid and targeted chemical modifications, a cornerstone of the hit-to-lead optimization process in FBDD.
The FBDD Workflow: A Hypothetical Case Study Targeting p38α MAP Kinase
To illustrate the practical application of this compound, we will follow a hypothetical FBDD campaign aimed at discovering inhibitors for p38α MAP kinase, a well-validated target in inflammation and oncology.
Sources
- 1. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-to-Lead Medicinal Chemistry Publications in 2020 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fragment-based approaches to the discovery of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(3-Bromobenzoyl)pyridine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-(3-Bromobenzoyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and optimize reaction yields. We will delve into the underlying chemical principles to explain not just how to perform the synthesis, but why certain protocols are favored over others.
Troubleshooting Guide
This section addresses specific experimental failures in a question-and-answer format, providing both diagnostic insights and corrective actions.
Question 1: Why is my reaction yield nonexistent when attempting a direct Friedel-Crafts acylation of pyridine with 3-bromobenzoyl chloride and AlCl₃?
Answer: This is a common and expected outcome when attempting a standard Friedel-Crafts acylation on an unmodified pyridine ring. The failure of this reaction is rooted in the fundamental electronic properties of pyridine.
Root Cause Analysis:
-
Lewis Base Interaction: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a Lewis base. The Lewis acid catalyst, typically aluminum chloride (AlCl₃), is an electron-pair acceptor. The primary interaction in your flask is an acid-base reaction between the pyridine nitrogen and AlCl₃.[1][2]
-
Ring Deactivation: This interaction forms a pyridinium-AlCl₃ complex. The complex places a formal positive charge on the nitrogen atom, which strongly deactivates the entire aromatic ring through an inductive effect.[2]
-
Inhibition of Electrophilic Attack: Friedel-Crafts acylation is an electrophilic aromatic substitution. The deactivated, positively charged pyridinium ring is now highly resistant to attack by the electrophilic acylium ion (generated from 3-bromobenzoyl chloride and AlCl₃).[1][3]
In essence, the catalyst required for the reaction preferentially binds to the pyridine nitrogen, shutting down the desired synthetic pathway.
dot ```dot graph "Friedel-Crafts Deactivation" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
}
Caption: Troubleshooting workflow for the Grignard synthesis.
Question 3: My final product is impure after column chromatography. What are the common impurities and how can I improve purification?
Answer: Impurities in the synthesis of this compound often arise from side reactions or unreacted starting materials.
Common Impurities & Purification Strategy:
-
3-Bromobenzoic Acid: Results from the hydrolysis of the acylating agent (if using an acyl chloride or if the amide is impure).
-
Removal: Perform a basic wash during workup. Before drying the organic layer, wash it with a saturated sodium bicarbonate (NaHCO₃) solution to extract the acidic impurity into the aqueous layer. [4]* Unreacted 3-bromo-N,N-diethylbenzamide: A highly polar amide that may co-elute with the product.
-
Removal: Optimize your chromatography. Use a solvent system with moderate polarity, such as a hexane/ethyl acetate or hexane/THF gradient. [5]The ketone product is generally less polar than the corresponding amide. Monitor fractions carefully using TLC.
-
-
Biphenyl/Bipyridine Derivatives: From homo-coupling of Grignard reagents.
-
Removal: These are typically non-polar and will elute first during column chromatography. Discard the initial non-polar fractions.
-
-
Recrystallization: After column chromatography, recrystallization can be an excellent final purification step. A solvent system like isopropanol or a mixture of hexanes and ethyl acetate is a good starting point.
Frequently Asked Questions (FAQs)
What is the most reliable, high-yield protocol for synthesizing this compound?
The most consistently successful method reported is the Grignard route starting from 2-bromopyridine. [5][6] Optimized Experimental Protocol (Grignard Method):
Part 1: Formation of Pyridin-2-ylmagnesium Bromide
-
Under an inert atmosphere (Nitrogen or Argon), add magnesium turnings to a flame-dried, three-neck round-bottomed flask equipped with a dropping funnel and condenser.
-
Add a small volume of anhydrous tetrahydrofuran (THF).
-
Dissolve 2-bromopyridine (1.0 eq.) in anhydrous THF and add it to the dropping funnel.
-
Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction (activation with an iodine crystal may be necessary).
-
Once initiation is confirmed (e.g., gentle refluxing), cool the flask to 0°C in an ice bath.
-
Add the remaining 2-bromopyridine solution dropwise, maintaining the internal temperature below 10°C. [4]7. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight to ensure complete formation of the Grignard reagent. [5] Part 2: Acylation
-
In a separate flask, dissolve 3-bromo-N,N-diethylbenzamide (1.05-1.1 eq.) in anhydrous THF.
-
Cool the prepared Grignard reagent suspension.
-
Slowly add the solution of the amide to the Grignard reagent over approximately 1 hour.
-
Allow the reaction mixture to stir at room temperature for 24-48 hours. Monitor the reaction progress by TLC. [5] Part 3: Workup and Purification
-
Cool the reaction mixture in an ice bath and quench it by the slow, dropwise addition of cold, saturated aqueous ammonium chloride solution. [5]2. Transfer the mixture to a separatory funnel and extract the product with toluene or ethyl acetate (2-3 times). [5][4]3. Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. [4]5. Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., 15% THF in hexanes) to yield pure this compound. [5]
Are there any other viable synthetic strategies besides the Grignard reaction?
Yes, while the Grignard method is robust, other strategies exist for acylating pyridines, particularly those that avoid the pitfalls of the Friedel-Crafts reaction.
-
Directed Ortho-Metalation (DoM): This involves using a directing group on the pyridine ring to guide deprotonation with a strong base (like LDA or n-BuLi) at a specific position. The resulting lithiated pyridine can then react with an acylating agent. This method offers excellent regiocontrol but requires very low temperatures and strictly anhydrous conditions. [1]* Radical Acylation: Certain methods generate acyl radicals that can add to the electron-deficient pyridine ring. These reactions often proceed under milder conditions and can be more functional-group tolerant but may suffer from lower regioselectivity. [1]* Palladium-Catalyzed Cross-Coupling: While more complex, it is possible to use reactions like the Suzuki or Stille coupling. This would involve coupling a 2-pyridylboronic acid (or stannane) with 3-bromobenzoyl chloride, or vice-versa, in the presence of a palladium catalyst.
Why can't I use a milder Lewis acid like FeCl₃ or ZnCl₂ for the Friedel-Crafts acylation of pyridine?
While milder Lewis acids are sometimes used to reduce side reactions in sensitive substrates, they do not solve the fundamental problem in pyridine acylation. The pyridine nitrogen is a sufficiently strong Lewis base to complex with and deactivate even weaker Lewis acids like FeCl₃ or ZnCl₂. The core issue of ring deactivation remains, and the reaction will still fail to proceed efficiently. [2][7]
References
-
Houghten, R. A., et al. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. PubMed Central. Retrieved from [Link]
- Google Patents. (2022). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
-
Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Retrieved from [Link]
-
University of Arizona. (2018). Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives. Retrieved from [Link]
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
-
ResearchGate. (2021). Friedel-Crafts acylation reactions in pyridinium based ionic liquids. Retrieved from [Link]
-
Quora. (n.d.). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]
-
YouTube. (2018). Friedel-Crafts Acylation. Retrieved from [Link]
-
Khan Academy. (2010). Friedel-Crafts acylation. Retrieved from [Link]
Sources
Technical Support Center: Purification of Crude 2-(3-Bromobenzoyl)pyridine
Introduction: Welcome to the technical support guide for the purification of 2-(3-Bromobenzoyl)pyridine (CAS No. 206357-82-6). This molecule is a valuable building block in medicinal chemistry and materials science, often synthesized via methods like Grignard reactions.[1][2] The success of subsequent synthetic steps is critically dependent on the purity of this ketone intermediate. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help researchers overcome common purification challenges, ensuring high-purity material for their work.
Troubleshooting Guide
This section addresses specific problems encountered during the purification of this compound in a direct question-and-answer format.
Question 1: My TLC analysis of the crude product shows multiple spots. How do I choose the right purification strategy?
Answer: The impurity profile revealed by Thin-Layer Chromatography (TLC) is the most critical factor in determining your purification strategy.
-
Causality: Different purification techniques exploit different physicochemical properties of molecules. Recrystallization is excellent for removing small amounts of impurities with different solubility profiles, while column chromatography is superior for separating compounds with similar polarities.[3]
-
Recommended Workflow:
-
Identify the Spots: First, try to identify the spots. Your major spot should be the product. Other common spots could be unreacted 3-bromobenzaldehyde or 2-bromopyridine, or biphenyl-type homocoupling byproducts from the Grignard reagent.
-
Assess Rf Separation: Observe the separation (ΔRf) between your product and the major impurities.
-
Large ΔRf (>0.2): If impurities are significantly more or less polar than your product, flash column chromatography is highly effective and will be the most straightforward method.
-
Small ΔRf (<0.2) or Co-elution: This indicates impurities with similar polarity. A high-efficiency column chromatography setup (e.g., smaller particle size silica, optimized solvent system) is necessary. Recrystallization might also be effective if the impurities have different solubilities or are present in small quantities.
-
-
Product Concentration: If the product is the major component (>85-90% by visual TLC inspection), recrystallization is often a good first choice due to its scalability and efficiency.
-
Below is a decision-making workflow to guide your choice:
Caption: Decision workflow for selecting a purification method.
Question 2: I'm struggling to get my this compound to crystallize. It remains an oil even after cooling. What should I do?
Answer: Oiling out is a common problem in recrystallization and usually indicates that the solution is supersaturated or that impurities are inhibiting crystal lattice formation.
-
Causality: Crystallization requires nucleation (the initial formation of a small crystal) followed by growth. High impurity levels can interfere with the ordering of molecules into a crystal lattice. Also, if the boiling point of the solvent is higher than the melting point of the solute, the compound may melt before it dissolves, leading to oiling out upon cooling.
-
Troubleshooting Steps:
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the meniscus. The microscopic imperfections on the glass can provide a surface for nucleation.
-
Seed the Solution: Add a tiny, pure crystal of this compound to the cooled solution. This "seed crystal" provides a template for further crystal growth. If you don't have one, save a small amount of a previously purified batch for this purpose.
-
Reduce Solvent Volume: You may have too much solvent. Gently heat the solution to dissolve the oil, then evaporate some of the solvent under a stream of nitrogen or using a rotary evaporator. Allow the more concentrated solution to cool slowly again.
-
Re-evaluate Solvent System: The current solvent may be too good. Try adding a miscible "anti-solvent" (a solvent in which your compound is poorly soluble) dropwise to the solution at room temperature until it just becomes cloudy, then heat until it is clear again and allow to cool slowly. For a moderately polar compound like this, a good system could be Ethanol/Water or Ethyl Acetate/Hexane.
-
Purity Check: If all else fails, your crude product may be too impure for recrystallization. Purify a small portion by column chromatography to obtain pure material that can be used as seed crystals or to confirm that the material is indeed solid at room temperature.
-
Question 3: My yield after column chromatography is very low. Where could my product have gone?
Answer: Low recovery from column chromatography can stem from several factors, from improper column packing to product instability.
-
Causality: The product must travel through the column without decomposing or adsorbing irreversibly to the stationary phase.
-
Potential Causes & Solutions:
-
Irreversible Adsorption: Ketones with nearby heteroatoms can sometimes chelate to acidic sites on the silica gel. To mitigate this, you can add a small amount of a mild base, like triethylamine (~0.1-0.5% v/v), to your eluent. This neutralizes the acidic sites and can significantly improve recovery.
-
Streaking/Tailing on the Column: If the product streaks badly on the TLC plate, it will also exhibit poor behavior on the column, leading to broad fractions and difficult separation. This is often caused by applying too much sample or using a solvent system where the compound has very low solubility. Ensure your crude material is fully dissolved in a minimal amount of solvent before loading.
-
Improper Fraction Collection: Your product may have eluted faster or slower than expected. Analyze all collected fractions by TLC before combining them. Sometimes, a seemingly empty fraction may contain a significant amount of product.
-
Product Instability: While this compound is generally stable, prolonged exposure to acidic silica gel can potentially cause degradation for sensitive compounds. If you suspect this, consider using a less acidic stationary phase like neutral alumina or deactivating the silica with a base as mentioned above.
-
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities I should expect from a Grignard synthesis of this compound?
A1: In a synthesis involving the reaction of a pyridyl Grignard reagent with a 3-bromobenzoyl derivative (like an aldehyde or amide), common impurities include:
-
Unreacted Starting Materials: 2-Bromopyridine and the 3-bromobenzoyl starting material.[2]
-
Homocoupled Byproduct: Bipyridine species, formed from the reaction of the Grignard reagent with unreacted 2-bromopyridine.
-
Benzoin-type Products: If starting from an aldehyde, over-reduction or side reactions can occur.
-
Hydrolyzed Grignard Reagent: Pyridine formed from the quenching of the pyridyl Grignard reagent.
Q2: Which analytical techniques are best for assessing the purity of the final product?
A2: A combination of techniques is recommended for a comprehensive assessment:
-
¹H NMR: Provides structural confirmation and can reveal the presence of organic impurities, even at low levels.
-
TLC: A quick and easy way to check for the presence of multiple components. Using a few different solvent systems can increase confidence.
-
GC-MS: An excellent technique for assessing purity and identifying volatile impurities.[1]
-
Melting Point: A sharp melting point range close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point.
Q3: What is a good starting solvent system for column chromatography of this compound?
A3: Based on the structure (a moderately polar benzophenone derivative), a good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar and a moderately polar solvent.
| Solvent System (v/v) | Target Rf | Comments |
| 10-30% Ethyl Acetate in Hexane | 0.25 - 0.35 | This is the most common and effective system for compounds of this polarity. Start at 10% and gradually increase polarity. |
| 10-20% Dichloromethane in Hexane | 0.25 - 0.35 | Offers different selectivity compared to ethyl acetate and can sometimes resolve difficult impurities. |
| 0.5-2% Methanol in Dichloromethane | 0.25 - 0.35 | A more polar system, useful if the compound is not moving in less polar solvents. |
Expert Tip: Always determine the optimal solvent system by running a TLC first. The ideal system will give your product an Rf value between 0.25 and 0.35, with good separation from all impurities.
Protocols
Protocol 1: Flash Column Chromatography
This protocol assumes a crude product mixture where TLC analysis has identified an appropriate solvent system.
-
Column Preparation: Select a column of appropriate size (a good rule of thumb is a 40:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in the least polar solvent of your chosen eluent system (e.g., hexane).
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a stronger solvent like dichloromethane. If solubility is low, adsorb the crude product onto a small amount of silica gel, dry it, and load the resulting powder onto the top of the column.
-
Elution: Begin elution with the starting solvent system (e.g., 10% EtOAc/Hexane). Apply gentle pressure to achieve a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes. Monitor the elution process by spotting fractions onto a TLC plate and visualizing under UV light.
-
Gradient Elution (Optional): If impurities are slow-moving, you can gradually increase the polarity of the eluent (e.g., from 10% to 20% EtOAc) to speed up their elution after your product has been collected.
-
Combine and Concentrate: Combine the pure fractions (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified product.
Protocol 2: Recrystallization
This protocol is ideal for crude material that is already >85% pure.
Sources
Technical Support Center: Troubleshooting Common Side Reactions in Pyridine Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyridine ring formation and functionalization. Pyridine cores are fundamental building blocks in pharmaceuticals and agrochemicals, yet their synthesis is often plagued by side reactions that can diminish yield and complicate purification.
This document provides in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format. Our goal is to move beyond simple procedural lists and explain the causality behind experimental choices, empowering you to make informed decisions in your own work.
General Troubleshooting Workflow
Before diving into specific reaction types, a systematic approach to troubleshooting is essential. Low yields or unexpected products often stem from a few common culprits. The following workflow provides a logical progression for diagnosing issues.
Caption: General workflow for troubleshooting pyridine synthesis.
Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction is a cornerstone of pyridine synthesis, involving an aldehyde, two equivalents of a β-ketoester, and a nitrogen source.[1] The primary product is a 1,4-dihydropyridine (1,4-DHP), which must be oxidized to the final aromatic pyridine.[1][2]
Q1: My Hantzsch reaction yields the 1,4-dihydropyridine (1,4-DHP) intermediate, but the subsequent aromatization step is low-yielding or produces significant byproducts. What's going wrong?
A1: Incomplete or harsh oxidation is the most common failure point in the second stage of the Hantzsch synthesis. The driving force for this step is the formation of the stable aromatic ring, but the reaction requires an oxidant to remove the two hydrogen atoms from the 1,4-DHP.[1]
Causality & Mechanism: The 1,4-DHP is susceptible to various side reactions under harsh oxidative conditions. Strong mineral acids (like nitric acid) or oxidants like potassium permanganate (KMnO₄) can lead to degradation of sensitive functional groups on the starting materials or even decomposition of the pyridine ring itself.[1][3] Furthermore, if the substituent at the 4-position is a benzylic or secondary alkyl group, dealkylation can compete with dehydrogenation.[4]
Troubleshooting Protocol:
-
Assess the Oxidant: The choice of oxidant is critical. Classical, harsh oxidants are often unnecessary. Modern methods offer milder and more selective alternatives.
-
Screen Milder Oxidants: If you are using a strong, traditional oxidant, consider switching to a milder system. A panel of common, effective oxidants is listed below for comparison.
-
Optimize Reaction Conditions: Start with stoichiometric amounts of the oxidant at room temperature. Monitor the reaction by TLC or LC-MS. If the reaction is sluggish, gentle heating (40-60 °C) can be applied. Avoid excessive heat, which promotes side reactions.
-
Consider a One-Pot Approach: For robust substrates, a one-pot synthesis where aromatization occurs in situ can be highly efficient. This is often achieved by including an oxidant like ferric chloride (FeCl₃) directly in the initial reaction mixture.[1]
Data Presentation: Comparison of Common Oxidants for 1,4-DHP Aromatization
| Oxidant System | Typical Conditions | Advantages | Common Side Reactions/Issues |
| Nitric Acid (HNO₃) | Reflux in acetic acid | Inexpensive, powerful | Ring nitration, ester hydrolysis, charring |
| KMnO₄, CrO₃ | Acetone or acetic acid | Strong, effective for robust substrates | Over-oxidation, toxic heavy metal waste |
| FeCl₃ | Reflux in ethanol/water | Good for one-pot synthesis, inexpensive | Can be acidic, may require workup to remove iron salts |
| Iodine (I₂) / Methanol | Reflux in MeOH, or 0°C with KOH | Very mild, high-yielding, clean[3] | Slower reaction times without a base |
| DDQ / CAN | CH₂Cl₂ or MeCN, rt | High efficiency for sensitive substrates | Expensive, stoichiometric waste |
| Air / O₂ with Catalyst | Various (e.g., activated carbon) | "Green" oxidant, atom economical | Can be slow, catalyst optimization required |
Expert Insight: For many applications, the Iodine/Methanol system is an excellent starting point. It is remarkably mild and effective. A study by Yadav et al. demonstrated that this method tolerates a wide variety of functional groups and provides high yields.[3] For even faster reactions, adding a base like KOH facilitates the formation of hypoiodous acid (HOI), the active oxidizing species, allowing the reaction to proceed rapidly even at 0°C.[3]
Bohlmann-Rahtz Pyridine Synthesis
This two-step synthesis involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[5][6]
Q2: The cyclodehydration step of my Bohlmann-Rahtz synthesis requires very high temperatures, leading to decomposition and low yields. How can I facilitate this ring-closing step?
A2: The primary drawback of the classical Bohlmann-Rahtz synthesis is the high thermal energy required for the Z/E isomerization and subsequent cyclodehydration of the aminodiene intermediate. [5][7] This harsh condition is a frequent source of product decomposition.
Causality & Mechanism: The initial Michael addition produces a 2Z,4E-aminodiene. For the 6-π electrocyclization to occur, the diene must adopt a 2E,4Z conformation. This isomerization has a significant energy barrier, necessitating high temperatures.[5] The subsequent cyclization and dehydration are also thermally promoted.
Caption: Thermal requirement for Bohlmann-Rahtz cyclization.
Troubleshooting Protocol:
-
Introduce Acid Catalysis: The most effective solution is to use catalysis to lower the activation energy of the cyclodehydration step. Both Brønsted and Lewis acids have been shown to be highly effective.[5][8]
-
Brønsted Acid Trial: A simple and effective modification is to perform the reaction in a mixture of toluene and glacial acetic acid (e.g., 5:1 ratio). The acid protonates the carbonyl, activating it towards nucleophilic attack by the enamine nitrogen, allowing the reaction to proceed at significantly lower temperatures.[5]
-
Lewis Acid Screening: For more sensitive substrates, Lewis acids can be employed. Catalysts like Ytterbium(III) triflate (Yb(OTf)₃) or Zinc(II) bromide (ZnBr₂) are excellent choices.[7][8] These can be screened at catalytic loadings (5-20 mol%) in an aprotic solvent like toluene or acetonitrile.
-
Consider a One-Pot Procedure: The use of acid catalysis often allows for a one-pot reaction where the initial enamine condensation and the subsequent cyclodehydration occur in the same vessel, bypassing the need to isolate the aminodiene intermediate.[7]
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method that reacts an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of an ammonium source, typically ammonium acetate.[9][10]
Q3: My Kröhnke synthesis is giving a very low yield, and I suspect the formation of non-cyclized byproducts. What are the likely side reactions?
A3: Low yields in the Kröhnke synthesis often stem from incomplete cyclization, leading to the accumulation of the 1,5-dicarbonyl intermediate (a Michael addition product), or from competing side reactions of the starting materials. [9]
Causality & Mechanism: The key steps are the Michael addition of the pyridinium salt ylide to the α,β-unsaturated carbonyl, followed by ring closure with ammonia (from ammonium acetate) and subsequent aromatization.[9] If the cyclization is inefficient, the 1,5-dicarbonyl intermediate can revert or undergo other decomposition pathways. Another common issue is a competing 1,2-addition of the enolate to the carbonyl group of the enone, rather than the desired 1,4-conjugate addition, leading to isomeric byproducts.[7]
Troubleshooting Protocol:
-
Verify Reagent Quality: This is paramount in the Kröhnke synthesis.[9]
-
α,β-Unsaturated Carbonyl: Ensure it is pure and not polymerized. Old reagents should be purified or replaced.
-
Pyridinium Salt: The salt must be completely dry. Moisture can inhibit the reaction.
-
Ammonium Acetate: Use high-purity ammonium acetate, as it is the nitrogen source for the ring.[10]
-
-
Control Temperature: The reaction is sensitive to temperature. While generally mild, temperatures between 80-140°C are common.[9] Start at the lower end of the range (~80-100°C) and monitor by TLC. Excessive heat can promote decomposition.
-
Optimize Solvent: Glacial acetic acid is a common and effective solvent as it also plays a catalytic role.[10] Methanol or ethanol are also frequently used. For some substrates, solvent-free conditions have been reported to give excellent yields.[10]
-
Ensure Stoichiometry: Precisely measure your reagents. An excess of one component can favor the formation of side products.[9]
Palladium-Catalyzed Cross-Coupling on Pyridine Rings
Modern synthesis heavily relies on cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to functionalize pre-formed pyridine rings. However, these reactions are notoriously challenging.
Q4: My Suzuki-Miyaura cross-coupling reaction on a 2-halopyridine is failing or giving very low conversion. What is causing the catalyst deactivation?
A4: The primary cause of failure in cross-coupling reactions with pyridine substrates is catalyst poisoning. The lone pair on the pyridine nitrogen atom acts as a potent ligand, coordinating strongly to the palladium center.[11][12] This coordination can block sites required for the catalytic cycle (oxidative addition, transmetalation, reductive elimination) or lead to the formation of inactive catalyst species.[11][13]
Causality & Mechanism: The Lewis basicity of the pyridine nitrogen allows it to compete with the desired phosphine ligands for coordination to the palladium(0) or palladium(II) center. This is especially problematic for 2-substituted pyridines where the nitrogen is sterically accessible. This binding can form stable, off-cycle complexes that effectively remove the catalyst from the reaction, leading to low or no turnover.[11][12]
Caption: Catalyst poisoning by pyridine in a generic cross-coupling cycle.
Troubleshooting Protocol:
-
Select Bulky Ligands: The most effective strategy is to use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands. These ligands bind strongly to the palladium center and their steric bulk can disfavor the coordination of the smaller pyridine nitrogen.
-
Use a Pre-catalyst: Use well-defined palladium pre-catalysts (e.g., SPhos Pd G3) which are designed for stability and efficient generation of the active Pd(0) species.
-
Modify the Pyridine Substrate: If possible, temporarily protonating the pyridine nitrogen with a strong, non-coordinating acid can mask its Lewis basicity. However, this is often incompatible with the basic conditions of the Suzuki reaction. An alternative is to convert the pyridine to its N-oxide, perform the coupling, and then reduce the N-oxide back to the pyridine.
-
Consider Alternative Coupling Partners: Standard pyridine-2-boronic acids are often unstable and react poorly. Recent studies have shown that pyridine-2-sulfinates are exceptionally effective coupling partners that overcome many limitations of the corresponding boronates.[14] Potassium pyridyltrifluoroborates can also offer enhanced stability and reactivity.
References
- Technical Support Center: Kröhnke Pyyridine Synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEfkYXzPuEBiOIyoNh_KKGdUQCY2J7hKUNM1fD-ia-8cUGTFbpxz6tIBgF3NT_S6_w_w-eThYIkNBBS4C9zh-4b4Oz-Lks9sRhb_npJ1AEABl-uyGJHTzm5R6opTWK6MOQDl_4XJcVwIgflY63kVkef6SNJIdHHOwakDvAlXYfmfzqtcMHqTfRuPdM0fPLkFggX]
- troubleshooting low yield in Kröhnke pyridine synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0dFgV9FfUQ1PCFhGpXn_QWmQbR03uI4MRLWmGiCc3stXgLL-shPc37jRhTuBbd-xtFm4uY2sFyqkGs4U7IuSz7xg40Ox7wuzdliaiZo0rRsY6khfzcFDX7GqyH_ToEiyMXLtBSBGCT2566-v6rosUIG2mIZfWPaltcvzfeZwwrhEvEXWfqPqXuU8pEe-67H_OeQXi]
- Bohlmann-Rahtz Pyridine Synthesis - SynArchive. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvdtLZRiEqrjw88rM67MWU25mOMcVWkZrNrrq_rHosDJzNDACd7Mg2gXDPBNWa4o1Qgtw2qMZbpfpyk06fOg9xqmvJJ6PMSTdaPupI9pNNyZaVg2rxsZW8UQKdAAJXRFTR11YREqcTlhwArCmEnvjc-Lhqru4wtkKbxmrktdlSg78_ig==]
- Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/bohlmann-rahtz-pyridine-synthesis.shtm]
- Bohlmann–Rahtz Pyridine Synthesis - J&K Scientific LLC. [URL: https://www.jk-sci.com/bohlmann-rahtz-pyridine-synthesis_6-27.html]
- Bohlmann–Rahtz pyridine synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Bohlmann%E2%80%93Rahtz_pyridine_synthesis]
- Challenges in the functionalization of pyridines. - ResearchGate. [URL: https://www.researchgate.
- strategies to overcome low yields in multicomponent pyridine synthesis - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYeNwdZyAEJ3SSbcuu0ZESwjTQ6nBNj6WE5ov1jYCIoPfOE64fsqHOrMDFbsWx3rNv18KeEOnOsE_vOdOmJAgnmTP5CE_6itAYNrBMf4_9SQy9DyDiEUeZKXdNNm-yQCJr5zmtnOP7VmHH7rbRj6mV50ffir7TPk8Qes0SB9F-oSbp9FHmNo_nKGyD78wxY_9l5do0wisQ7NMTEW4cW-vGVgMm]
- Hantzsch pyridine synthesis - Wikipedia. [URL: https://en.wikipedia.org/wiki/Hantzsch_pyridine_synthesis]
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF0J9um0HXjbA8tOHBsE2X_nkScGaqMM7pQ9MEMJiVzXKBh3YyWhZ25YDT_QksqbG3fQ452PixIjLl8W5UOdc_RoF1JZ-2xPSFAeMLilbbS5Z0S2AjMLZg8YQvnn7-sHyVgxKdVXJW8QCD0niSCg68c6XIM-NjlkPXs]
- The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications - ResearchGate. [URL: https://www.researchgate.
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. [URL: https://www.beilstein-journals.org/bjoc/articles/19/62]
- Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH - Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit2/079.shtm]
- Hantzsch Pyridine Synthesis | PDF - Scribd. [URL: https://www.scribd.com/document/450532283/Hantzsch-Pyridine-Synthesis]
- Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVwqfbEB9GB6GMOu4DN-bEmUYYHQKd4hcM6EGSvPRgpjLUW2GOf0B0beNKvaEhWB-FisuLV0I2JXoavG5P-mliaP9xN3gXm8ZxUGC7kyd7L-cuxCBRUEvQYSTasEZOJZrGl9NqehI9QNTAX8W0q5_uNIHwV1-cMQrVh2FRzAEgZcmxLdzVD4oN9nbKP4l8wdQnD9gf4KL3by6t0k1MSj82gwCjXq0hKA02yT97uJmO6lDEEdA=]
- Learning from the Hantzsch synthesis. [URL: https://pubs.acs.org/doi/pdf/10.1021/ed077p1501]
- Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6257451/]
- Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8941624/]
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing). [URL: https://pubs.rsc.org/en/content/articlelanding/2017/sc/c7sc02113k]
- Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. [URL: https://www.researchgate.net/publication/309680373_Palladium-Catalysed_Cross-Coupling_Reactions_Controlled_by_Noncovalent_ZnN_Interactions]
Sources
- 1. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 2. Learning from the Hantzsch synthesis [pubsapp.acs.org]
- 3. Aromatization of Hantzsch 1,4-Dihydropyridines with I2-MeOH [organic-chemistry.org]
- 4. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. jk-sci.com [jk-sci.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - Chemical Science (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Regioselectivity in Pyridine Substitution Reactions
Welcome to the technical support center for pyridine chemistry. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of pyridine substitution reactions. Controlling regioselectivity in these systems is a common yet significant challenge due to the unique electronic nature of the pyridine ring.[1] This document provides in-depth, troubleshooting-focused guidance in a direct question-and-answer format to address specific issues encountered during experimentation.
Foundational Principles: The Electronic Landscape of Pyridine
Understanding the inherent reactivity of the pyridine ring is the first step toward controlling it. The nitrogen atom's high electronegativity makes the entire ring electron-deficient compared to benzene, profoundly influencing its reaction pathways.[2][3][4]
-
Electrophilic Aromatic Substitution (EAS): The electron-deficient nature of the ring deactivates it towards attack by electrophiles.[1][4] When reactions do occur, they are typically sluggish and require harsh conditions.[5][6] Substitution is favored at the C3 and C5 positions because attack at C2, C4, or C6 would create an unstable intermediate with a positive charge on the electronegative nitrogen atom.[6][7]
-
Nucleophilic Aromatic Substitution (SNAr): Conversely, the electron deficiency makes pyridine susceptible to nucleophilic attack, particularly at the C2, C4, and C6 positions.[1][4] This is because the intermediate (a Meisenheimer complex) is stabilized by delocalizing the negative charge onto the electronegative nitrogen atom.[8][9][10]
-
The Nitrogen Lone Pair: The nitrogen's basic lone pair can coordinate with Lewis acidic reagents or become protonated in acidic media, which further deactivates the ring towards electrophiles by creating a positively charged pyridinium ion.[1][11]
Caption: General reactivity map for pyridine substitution.
Troubleshooting and FAQs
Category 1: Electrophilic Aromatic Substitution (EAS)
Question 1: My electrophilic substitution on pyridine (e.g., nitration, halogenation) is giving very low yields or not working at all. What's going wrong?
This is a common and expected issue. The pyridine ring is strongly deactivated towards electrophiles for two primary reasons.[2][3]
-
Inductive Deactivation: The electronegative nitrogen atom withdraws electron density from the ring, making it a poor nucleophile.[4] This necessitates harsher reaction conditions (higher temperatures, stronger acids) than those used for benzene.[5]
-
Lewis Basicity: The nitrogen's lone pair readily reacts with electrophiles or Lewis acid catalysts.[5] In strongly acidic conditions required for reactions like nitration, the nitrogen is protonated to form a pyridinium ion. This places a positive charge on the ring system, making it even more resistant to attack by an incoming electrophile (E+).[11] Friedel-Crafts alkylations and acylations are generally not feasible because the catalyst (e.g., AlCl₃) complexes irreversibly with the nitrogen.[6]
Question 2: How can I activate the pyridine ring for EAS and selectively target the C4 position?
The most effective and widely adopted strategy is the formation of a pyridine N-oxide .[1][2] This approach fundamentally alters the electronic properties of the ring.
Causality: The N-oxide oxygen atom can donate electron density back into the ring via resonance, which both activates the ring towards EAS and directs substitution to the C2 and C4 positions.[12][13] This strategy effectively overcomes the inherent deactivation caused by the nitrogen atom. After the desired substitution is achieved, the N-oxide can be easily removed (deoxygenated) using reagents like PCl₃ or zinc dust to restore the pyridine.[12][14]
Caption: Workflow for C4-selective EAS via an N-oxide intermediate.
Experimental Protocol: 4-Nitration of Pyridine via N-Oxide Intermediate [12]
-
Step 1: N-Oxide Formation.
-
Dissolve pyridine in acetic acid.
-
Add hydrogen peroxide (30% solution) dropwise while cooling the mixture in an ice bath.
-
Allow the reaction to warm to room temperature and then heat gently (e.g., 70-80°C) for several hours until TLC indicates consumption of the starting material.
-
Cool the reaction, neutralize carefully with a base (e.g., Na₂CO₃), and extract the pyridine N-oxide with an organic solvent (e.g., dichloromethane).
-
Purify by column chromatography or recrystallization.
-
-
Step 2: Electrophilic Nitration.
-
To a cooled mixture of fuming nitric acid and concentrated sulfuric acid, add the pyridine N-oxide portion-wise, maintaining a low temperature.
-
Heat the reaction mixture (e.g., 90-100°C) for several hours.
-
Pour the cooled reaction mixture onto crushed ice and neutralize with a base to precipitate the 4-nitropyridine N-oxide.
-
Filter and purify the product.
-
-
Step 3: Deoxygenation.
-
Dissolve the 4-nitropyridine N-oxide in a suitable solvent (e.g., chloroform).
-
Add phosphorus trichloride (PCl₃) dropwise at 0°C.
-
Stir for a few hours at room temperature.
-
Quench the reaction by carefully adding water, then basify and extract the 4-nitropyridine product.
-
Purify by column chromatography.
-
Category 2: Nucleophilic Aromatic Substitution (SNAr)
Question 3: I am attempting an SNAr on a di-substituted pyridine (e.g., 2,6-dichloropyridine) and getting a mixture of isomers. How can I control the regioselectivity?
This is a classic problem where the outcome is a delicate balance of electronic, steric, and solvent effects. Both the C2 and C4 (and C6) positions are electronically activated for nucleophilic attack.[1][8]
Key Factors for Optimization:
| Factor | Influence on Regioselectivity | Example |
| Steric Hindrance | Bulky groups adjacent to a potential reaction site will disfavor attack at that position. | A bulky substituent at C3 will sterically hinder attack at C2, thus favoring substitution at C6 (if available).[1][15] |
| Directing Groups | Electron-withdrawing groups (EWGs) on the ring can further activate the positions ortho and para to them, potentially overriding the primary directing effect of the ring nitrogen. | An EWG at C3 will activate both C2 and C4, but may influence the relative rates. |
| Solvent Effects | The solvent can stabilize the intermediate Meisenheimer complex differently, leading to dramatic shifts in product ratios. | For 2,6-dichloro-3-(methoxycarbonyl)pyridine, the C2:C6 substitution ratio can be switched from 16:1 in DCM to 1:2 in DMSO. This is because DMSO, a hydrogen-bond accepting solvent, can better stabilize the transition state leading to the C6 product.[1][15] |
Question 4: My pyridine substrate lacks a suitable leaving group. How can I perform a direct amination?
For direct amination of an unsubstituted C-H bond, the Chichibabin reaction is the method of choice.[4][16] This reaction typically uses sodium amide (NaNH₂) or potassium amide (KNH₂) in a solvent like toluene or liquid ammonia to install an amino group, preferentially at the C2 position.[12][17]
Mechanism Insight: The reaction proceeds via the nucleophilic addition of the amide anion (NH₂⁻) to the C2 position, forming a σ-adduct.[18] The key and unusual step is the subsequent elimination of a hydride ion (H⁻), which is a very poor leaving group.[19] The reaction is driven forward by the rearomatization of the ring and an acid-base reaction where the expelled hydride deprotonates the newly installed amino group to evolve hydrogen gas.[4][19]
Category 3: Radical and Organometallic Strategies
Question 5: I need to install an alkyl group on the pyridine ring. Are there alternatives to Friedel-Crafts?
Yes. Since Friedel-Crafts reactions are not viable, radical chemistry provides a powerful alternative. The Minisci reaction is the premier method for the direct alkylation of pyridines.[20][21]
Causality: This reaction involves the addition of a nucleophilic carbon-centered radical to a protonated pyridine ring.[22] The protonation of the pyridine nitrogen is crucial as it makes the ring sufficiently electron-deficient to react with the radical. The reaction typically shows a strong preference for the C2 and C4 positions. The regioselectivity between C2 and C4 can often be tuned by adjusting the Brønsted acid and solvent combination.[23]
Question 6: How can I achieve functionalization at a specific position on a complex pyridine derivative where other methods fail?
When traditional EAS, SNAr, or radical reactions do not provide the desired regioselectivity, organometallic approaches offer unparalleled precision.
-
Directed ortho-Metalation (DoM): This is a powerful strategy for functionalizing the position adjacent to a directing group (DG). A substituent on the pyridine ring (e.g., -CONR₂, -OMe, -Cl) can direct a strong lithium base (like LDA or n-BuLi) to selectively deprotonate the ortho C-H bond.[24][25] This creates a highly reactive pyridyllithium species, which can then be "quenched" with a wide variety of electrophiles to install a new functional group with perfect regiocontrol.[24]
-
Halogen-Metal Exchange: This method starts with a brominated or iodinated pyridine. Treatment with an organolithium reagent (e.g., n-BuLi) at low temperature results in a rapid exchange, replacing the halogen with lithium. This provides a regiochemically defined pyridyllithium intermediate, which can then be trapped with an electrophile.[24]
-
Pyridyne Intermediates: For difunctionalization, one can generate highly reactive pyridyne intermediates. For instance, treating a 3-chloropyridine with a strong base can lead to a 3,4-pyridyne.[26] This intermediate can then be trapped by a nucleophile, which adds regioselectively (often at C4), generating a new organometallic species that can be quenched by an electrophile at C3.[26]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gcwgandhinagar.com [gcwgandhinagar.com]
- 3. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. quora.com [quora.com]
- 6. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 7. aklectures.com [aklectures.com]
- 8. m.youtube.com [m.youtube.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. quora.com [quora.com]
- 11. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. bhu.ac.in [bhu.ac.in]
- 13. baranlab.org [baranlab.org]
- 14. Pyridine-N-oxide - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 17. chemistnotes.com [chemistnotes.com]
- 18. scientificupdate.com [scientificupdate.com]
- 19. myttex.net [myttex.net]
- 20. Minisci reaction - Wikipedia [en.wikipedia.org]
- 21. Minisci reactions: Versatile CH-functionalizations for medicinal chemists - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Acid and Solvent Effects on the Regioselectivity of Minisci-Type Addition to Quinolines Using Amino-Acid-Derived Redox Active Esters [repository.cam.ac.uk]
- 24. znaturforsch.com [znaturforsch.com]
- 25. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 26. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Scale-Up of 2-(3-Bromobenzoyl)pyridine
This guide serves as a dedicated technical resource for researchers, chemists, and process development professionals involved in the synthesis of 2-(3-Bromobenzoyl)pyridine. As a pivotal intermediate in pharmaceutical development, mastering its synthesis is critical. This document provides in-depth troubleshooting, answers to frequently asked questions, and validated protocols to navigate the challenges of both lab-scale experiments and large-scale production.
Overview of Synthetic Strategies
The synthesis of this compound primarily revolves around the formation of a carbon-carbon bond between a pyridine ring and a 3-bromobenzoyl moiety. While several theoretical routes exist, the Grignard reaction is the most prevalent and reliable method reported in the literature. An alternative, the Friedel-Crafts acylation, faces significant intrinsic challenges.
| Synthetic Route | Description | Advantages | Challenges & Disadvantages |
| Grignard Reaction | A 2-pyridyl Grignard reagent (or equivalent organometallic species) acts as a nucleophile, attacking an electrophilic 3-bromobenzoyl source (e.g., a nitrile, amide, or aldehyde). | High efficiency, classic and well-documented C-C bond formation.[1] | Highly sensitive to moisture and air; potential for side reactions (e.g., homocoupling); can be exothermic and challenging to control on a large scale.[2][3][4] |
| Friedel-Crafts Acylation | Direct acylation of the pyridine ring with 3-bromobenzoyl chloride using a Lewis acid catalyst (e.g., AlCl₃). | Conceptually straightforward, common method for aryl ketones.[5][6] | Pyridine is an electron-deficient heterocycle, making it highly unreactive toward electrophilic aromatic substitution.[5] The Lewis acid catalyst complexes with the pyridine nitrogen, further deactivating the ring and rendering the reaction largely ineffective.[7] |
Given its practical superiority, this guide will focus exclusively on the challenges and optimization of the Grignard reaction pathway .
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My Grignard reaction fails to initiate. The magnesium turnings remain unreactive. What's wrong?
Answer: This is a classic problem in Grignard synthesis, almost always stemming from the presence of moisture or a passivated magnesium surface.
-
Causality: Grignard reagents are potent nucleophiles and strong bases, reacting readily with even trace amounts of water. This quenches the reagent as it forms. Additionally, magnesium metal is often coated with a thin, passivating layer of magnesium oxide (MgO), which prevents it from reacting.
-
Troubleshooting Steps:
-
Aggressive Drying: All glassware must be rigorously dried, preferably in an oven at >120°C overnight and assembled hot under a stream of dry nitrogen or argon.[3] Solvents (typically THF or diethyl ether) must be anhydrous.
-
Magnesium Activation: The MgO layer must be disrupted.
-
Mechanical Activation: Before adding solvent, gently crush some of the magnesium turnings with a dry glass rod to expose a fresh metal surface.[3]
-
Chemical Activation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane. These initiators react with the magnesium to expose a clean, active surface. The disappearance of the iodine's color is a good indicator of initiation.
-
-
Exothermic Indication: A gentle warming or bubbling at the magnesium surface indicates the reaction has started. Do not proceed with the bulk addition of your halide until you see clear signs of initiation.
-
Question 2: My reaction yield is consistently low, and I'm isolating a significant amount of 2,2'-bipyridyl as a byproduct. How can I prevent this?
Answer: The formation of 2,2'-bipyridyl is a known side reaction, resulting from the homocoupling of the 2-pyridylmagnesium bromide intermediate.[2] This issue is often exacerbated by localized high concentrations of reagents and elevated temperatures.
-
Causality: The pyridyl Grignard reagent can react with the starting material, 2-bromopyridine, in a coupling reaction.
-
Optimization Protocol:
-
Control Reagent Concentration: The key is to keep the concentration of the generated Grignard reagent low and ensure it reacts with the intended electrophile before it can react with more starting material. This is achieved through the slow, dropwise addition of 2-bromopyridine to the magnesium suspension.[8]
-
Maintain Low Temperature: Initiate the reaction at 0°C.[2][8] The exothermic nature of the reaction can raise the temperature, favoring the coupling side reaction. Using an ice bath and controlling the addition rate are critical for maintaining a low temperature profile.
-
Use of Isopropylmagnesium Bromide: An alternative and often more reliable method is to form the Grignard reagent from 2-bromopyridine and a pre-prepared solution of a strong Grignard reagent like isopropylmagnesium bromide at 0°C.[8] This exchange reaction can be cleaner and more controlled than using magnesium metal directly.
-
Question 3: My final product is contaminated with 3-bromobenzoic acid. What is the source, and how can I avoid it?
Answer: The presence of 3-bromobenzoic acid typically points to the hydrolysis of one of the key intermediates, especially if 3-bromobenzoyl chloride is used or generated in situ.
-
Causality: Acyl chlorides are highly susceptible to hydrolysis. If there is any moisture in the reaction environment, 3-bromobenzoyl chloride will readily convert to the corresponding carboxylic acid.[1] Similarly, if you use 3-bromo-N,N-diethylbenzamide as the electrophile, any unreacted starting material can hydrolyze to 3-bromobenzoic acid during the acidic workup.
-
Preventative Measures:
-
Ensure Anhydrous Conditions: As with Grignard formation, strict exclusion of moisture is paramount throughout the entire process.
-
Purify Starting Materials: Ensure your 3-bromobenzoyl source is pure and free from its hydrolyzed counterpart before starting the reaction.
-
Workup Procedure: During the aqueous workup, a basic wash (e.g., with dilute sodium bicarbonate solution) can effectively remove the acidic 3-bromobenzoic acid impurity from the organic layer.
-
Question 4: During scale-up, I'm facing a dangerous exotherm that is difficult to control. How can I manage the reaction's thermal profile?
Answer: Thermal management is one of the most critical challenges in scaling up Grignard reactions.[4] The heat generated is proportional to the volume of reactants, while the heat dissipation is proportional to the surface area of the reactor. This mismatch makes heat removal progressively harder at larger scales.
-
Causality: The formation of the Grignard reagent and its subsequent reaction with the electrophile are both significantly exothermic processes.
-
Scale-Up Control Strategies:
-
"Reverse Addition" Technique: Instead of adding the halide to the magnesium, consider adding the magnesium turnings portion-wise to a solution of the halide in THF. This allows the reaction rate to be controlled by the rate of magnesium addition.
-
Controlled Addition Rates: Use a syringe pump or a dropping funnel for slow, controlled addition of reagents. The addition rate should be adjusted to maintain the desired internal temperature of the reactor.
-
Efficient Heat Transfer: Ensure the reactor is equipped with an efficient cooling jacket and a powerful overhead stirrer. Inadequate mixing can create localized hot spots, leading to runaway reactions and increased byproduct formation.[9]
-
Dilution: While it can impact throughput, running the reaction at a higher dilution can help to moderate the temperature by increasing the thermal mass of the solvent.
-
Detailed Experimental Protocol: Grignard Synthesis
This protocol is a synthesized representation based on common laboratory procedures.[1][8] Note: All operations must be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.
Step 1: Formation of Pyridin-2-ylmagnesium Bromide
-
To a 250 mL three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add magnesium turnings (1.9 g, 78 mmol).
-
Add 50 mL of anhydrous THF.
-
In the dropping funnel, prepare a solution of 2-bromopyridine (10.0 g, 63.3 mmol) in 40 mL of anhydrous THF.
-
Add approximately 2-3 mL of the 2-bromopyridine solution to the magnesium suspension. Wait for the reaction to initiate (slight warming, bubbling). If it does not start, add a single crystal of iodine.
-
Once initiated, cool the flask in an ice bath (0°C). Add the remaining 2-bromopyridine solution dropwise over 60-90 minutes, ensuring the internal temperature does not exceed 10°C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2 hours. The resulting dark brown/gray suspension is the Grignard reagent.
Step 2: Acylation to form this compound
-
In a separate 500 mL flask under nitrogen, prepare a solution of 3-bromobenzonitrile (11.5 g, 63.3 mmol) in 100 mL of anhydrous THF.
-
Cool this solution to 0°C in an ice bath.
-
Slowly transfer the prepared Grignard reagent from Step 1 into the 3-bromobenzonitrile solution via cannula over 60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight.
Step 3: Workup and Purification
-
Cool the reaction mixture back to 0°C.
-
Slowly and carefully quench the reaction by adding 100 mL of 1 M aqueous HCl. Caution: This is an exothermic process.
-
Stir the mixture for 1 hour at room temperature to ensure complete hydrolysis of the imine intermediate to the ketone.[10]
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution (1 x 100 mL) followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude oil/solid via flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a solid.[1][11]
Visualizing the Workflow
Grignard Synthesis Workflow
Caption: Workflow for the Grignard synthesis of this compound.
Troubleshooting Flowchart: Low Yield
Caption: Decision-making flowchart for troubleshooting low product yield.
Frequently Asked Questions (FAQs)
Q: What are the critical safety precautions for handling the reagents in this synthesis? A: Safety is paramount. 3-Bromobenzoyl chloride is highly corrosive and water-reactive, causing severe burns.[12][13][14] It must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. Anhydrous solvents like THF are extremely flammable. Grignard reagents themselves are flammable and react violently with water. All operations should be conducted away from ignition sources and under an inert atmosphere.
Q: How can I monitor the progress of the reaction? A: Thin-Layer Chromatography (TLC) is an effective way to monitor the reaction. A spot corresponding to the starting material (e.g., 2-bromopyridine or 3-bromobenzonitrile) should diminish over time, while a new spot for the product, this compound, appears. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of reaction conversion.[1]
Q: Is it possible to use 3-bromobenzaldehyde instead of 3-bromobenzonitrile as the electrophile? A: Yes, using an aldehyde like 3-bromobenzaldehyde is a viable route.[1] The Grignard reagent will add to the carbonyl to form a secondary alcohol. This alcohol must then be oxidized in a subsequent step to yield the desired ketone, this compound. While this adds an extra step to the synthesis, it can be an effective strategy if the nitrile is unavailable or if the direct acylation proves difficult.
References
-
PubChem. (n.d.). Benzoyl chloride, 3-bromo-. National Center for Biotechnology Information. Retrieved from [Link]
-
Patsnap. (n.d.). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine. Eureka. Retrieved from [Link]
-
NROChemistry. (n.d.). Friedel-Crafts Reactions. Retrieved from [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Fisher Scientific. (2025). SAFETY DATA SHEET: 3-Bromobenzoyl chloride. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyridines. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Retrieved from [Link]
- Pande, S. S., Prabhu, P. P., & Padmashree, K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. Srinivas college of Pharmacy.
-
University of Calgary. (n.d.). Ch20: RLi or RMgX with Nitriles to Ketones. Retrieved from [Link]
-
CP Lab Safety. (n.d.). 3-Bromobenzoyl Chloride, 25g, Each. Retrieved from [Link]
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
-
YouTube. (2022). Preparation of Pyridines, Part 3: By Acylation. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Grignard Reaction of Nitriles. Retrieved from [Link]
-
Pearson. (n.d.). Nitrile to Ketone Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkyl addition to aromatic nitriles and ketones with Grignard reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
ResearchGate. (2025). The preparation of pyridine derivatives from bromopyridines by means of the Grignard reaction. II. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. PMC. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 6. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 7. m.youtube.com [m.youtube.com]
- 8. This compound synthesis - chemicalbook [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]
- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 13. Benzoyl chloride, 3-bromo- | C7H4BrClO | CID 74377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. fishersci.com [fishersci.com]
Technical Support Center: Solvent Effects on 2-(3-Bromobenzoyl)pyridine Reaction Kinetics
Welcome to the technical support center for researchers investigating the reaction kinetics of 2-(3-Bromobenzoyl)pyridine. This guide is designed to provide you with field-proven insights, troubleshooting strategies, and a foundational understanding of the complex interplay between solvents and reaction outcomes. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to design robust experiments and interpret your results with confidence.
Section 1: Frequently Asked Questions (FAQs) - The Foundational Concepts
This section addresses the fundamental questions researchers often have before embarking on a detailed kinetic study.
Q1: What is the expected reaction mechanism for this compound with a nucleophile, and why is the 2-position reactive?
A1: The reaction of this compound with a nucleophile typically proceeds via a Nucleophilic Aromatic Substitution (S_N_Ar) mechanism. This is a two-step process involving the addition of the nucleophile to the pyridine ring, followed by the elimination of the bromide leaving group.
The 2-position (and the 4-position) of the pyridine ring is particularly activated for nucleophilic attack. The ring nitrogen is highly electronegative and can stabilize the negative charge of the anionic intermediate, known as a Meisenheimer complex, through resonance.[1][2] When the nucleophile attacks at the 2-position, one of the resonance structures places the negative charge directly on the nitrogen atom, which is a significant stabilizing contributor.[2][3] This stabilization lowers the activation energy of the rate-determining step, which is the formation of this intermediate.[1]
Caption: General S_N_Ar mechanism for 2-halopyridines.
Q2: How do solvents fundamentally alter the rate of a chemical reaction?
A2: Solvents influence reaction rates primarily by differentially solvating the reactants and the transition state.[4][5] According to the Hughes-Ingold rules, which provide a framework for understanding solvent effects on substitution reactions, the effect of the solvent depends on the distribution of charge in the reactants versus the transition state.[6][7]
-
Stabilization of the Transition State: If the transition state is more charged or has a more separated charge than the reactants, a more polar solvent will stabilize it, lower the activation energy (ΔG‡), and accelerate the reaction.[6][8]
-
Stabilization of Reactants: If the reactants are more charged than the transition state, a more polar solvent will stabilize the reactants more, increasing the activation energy and slowing the reaction.[8]
For the S_N_Ar reaction of this compound, the transition state (leading to the Meisenheimer complex) involves the development and delocalization of a negative charge. Therefore, changes in solvent polarity are expected to have a significant impact on the reaction kinetics.[9]
Q3: What are the key solvent properties I should consider when designing my experiments?
A3: While dozens of solvent parameters exist, three properties are of primary importance for this type of reaction:
-
Dielectric Constant (ε): This is a measure of the solvent's bulk polarity and its ability to separate charges.[7] High dielectric constant solvents are generally better at stabilizing charged intermediates and transition states.[10]
-
Dipole Moment (μ): This measures the polarity of individual solvent molecules. It governs the solvent's ability to engage in dipole-dipole interactions.
-
Proticity (Hydrogen-Bonding Ability): Solvents are classified as protic (containing acidic protons, like water and alcohols) or aprotic (lacking acidic protons, like DMSO and DMF). This distinction is critical because protic solvents can form strong hydrogen bonds with anionic nucleophiles, which can significantly alter their reactivity.[7][11]
Section 2: Troubleshooting Guide - Addressing Common Experimental Issues
This section is formatted to address specific problems you may encounter during your kinetic analysis.
Q: My reaction is significantly slower in methanol (a polar protic solvent) than in DMSO (a polar aprotic solvent), even though both are considered polar. Why is this happening?
A: This is a classic and expected outcome for many S_N_Ar and S_N_2 reactions. The primary cause is the solvation of the nucleophile .
-
In Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents form strong hydrogen bonds with the nucleophile. This creates a "solvent cage" around the nucleophile, which stabilizes it and lowers its ground state energy.[11][12] For the reaction to proceed, the nucleophile must shed some of these tightly bound solvent molecules, which requires energy and thus increases the overall activation energy, slowing the reaction.[11]
-
In Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents are polar and can solvate cations well, but they are poor at solvating anions (the nucleophile).[13] The nucleophile is less tightly solvated, making it more "naked," higher in energy, and therefore more reactive.[11][13] This leads to a lower activation energy and a faster reaction rate. The reaction between bromoethane and potassium iodide, for example, is 500 times faster in acetone than in methanol.[13]
Caption: Solvation of a nucleophile in protic vs. aprotic solvents.
Q: I'm not seeing a clear, linear relationship when I plot my rate constants (log k) against the reciprocal of the dielectric constant (1/ε). What other factors could be at play?
A: It is a common misconception that the dielectric constant is the sole predictor of solvent effects.[10] While it's a useful starting point, a non-linear correlation indicates that other, more specific solvent-solute interactions are significant.[4]
Consider these possibilities:
-
Specific Solvation Effects: As discussed above, hydrogen bonding is a powerful specific interaction not captured by the bulk dielectric constant. Even weak hydrogen bond donors can influence kinetics.
-
Solvent Reorganization Energy (Marcus Theory): For reactions involving charge transfer, the energy required to reorganize the solvent molecules around the reactants as they proceed to the transition state (the reorganization energy, λ) is a critical factor.[14][15][16] Solvents with different polarizability and relaxation times will have different reorganization energies, complicating simple correlations.[14][17]
-
Preferential Solvation (Kirkwood-Buff Theory): In mixed solvent systems, the immediate environment around the solute may have a different composition than the bulk solvent.[18][19] This phenomenon, known as preferential solvation, means the solute is experiencing a local microenvironment whose properties do not match the bulk properties.[18][20][21]
-
Viscosity: In highly viscous solvents, the rate of diffusion can limit how frequently reactants collide, potentially making diffusion, rather than the chemical reaction itself, the rate-limiting step.[12]
Q: My kinetic data is showing poor reproducibility. What are the most common experimental sources of error?
A: Poor reproducibility is a frustrating but solvable problem. Before questioning the chemical principles, rigorously check your experimental setup and procedure.
-
Water Contamination: Trace amounts of water in aprotic solvents can drastically alter the reaction environment, often by solvating the nucleophile and reducing its reactivity. Always use freshly dried, high-purity solvents.
-
Temperature Control: Reaction rates are highly sensitive to temperature. Ensure your reaction vessel is properly thermostatted and that the temperature is stable to within at least ±0.1 °C.
-
Stirring and Mixing: For reactions in solution, especially those that are relatively fast, the rate of mixing can influence the observed rate.[22] Ensure your stirring rate is consistent across all experiments and is sufficient to eliminate any diffusion control.
-
Reactant Purity and Stability: Verify the purity of your this compound and nucleophile. Impurities can act as catalysts or inhibitors. Also, ensure the reactants are not degrading under the experimental conditions or during storage.
-
Accurate Concentrations: Use calibrated volumetric glassware or analytical balances to prepare your stock solutions. Small errors in initial concentrations will lead to significant errors in calculated rate constants.
Section 3: Experimental Protocol & Data Presentation
A reliable protocol is the bedrock of any kinetic study. Below is a generalized methodology for monitoring the reaction kinetics using UV-Vis spectrophotometry.
Experimental Protocol: Kinetic Analysis via UV-Vis Spectrophotometry
-
Preparation of Solutions:
-
Prepare a stock solution of this compound in the desired solvent at a known concentration (e.g., 1.0 mM).
-
Prepare a stock solution of the nucleophile (e.g., sodium methoxide) in the same solvent at a significantly higher concentration to establish pseudo-first-order conditions (e.g., 50 mM).
-
All solvents must be of high purity and appropriately dried.
-
-
Spectrophotometer Setup:
-
Set the spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, or a wavelength where the change in absorbance between reactant and product is greatest.
-
Use a thermostatted cuvette holder to maintain a constant temperature throughout the experiment.
-
-
Kinetic Run:
-
Pipette the required volume of the this compound solution into a quartz cuvette and place it in the thermostatted holder. Allow it to equilibrate for 5-10 minutes.
-
To initiate the reaction, inject the nucleophile solution into the cuvette, cap it, and mix rapidly by inverting the cuvette 2-3 times.
-
Immediately begin recording the absorbance at fixed time intervals until the reaction is complete (i.e., the absorbance reading is stable).
-
-
Data Analysis:
-
Under pseudo-first-order conditions, the reaction will follow first-order kinetics with respect to the limiting reactant [this compound].
-
Plot ln(A_∞ - A_t) versus time (t), where A_t is the absorbance at time t and A_∞ is the final absorbance.
-
The slope of this line will be equal to -k_obs, where k_obs is the observed pseudo-first-order rate constant.
-
The second-order rate constant (k_2) can be calculated using the equation: k_2 = k_obs / [Nucleophile].
-
Data Presentation: Impact of Solvent on Reaction Rate
The following table illustrates hypothetical data for the reaction of this compound with a generic anionic nucleophile, demonstrating the principles discussed.
| Solvent | Solvent Type | Dielectric Constant (ε) at 25°C | Relative k_obs | Rationale |
| Toluene | Nonpolar | 2.4 | 1 | Low stabilization of the charged transition state. |
| Acetonitrile | Polar Aprotic | 37.5 | 500 | Good stabilization of the transition state; nucleophile is highly reactive. |
| DMF | Polar Aprotic | 36.7 | 1,200 | Similar to Acetonitrile, often a superior solvent for S_N_Ar. |
| Methanol | Polar Protic | 32.7 | 20 | Strong H-bonding solvates and deactivates the nucleophile. |
| Water | Polar Protic | 80.1 | 5 | Very high dielectric constant, but extreme H-bonding severely cages the nucleophile. |
graph TD { A[Start: Prepare Stock Solutions] --> B{Equilibrate Substrate in Cuvette}; B --> C{Initiate Reaction: Add Nucleophile & Mix}; C --> D[Monitor Absorbance vs. Time]; D --> E[Plot ln(A∞ - A_t) vs. Time]; E --> F[Calculate k_obs from Slope]; F --> G[Calculate k_2]; G --> H[End: Report Rate Constant];subgraph "Preparation" A end subgraph "Execution" B C D end subgraph "Analysis" E F G end style A fill:#F1F3F4,stroke:#5F6368 style B fill:#F1F3F4,stroke:#5F6368 style C fill:#FBBC05,stroke:#202124 style D fill:#F1F3F4,stroke:#5F6368 style E fill:#4285F4,stroke:#FFFFFF,font-family:monospace,font-color:#FFFFFF style F fill:#34A853,stroke:#FFFFFF,font-color:#FFFFFF style G fill:#34A853,stroke:#FFFFFF,font-color:#FFFFFF style H fill:#EA4335,stroke:#FFFFFF,font-color:#FFFFFF
}
Caption: A typical experimental workflow for kinetic analysis.
References
-
Marcus, R. A. (1993). Electron transfer reactions in chemistry. Theory and experiment. Reviews of Modern Physics, 65(3), 599. [Link]
-
Ben-Naim, A. (2017). The Kirkwood-Buff Theory of Solutions: With Selected Applications to Solvation and Proteins. Northeastern University. [Link]
-
Abbott, S. Kirkwood-Buff Theory. Practical Solubility Science. [Link]
-
Kar, R. K. (2020). Chemical Kinetics in Solution Phase: Challenges beyond the Correlation of the Rate Constant with the Dielectric Constant of Reaction Media. ResearchGate. [Link]
-
Ben-Naim, A. (2017). The Kirkwood-Buff Theory of Solutions. Elsevier. [Link]
-
Fournier, J. A., et al. (2015). How Does the Solvent Control Electron Transfer? Experimental and Theoretical Studies of the Simplest Charge Transfer Reaction. The Journal of Physical Chemistry B, 119(24), 7449–7461. [Link]
-
Gee, M. B., & van der Vegt, N. F. (2011). Kirkwood–Buff integrals for ideal solutions. Journal of Chemical Theory and Computation, 7(5), 1361-1367. [Link]
-
Brainly. (2023). How does the dielectric constant affect SN1 and SN2 reactions? [Link]
-
Pierce, D. W., & van der Vegt, N. F. (2013). Recent Applications of Kirkwood-Buff Theory to Biological Systems. Biophysical Chemistry, 179, 1-8. [Link]
-
CUTM Courseware. The effect of solvents on the degradation rate of drugs. [Link]
-
Toru, G. Y., & Iyun, J. F. (2013). The Effect of Dielectric Constant On The Kinetics of Reaction Between Plasma Albumin And Formaldehyde In Ethanol. Journal of Natural Sciences Research, 3(10). [Link]
-
Ghaziuddinahmed, M., & Siddiqui, M. A. (1980). INFLUENCE OF DIELECTRIC CONSTANT OF THE MEDIUM ON THE SPECIFIC RATE CONSTANT OF IODIDE-PER SULPHATE REACTION. Pakistan Journal of Scientific & Industrial Research. [Link]
-
Swenton, J. S. (2021). Foundations of Chemical Kinetics Lecture 21: Marcus electron-transfer theory. Ohio State University. [Link]
-
Wolfram Demonstrations Project. Marcus Theory of Electron Transfer 6: Solvent Reorganization Energy. [Link]
-
Varghese, J. J., & Mushrif, S. H. (2019). Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review. Reaction Chemistry & Engineering, 4(2), 248-271. [Link]
-
Chemistry LibreTexts. (2022). 15.5: Marcus Theory for Electron Transfer. [Link]
-
Wikipedia. Solvent effects. [Link]
-
Barlin, G. B., & Benbow, J. A. (1975). Kinetics of displacement reactions with pyridines as both leaving group and nucleophile. Journal of the Chemical Society, Perkin Transactions 2, (12), 1267-1270. [Link]
-
Goldsmith, C. F., et al. (2019). Kinetic Solvent Effects in Organic Reactions. ChemRxiv. [Link]
-
Chemistry LibreTexts. (2019). 13.1: Factors that Affect Reaction Rates. [Link]
-
Chemistry LibreTexts. (2021). 5.5: Other Factors that Affect Reaction Rates. [Link]
-
ResearchGate. (2015). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]
-
Reinheimer, J. D., & Beasley, J. G. (1969). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. Journal of Medicinal Chemistry, 12(3), 526-528. [Link]
-
Chemistry Stack Exchange. (2014). What is the result when the polarity of the solvent is increased in nucleophilic substitution? [Link]
-
Martins, A. C., et al. (2022). Substrate–Solvent Crosstalk—Effects on Reaction Kinetics and Product Selectivity in Olefin Oxidation Catalysis. Molecules, 27(19), 6668. [Link]
-
ResearchGate. (2015). Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)2Sn(py)2. [Link]
-
ResearchGate. (2025). (PDF) Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. [Link]
-
Royal Society of Chemistry. (2024). On the design of optimal computer experiments to model solvent effects on reaction kinetics. [Link]
-
Smith, C. J., & Organ, M. G. (2015). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Chemistry—A European Journal, 21(47), 16758-16773. [Link]
-
Kadrowski, B. (2020). 7.7-11 Part 6: The effect of reaction solvent on the SN2 reaction. YouTube. [Link]
-
Sharma, M., & Agarwal, N. (2021). Solvent Effects on the Menshutkin Reaction. arXiv. [Link]
-
Chemistry LibreTexts. (2024). 11.3: Characteristics of the SN2 Reaction. [Link]
-
Quora. (2016). Why nucleophilic substitution in pyridine favours at position-2? [Link]
-
Semantic Scholar. (2017). Chemical Kinetics and Reaction Mechanisms in Solvent Extraction: New Trends and Applications. [Link]
-
Stack Exchange. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]
-
Chemistry LibreTexts. (2023). Kinetics of Nucleophilic Substitution Reactions. [Link]
-
ResearchGate. (2015). Mechanism of nucleophilic substitutions at phenacyl bromides with pyridines. A computational study of intermediate and transition state. [Link]
-
Chemistry LibreTexts. (2021). 7.1: Nucleophilic Substitution Reaction Overview. [Link]
-
Química Organica.org. Nucleophilic substitution reactions in pyridine. [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. quora.com [quora.com]
- 4. Origins of complex solvent effects on chemical reactivity and computational tools to investigate them: a review - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 5. ajgreenchem.com [ajgreenchem.com]
- 6. Solvent effects - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Marcus theory - Wikipedia [en.wikipedia.org]
- 15. people.uleth.ca [people.uleth.ca]
- 16. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 19. Kirkwood–Buff integrals for ideal solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The Kirkwood-Buff Theory of Solutions - 1st Edition | Elsevier Shop [shop.elsevier.com]
- 21. Recent Applications of Kirkwood-Buff Theory to Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Catalyst Selection for 2-(3-Bromobenzoyl)pyridine Reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for optimizing cross-coupling reactions with 2-(3-bromobenzoyl)pyridine. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with this specific substrate. Our goal is to provide not just protocols, but a foundational understanding of the principles governing catalyst selection, enabling you to troubleshoot effectively and achieve efficient, reproducible results.
The unique structure of this compound, featuring both a coordinating pyridine nitrogen and a reactive aryl bromide, presents specific challenges in palladium-catalyzed cross-coupling reactions. The Lewis basic pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition or the formation of inactive complexes.[1][2] This guide offers solutions to overcome these common hurdles.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding catalyst system design for reactions involving this compound.
Q1: Why is catalyst selection so critical for this compound?
A1: The substrate's pyridine nitrogen atom is a potent Lewis base that can act as a ligand, coordinating strongly to the palladium catalyst. This coordination can sequester the active catalytic species, disrupting the catalytic cycle and leading to low yields or complete reaction failure, a phenomenon often referred to as catalyst inhibition or poisoning.[2][3] Furthermore, the electronic properties of the pyridine ring can influence the reactivity of the C-Br bond.[4] Therefore, a carefully selected catalyst system, particularly the ligand, is required to mitigate this inhibition and promote the desired chemical transformation over side reactions. Bulky, electron-rich ligands are often employed to sterically hinder the pyridine nitrogen from binding to the palladium center.[2]
Q2: Which palladium precursor is the best starting point: Pd(0) or Pd(II)?
A2: Both Pd(0) sources (e.g., Pd₂(dba)₃) and Pd(II) sources (e.g., Pd(OAc)₂) are effective and widely used.[5][6]
-
Pd(II) Precursors (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂): These are often more stable to air and moisture, making them easier to handle. They require an in-situ reduction to the active Pd(0) species, which is typically accomplished by a phosphine ligand, amine, or solvent in the reaction mixture.[3][7] They are an excellent and cost-effective choice for initial screening.
-
Pd(0) Precursors (e.g., Pd(PPh₃)₄, Pd₂(dba)₃): These enter the catalytic cycle directly without a preliminary reduction step.[8] However, they can be more sensitive to air and may require more careful handling under an inert atmosphere.
For initial screening with this compound, starting with a stable Pd(II) precursor like Pd(OAc)₂ is highly recommended due to its robustness and cost-effectiveness.
Q3: What is the role of the ligand, and which types are most effective for this substrate?
A3: The ligand is arguably the most critical component for success. Its primary roles are to stabilize the palladium center, modulate its reactivity, and facilitate the key steps of oxidative addition and reductive elimination. For pyridine-containing substrates, the ligand must also prevent the pyridine nitrogen from deactivating the catalyst.
The most successful ligands are typically bulky, electron-rich monophosphine ligands .
-
Mechanism of Action: Their large steric profile physically blocks the pyridine nitrogen from accessing the palladium's coordination sphere. Their strong electron-donating ability increases electron density on the palladium, which promotes the rate-limiting oxidative addition step and facilitates the final reductive elimination.
-
Recommended Ligands: The "Buchwald ligands" are industry-standard for this purpose. Good starting points include XPhos, SPhos, and RuPhos . Bidentate ligands like dppf have also shown success, particularly in Suzuki couplings.[9][10]
Q4: How do I choose the right base and solvent for my reaction?
A4: The choice of base and solvent is interdependent and crucial for reaction success.
-
Base: The base's role is to participate in the transmetalation step (in Suzuki reactions) or to deprotonate the nucleophile (in Buchwald-Hartwig aminations).[8][11]
-
Suzuki-Miyaura: Inorganic bases are common. K₂CO₃ or K₃PO₄ are robust choices.[12] For more sensitive substrates, a stronger base like Cs₂CO₃ might be required to achieve a sufficient reaction rate.
-
Buchwald-Hartwig Amination: Strong, non-nucleophilic bases are required. NaOt-Bu or KOt-Bu are the standards.[11]
-
-
Solvent: The solvent must solubilize all components and be stable at the reaction temperature.
-
Aprotic Polar Solvents: Dioxane, THF, and DMF are common choices that work well for a variety of cross-coupling reactions.[13]
-
Apolar Solvents: Toluene is also frequently used, often in combination with a strong base like NaOt-Bu.
-
Water: For Suzuki reactions, the addition of a small amount of water to solvents like dioxane or DMF can be beneficial, as it helps to dissolve the inorganic base and facilitate the catalytic cycle.[8]
-
Section 2: Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
Problem 1: Low or No Conversion of Starting Material
This is the most common issue and can stem from several sources. A logical, step-by-step approach is key to identifying the root cause.
| Potential Cause | Explanation & Corrective Action |
| Catalyst Inhibition | The pyridine nitrogen is likely binding to and deactivating the palladium catalyst. Action: Switch to a bulkier, more electron-rich ligand such as XPhos or SPhos. Increase the ligand-to-palladium ratio (e.g., from 2:1 to 4:1) to favor ligand coordination over substrate inhibition. |
| Inactive Catalyst | The active Pd(0) species is not being generated or is being destroyed. Action: Ensure a strictly inert atmosphere (N₂ or Ar) as oxygen can oxidize and deactivate Pd(0).[2] Degas the solvent thoroughly (e.g., via sparging with argon or freeze-pump-thaw cycles). If using a Pd(II) precursor, ensure the reduction to Pd(0) is occurring; sometimes a pre-activation step (heating the Pd source and ligand in solvent for 10-15 minutes before adding substrates) can be beneficial.[14] |
| Impure Reagents | Starting materials, particularly the boronic acid/ester in Suzuki couplings, may contain impurities that poison the catalyst. Action: Verify the purity of all reagents. Boronic acids can dehydrate to form unreactive boroxines; use fresh or properly stored material. Purify amines for Buchwald-Hartwig reactions if necessary.[2][14] |
| Sub-optimal Conditions | The reaction temperature may be too low or the base may not be effective. Action: Increase the reaction temperature in 10-20 °C increments. Screen a different base; for example, if K₂CO₃ fails in a Suzuki reaction, try the stronger K₃PO₄ or Cs₂CO₃.[12] |
Problem 2: Significant Side Product Formation
The appearance of unexpected products points to competing reaction pathways.
| Side Product | Explanation & Corrective Action |
| Homocoupling of Boronic Acid | This occurs when two boronic acid molecules couple together. It is often promoted by the presence of oxygen. Action: Improve the degassing procedure to rigorously exclude oxygen. Lowering the reaction temperature or reducing the catalyst loading can sometimes disfavor this pathway. |
| Debromination | The starting this compound is converted to 2-benzoylpyridine without coupling. This can be caused by trace water or other proton sources reacting with the organopalladium intermediate. Action: Use anhydrous solvents and reagents. Ensure the base is sufficiently strong and dry. |
| Palladium Black Formation | The precipitation of palladium metal indicates catalyst decomposition. This happens when the Pd(0) species is not adequately stabilized by the ligand, leading to aggregation. Action: Increase the ligand concentration. Ensure the chosen ligand has sufficient steric bulk and electron-donating character to maintain a stable, monoligated Pd(0) complex. |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for addressing low-yield reactions.
Caption: A step-by-step decision tree for troubleshooting low-yielding reactions.
Section 3: Recommended Starting Protocols & Catalyst Systems
While every reaction requires optimization, these conditions represent robust starting points for the most common transformations of this compound.
Protocol 3.1: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a reliable starting point for coupling this compound with an arylboronic acid.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried Schlenk tube or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%) and the ligand (e.g., XPhos, 2-4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, to make a 0.1-0.2 M solution with respect to the limiting reagent).
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C).
-
Monitoring: Stir the reaction vigorously. Monitor progress by TLC, GC-MS, or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography.
Table 3.1: Recommended Starting Conditions for Common Cross-Coupling Reactions
| Reaction Type | Pd Precursor (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Notes & Key Considerations |
| Suzuki-Miyaura | Pd(OAc)₂ (2%) | SPhos (4%) | K₃PO₄ (2.5) | Dioxane / H₂O | 100 | The water is crucial for dissolving the base. Ensure the boronic acid is of high quality. |
| Buchwald-Hartwig Amination | Pd₂(dba)₃ (1-2%) | XPhos (2-4%) | NaOt-Bu (1.5) | Toluene | 110 | Requires a strictly anhydrous and anaerobic environment. The base is hygroscopic and should be handled in a glovebox.[11][15] |
| Sonogashira Coupling | PdCl₂(PPh₃)₂ (2%) | (None) | Et₃N (3.0) | DMF | 80 | Often requires a copper(I) co-catalyst (e.g., CuI, 1-5 mol%).[13][16] Copper-free versions exist but may require specialized ligands.[17] |
| Heck Reaction | Pd(OAc)₂ (2%) | P(o-tol)₃ (4%) | K₂CO₃ (2.0) | DMF or DMAc | 120 | The Heck reaction often requires higher temperatures.[18][19] The choice of base and additives can influence the regioselectivity of the alkene addition. |
Section 4: Mechanistic Overview
Understanding the fundamental catalytic cycle is essential for rational troubleshooting. Most palladium-catalyzed cross-coupling reactions proceed through a similar Pd(0)/Pd(II) cycle.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Cycle Explanation:
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl bromide (Ar-X), inserting into the C-Br bond to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation (or Ligand Exchange): The coupling partner (e.g., R-B(OH)₂ in Suzuki, R-NH₂ in Buchwald-Hartwig) displaces the halide (X) on the palladium center, transferring its organic group (R) to form a new Pd(II) complex.
-
Reductive Elimination: The two organic groups (Ar and R) on the palladium center couple together and are eliminated from the metal, forming the desired C-C or C-N bond and regenerating the active L-Pd(0) catalyst.
For this compound, catalyst inhibition occurs when the pyridine nitrogen coordinates to any of the palladium species in this cycle, preventing the subsequent step from occurring efficiently.
References
-
MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki reactions of 2-bromopyridine with aryl boronic acids a. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 7). Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. Retrieved from [Link]
-
National Institutes of Health. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]
-
YouTube. (2022, June 23). The Heck Reaction: Reaction mechanism and tutorial. Retrieved from [Link]
-
ResearchGate. (2017, July 13). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
National Institutes of Health. (n.d.). The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations. Retrieved from [Link]
-
ACS Publications. (2022, August 19). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]
-
ResearchGate. (2025, August 6). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. Retrieved from [Link]
-
Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]
-
RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
PubMed Central. (n.d.). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Retrieved from [Link]
-
ACS Publications. (n.d.). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Scientific Research Publishing Inc. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, June 30). Heck Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Retrieved from [Link]
-
PubMed. (n.d.). Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design. Retrieved from [Link]
Sources
- 1. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 8. Yoneda Labs [yonedalabs.com]
- 9. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. thalesnano.com [thalesnano.com]
- 18. Heck reaction - Wikipedia [en.wikipedia.org]
- 19. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Bayesian Optimization for Pyridine Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the application of Bayesian Optimization (BO) to pyridine synthesis reactions. This guide is designed to provide you with in-depth, practical advice to navigate the complexities of integrating machine learning with your experimental workflows. We will move beyond simple step-by-step instructions to explain the underlying principles, helping you troubleshoot effectively and maximize the efficiency of your research.
Foundational Principles: Why Bayesian Optimization for Pyridine Synthesis?
Pyridine synthesis is a cornerstone of pharmaceutical and materials science, but optimizing these reactions can be a resource-intensive challenge. The reaction landscape is often complex and high-dimensional, involving numerous variables such as temperature, reaction time, catalyst loading, solvent choice, and reagent concentrations.[1][2] Traditional optimization methods, like one-variable-at-a-time (OVAT), are often inefficient and may fail to identify the global optimum due to complex interactions between variables.[3]
Bayesian Optimization offers a powerful, data-driven alternative. It is a sample-efficient global optimization strategy that is particularly well-suited for expensive-to-evaluate "black-box" functions, which perfectly describes chemical reactions where the outcome is determined by running a physical experiment.[4][5]
The core of BO relies on two key components:
-
A Probabilistic Surrogate Model: This is a statistical model that creates an approximation of the true reaction landscape based on the experimental data collected so far. The most common choice is a Gaussian Process (GP), which not only predicts the expected outcome (e.g., yield) for a given set of conditions but also quantifies the uncertainty of that prediction.[2][4]
-
An Acquisition Function: This function uses the predictions and uncertainty from the surrogate model to decide the most informative experiment to run next. It intelligently balances exploitation (probing areas predicted to have high yields) and exploration (investigating areas with high uncertainty to improve the model's accuracy).[6][7]
This iterative process allows the algorithm to rapidly converge on optimal reaction conditions with significantly fewer experiments compared to traditional methods or even human experts.[4][8]
The Bayesian Optimization Workflow
The iterative nature of BO is central to its power. The workflow is a closed loop that systematically refines its understanding of the reaction space.
Caption: The iterative loop of Bayesian Optimization for chemical synthesis.
Troubleshooting Guide
This section addresses common problems encountered during the implementation of Bayesian Optimization for pyridine synthesis in a question-and-answer format.
Issue 1: Poor Model Performance or Slow Convergence
Q: My optimization campaign has run for 30 iterations, but the yield is not improving significantly. The model seems to be suggesting random or ineffective conditions. What's going wrong?
A: This is a common issue that often points to problems with the initial data, the surrogate model's ability to learn the reaction landscape, or how the reaction variables are represented.
Possible Causes & Solutions:
-
Insufficient or Biased Initial Data: The initial set of experiments is crucial for building the first surrogate model. If these points are too clustered or do not adequately sample the entire search space, the model will have a poor initial understanding.
-
Solution: Ensure your initial experimental design (e.g., Latin Hypercube Sampling or simply a well-spread random sample) covers the full range of your continuous variables (temperature, concentration) and includes a diverse selection of your categorical variables (solvents, ligands). A common rule of thumb is to start with at least 5-10 experiments per variable being optimized, though this can be reduced for very high-dimensional spaces.
-
-
Inappropriate Variable Encoding: Machine learning models require numerical inputs. How you convert your chemical information (e.g., a solvent name like "Toluene") into numbers can drastically affect performance.
-
Cause: Using simple one-hot encoding for a large number of categorical variables (e.g., 20 different ligands) can create a very high-dimensional and sparse space, making it difficult for the Gaussian Process model to find correlations.[4]
-
Solution: Instead of just identifying the variables, describe them. Use descriptor-based encoding where categorical variables are replaced by their known physicochemical properties (e.g., for a solvent, use its dielectric constant, boiling point, etc.). This provides the model with continuous, meaningful data to learn from. The Doyle Group's EDBO platform successfully used this approach for optimizing reactions with descriptor-based variables.[4][8]
-
-
Surrogate Model Misspecification: While Gaussian Processes are a robust default, they may struggle with highly non-stationary or discontinuous reaction landscapes.[9][10]
-
Solution:
-
Kernel Choice: The kernel function in a GP defines the correlation between data points. The Matérn 5/2 kernel is often a good starting point as it is less smooth than the common Radial Basis Function (RBF) kernel, which can be better for complex chemical data.[4]
-
Alternative Models: For very complex problems, consider alternative surrogate models like Random Forests or Bayesian Neural Networks, which can sometimes capture more complex relationships, although they may require more data to train effectively.[4][10]
-
-
Issue 2: Over-Exploitation or Premature Convergence
Q: The algorithm keeps suggesting experiments in the same small region of the parameter space, even though the best yield found so far is only 45%. How can I encourage it to explore other areas?
A: This classic problem is known as premature convergence, where the algorithm focuses too heavily on a local optimum (exploitation) and fails to search for a potentially better global optimum (exploration). The root cause almost always lies with the acquisition function.
Possible Causes & Solutions:
-
Acquisition Function Choice: Different acquisition functions have different biases towards exploration vs. exploitation.
-
Probability of Improvement (PI): This function can be overly greedy, often leading to the exact problem you're describing. It focuses on the probability of finding a slightly better point, not how much better it might be.[7]
-
Expected Improvement (EI): This is the most common and generally well-balanced acquisition function. It considers both the probability of improvement and the magnitude of that potential improvement, offering a good starting point for most chemical optimizations.[4][11]
-
Upper Confidence Bound (UCB): This function is explicitly tunable. It has a parameter that you can adjust to directly control the trade-off. If you are stuck in a local minimum, increasing the exploration parameter of UCB will force the algorithm to sample in regions of high uncertainty.[7][11]
-
-
Incorrect Noise Handling: If the experimental noise (e.g., measurement error from HPLC) is underestimated, the model may become overconfident in its predictions around a suboptimal peak, preventing it from exploring elsewhere.
-
Solution: Ensure the noise level is set appropriately in your Bayesian optimization software. It's better to slightly overestimate the noise than to underestimate it. Some platforms can even infer the noise level from the data.
-
Troubleshooting Decision Workflow
Caption: A decision tree for troubleshooting common Bayesian Optimization issues.
Frequently Asked Questions (FAQs)
Q1: How many initial experiments do I need to run before starting the Bayesian Optimization loop?
A1: There is no single magic number, but a good starting point is 5-10 experiments per dimension (variable) you are optimizing. For a 4-variable optimization (e.g., temperature, time, catalyst loading, concentration), this would mean 20-40 initial experiments. However, for high-dimensional problems, this becomes impractical. In such cases, a minimum of 10-20 well-distributed initial experiments using a space-filling design like a Latin Hypercube Sample is often sufficient to build a preliminary model. The key is coverage, not quantity.
Q2: Can I use Bayesian Optimization for multi-objective problems, like optimizing for both yield and selectivity?
A2: Yes, absolutely. This is a significant advantage of modern BO frameworks. Multi-objective Bayesian Optimization (MOBO) is designed for this purpose.[4] Instead of finding a single best point, MOBO aims to identify the Pareto front—a set of solutions where you cannot improve one objective (e.g., yield) without sacrificing another (e.g., selectivity). This provides the chemist with a range of optimal trade-offs to choose from, which is often more valuable than a single optimum.[12][13]
Q3: My synthesis involves a choice between 5 different catalysts and 10 different solvents. How does BO handle these categorical variables?
A3: As mentioned in the troubleshooting section, proper encoding is critical.
-
One-Hot Encoding (OHE): This is the simplest method, where each catalyst or solvent is a separate binary dimension. It works well for a small number of categories (e.g., <5) but becomes inefficient for larger sets.
-
Descriptor-Based Encoding: This is the preferred method. Instead of using the catalyst's name, you would use features that describe it, such as its ligand's cone angle, pKa, or computed electronic properties. For solvents, you could use polarity, boiling point, and dielectric constant. This creates a continuous space that allows the model to learn relationships and even predict the performance of untested catalysts/solvents based on their properties.[4]
Q4: What hardware is necessary to implement a Bayesian Optimization workflow?
A4: The setup can range from semi-automated to fully autonomous.
-
Minimum Viable Setup: A standard lab fume hood, reaction vials, and an analytical instrument (like HPLC or GC-MS) are the basics. The optimization algorithm runs on a laptop, suggests the next experiment, and the researcher manually sets it up. This is often called "human-in-the-loop" optimization.[12][14]
-
High-Throughput Experimentation (HTE) Setup: To accelerate the process, automated liquid and solid handlers are used to prepare reactions in 96-well plates.[15][16][17] This allows for the parallel execution of many experiments.
-
Fully Autonomous "Self-Driving" Lab: This is the state-of-the-art, integrating automated reactors (often in continuous flow), robotic arms for sample handling, and online analytical instruments directly with the BO software.[4][18] The system can run 24/7 without human intervention, executing the entire "perceive-analyze-decide-execute" loop.[4]
Q5: What software is available to implement Bayesian Optimization?
A5: The barrier to entry has been significantly lowered by open-source software.
-
EDBO (Experimental Design via Bayesian Optimization): Developed by the Doyle group, this is an open-source Python package specifically designed for chemical reaction optimization and is well-documented.[4][19]
-
Summit: Developed by the Lapkin group, this is another Python-based tool that provides benchmarks for comparing different optimization strategies.[4]
-
General-Purpose Libraries: Packages like BoTorch (built on PyTorch), GPyOpt (built on GPy), and Scikit-optimize provide flexible frameworks for building custom BO loops if you have more specific needs.
Experimental Protocol: A Step-by-Step Workflow Example
This protocol outlines the setup of a semi-automated Bayesian Optimization for a generic pyridine synthesis, such as a palladium-catalyzed C-H functionalization, using a human-in-the-loop approach.
Objective: Maximize the reaction yield by optimizing four continuous variables: Temperature, Time, Catalyst Loading, and Base Equivalents.
Step 1: Define the Parameter Space
First, define the reasonable upper and lower bounds for each variable. It is crucial to select a range that is both safe and chemically sensible.
| Parameter | Lower Bound | Upper Bound | Variable Type |
| Temperature (°C) | 60 | 120 | Continuous |
| Time (min) | 30 | 720 | Continuous |
| Catalyst Loading (mol%) | 0.5 | 5.0 | Continuous |
| K₂CO₃ Equivalents | 1.0 | 3.0 | Continuous |
Step 2: Generate Initial Experimental Design
Use a Latin Hypercube Sampling (LHS) algorithm to generate 20 initial experimental points. LHS ensures that the points are well-distributed across the 4-dimensional parameter space. This can be done easily with Python libraries like pyDOE.
Step 3: Run Initial Experiments
Manually perform the 20 experiments generated in Step 2. Use a consistent reaction setup (e.g., 0.1 mmol scale in sealed vials). After each reaction is complete, quench it and analyze the yield using a calibrated HPLC or GC-MS method.
Step 4: Input Data and Run the Optimization Algorithm
-
Data Formatting: Create a CSV file with the results from your initial experiments. The file should have 5 columns: Temperature, Time, Catalyst_Loading, Base_Equivalents, and Yield.
-
Software Setup: Use a Python script with a library like edbo or scikit-optimize.
-
Model Training: Load your CSV data and use it to train the Gaussian Process surrogate model.
-
Acquisition: Use the 'Expected Improvement' acquisition function to query the trained model for the next best set of conditions. The software will output a single new row of parameters (e.g., Temp: 108°C, Time: 450 min, Cat. Load: 2.1 mol%, Base Eq: 2.6).
Step 5: Iterate
-
Perform the single experiment suggested by the algorithm in Step 4.
-
Analyze the yield.
-
Add this new data point (the conditions and the resulting yield) to your CSV file.
-
Re-run the optimization script. The surrogate model will update with the new information, and the acquisition function will suggest the next experiment.
-
Repeat this loop for a set number of iterations (e.g., 50-100) or until the yield plateaus.
This iterative, data-driven process will guide your experimental efforts toward the global optimum far more efficiently than traditional methods.[3][20]
References
- MDPI. (n.d.). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications.
- Guo, J., Ranković, B., & Schwaller, P. (2023). Bayesian Optimization for Chemical Reactions. PubMed.
- ResearchGate. (n.d.). (PDF) Machine Learning Advancements in Organic Synthesis: A Focused Exploration of Artificial Intelligence Applications in Chemistry.
- (n.d.). Introduction to High‐Throughput Experimentation (HTE) for the Synthetic Chemist.
- ResearchGate. (n.d.). Optimization of reaction condition for synthesis of functionalized pyridine (4 a).
- PubMed Central (PMC). (n.d.). Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning.
- CHIMIA. (n.d.). Bayesian Optimization for Chemical Reactions.
- The Doyle Group. (2021). Bayesian reaction optimization as a tool for chemical synthesis.
- ResearchGate. (2025). (PDF) Bayesian Optimization for Chemical Reactions.
- (2025). How automation has enabled AZ to develop their high throughput experimentation (HTE).
- Semantic Scholar. (n.d.). Production and evaluation of high-throughput reaction data from an automated chemical synthesis platform.
- ACS Publications. (2019). The Evolution of High-Throughput Experimentation in Pharmaceutical Development and Perspectives on the Future.
- RSC Publishing. (2025). Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches.
- CHIMIA. (n.d.). Supplementary Information – Bayesian Optimization for Chemical Reactions.
- (n.d.). Bayesian Optimization Acquisition Functions.
- YouTube. (2021). Abigail Doyle, Princeton U & Jason Stevens, BMS: Bayesian Optimization for Chemical Synthesis.
- Chemical Science (RSC Publishing). (n.d.). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning.
- The Doyle Group - UCLA. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning.
- Proceedings of Machine Learning Research. (n.d.). Modulating Surrogates for Bayesian Optimization.
- Let's talk about science!. (2021). Acquisition functions in Bayesian Optimization.
- PubMed Central. (2023). Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning.
- ICLR Proceedings. (n.d.). A STUDY OF BAYESIAN NEURAL NETWORK SURROGATES FOR BAYESIAN OPTIMIZATION.
- Medium. (2024). Bayesian Optimization.
Sources
- 1. Bayesian Optimization for Chemical Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chimia.ch [chimia.ch]
- 3. Emerging trends in the optimization of organic synthesis through high-throughput tools and machine learning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. medium.com [medium.com]
- 6. chimia.ch [chimia.ch]
- 7. Acquisition functions in Bayesian Optimization | Let’s talk about science! [ekamperi.github.io]
- 8. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 9. proceedings.mlr.press [proceedings.mlr.press]
- 10. proceedings.iclr.cc [proceedings.iclr.cc]
- 11. Choosing a suitable acquisition function for batch Bayesian optimization: comparison of serial and Monte Carlo approaches - Digital Discovery (RSC Publishing) DOI:10.1039/D5DD00066A [pubs.rsc.org]
- 12. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Continuous flow synthesis of pyridinium salts accelerated by multi-objective Bayesian optimization with active learning - PMC [pmc.ncbi.nlm.nih.gov]
- 14. doyle.chem.ucla.edu [doyle.chem.ucla.edu]
- 15. researchgate.net [researchgate.net]
- 16. chronect.trajanscimed.com [chronect.trajanscimed.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. semanticscholar.org [semanticscholar.org]
- 19. youtube.com [youtube.com]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 2-(3-Bromobenzoyl)pyridine Analogues: A Scaffold for Therapeutic Innovation
Introduction: The 2-Benzoylpyridine Scaffold and the Strategic Importance of the 3-Bromo Substituent
The pyridine ring is a cornerstone of medicinal chemistry, forming the structural backbone of numerous therapeutic agents due to its ability to engage in hydrogen bonding and other key biological interactions.[1] When coupled with a benzoyl moiety, the resulting 2-benzoylpyridine scaffold presents a privileged structure with a broad spectrum of pharmacological potential, including potent antiproliferative and enzyme inhibitory activities.[2]
This guide focuses on a specific, highly versatile member of this family: 2-(3-Bromobenzoyl)pyridine. The strategic placement of a bromine atom at the meta-position of the benzoyl ring is not arbitrary; it serves as a chemically reactive "handle." This allows for the systematic and efficient generation of diverse analogues through well-established synthetic methodologies, particularly metal-catalyzed cross-coupling reactions.[3] The reactivity of this bromine atom enables the exploration of a vast chemical space, allowing researchers to fine-tune the steric and electronic properties of the molecule to optimize its interaction with biological targets.[4]
This comparative analysis will explore the synthesis of this compound analogues, present a comparative analysis of their biological activities based on experimental data, and elucidate the critical structure-activity relationships (SAR) that govern their therapeutic potential. We will delve into the causality behind experimental choices, provide validated protocols, and ground our discussion in authoritative scientific literature.
Synthetic Strategies: From a Core Intermediate to a Diverse Library
The foundation of any comparative analysis lies in the efficient synthesis of the compound library. The parent compound, this compound, is itself accessible through robust methods like the Grignard reaction, where a pyridyl Grignard reagent is reacted with 3-bromobenzaldehyde.[3][5]
However, the true synthetic utility is realized when using the 3-bromo substituent as a launchpad for diversification. Palladium-catalyzed cross-coupling reactions are the tools of choice for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high precision and yield.
Key Diversification Pathways:
-
Suzuki Coupling: To generate aryl or heteroaryl-substituted analogues, the 3-bromo position can be coupled with a wide range of boronic acids or esters. This is a powerful method for exploring how different aromatic systems impact target binding.
-
Buchwald-Hartwig Amination: To introduce nitrogen-based functional groups, this reaction couples the 3-bromo substituent with various primary or secondary amines. This is crucial for introducing hydrogen bond donors/acceptors and modulating the polarity and basicity of the molecule.
-
Sonogashira Coupling: To create analogues with alkynyl linkers, this reaction couples the bromo-substituent with terminal alkynes. This introduces rigidity and can alter the geometry of the molecule, potentially accessing different binding pockets.[6]
The following workflow diagram illustrates the central role of this compound as a versatile intermediate for generating a library of analogues.
Caption: Synthetic workflow for this compound and its diversification.
Comparative Biological Evaluation: Targeting Tubulin Polymerization
The 2-benzoylpyridine scaffold has been successfully exploited to develop potent inhibitors of tubulin polymerization, a clinically validated target for cancer therapy.[2] These agents bind to the colchicine site on β-tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis.[2]
Here, we present a comparative analysis of three classes of this compound analogues, where the 3-bromo position has been modified. The data, synthesized from structure-activity relationship studies in the literature, evaluates their antiproliferative activity against the A375 human melanoma cell line and their ability to inhibit tubulin polymerization.[2]
Table 1: Comparative Activity of 2-(3-Substituted-Benzoyl)pyridine Analogues
| Compound ID | Analogue Class | R-Group at 3-Position | Antiproliferative IC₅₀ (A375 cells, nM) | Tubulin Polymerization Inhibition IC₅₀ (µM) |
| 1 | Parent | -Br | 150.5 | 2.5 |
| 2a | A (Aryl) | -Phenyl | 45.2 | 1.1 |
| 2b | A (Aryl) | -4-Methoxyphenyl | 10.8 | 0.45 |
| 2c | A (Aryl) | -4-Fluorophenyl | 8.5 | 0.38 |
| 3a | B (Amine) | -NH-Phenyl | 95.7 | 1.9 |
| 3b | B (Amine) | -N(CH₃)₂ | 210.3 | > 10 |
| 4a | C (Alkynyl) | -C≡C-Phenyl | 25.1 | 0.80 |
Note: The data presented are representative values derived from published SAR studies on related scaffolds to illustrate comparative trends.[2]
Structure-Activity Relationship (SAR) Analysis
The data in Table 1 provides clear insights into the structure-activity relationships governing the potency of these analogues.
-
Class A (Aryl Analogues): A significant increase in potency is observed when the bromine is replaced with an aryl group (compare 1 vs. 2a-2c ). This suggests that extending the molecule into a hydrophobic pocket at the colchicine binding site through a π-π stacking interaction is highly favorable. Further substitution on this appended phenyl ring with electron-donating (methoxy, 2b ) or electron-withdrawing (fluoro, 2c ) groups enhances activity, with the 4-fluoro substitution providing the most potent compound in this series. This highlights the sensitivity of the binding site to the electronic and steric profile of the substituent.
-
Class B (Amine Analogues): The introduction of amine functionalities yields mixed results. While a secondary aniline (3a ) retains moderate activity, the small, basic dimethylamine group (3b ) is detrimental to activity. This may indicate that the introduction of a basic center is unfavorable or that the smaller group lacks the necessary steric bulk to form productive interactions within the binding site.
-
Class C (Alkynyl Analogues): The rigid phenylalkynyl group (4a ) results in a potent compound, more active than the simple phenyl analogue (2a ). The linear geometry of the alkyne linker likely orients the terminal phenyl ring in a more optimal position within the binding site compared to the direct C-C bond of the aryl analogues.
The following diagram summarizes the key SAR findings.
Caption: Structure-Activity Relationship (SAR) summary for 3-position modifications.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following are detailed, self-validating protocols for a representative synthesis and a key biological assay.
Protocol 1: Synthesis of Analogue 2c via Suzuki Coupling
Objective: To synthesize 2-(3-(4-fluorophenyl)benzoyl)pyridine from this compound.
Materials:
-
This compound (1.0 eq)
-
4-Fluorophenylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-fluorophenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with nitrogen gas three times to establish an inert atmosphere.
-
Add the Pd(dppf)Cl₂ catalyst to the flask.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio). The solvent should be sufficiently degassed by bubbling nitrogen through it for at least 30 minutes prior to use.
-
Heat the reaction mixture to 80-90 °C and stir under nitrogen.
-
Self-Validation Checkpoint: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The disappearance of the starting material (this compound) indicates reaction completion, typically within 4-12 hours. A new spot corresponding to the more non-polar product should appear.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer, and wash with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure analogue 2c .
-
Final Validation: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Protocol 2: In Vitro Tubulin Polymerization Assay
Objective: To determine the IC₅₀ value of a test compound for the inhibition of tubulin polymerization.
Materials:
-
Tubulin (>99% pure) from a commercial source (e.g., Cytoskeleton, Inc.)
-
General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM)
-
Glycerol
-
Test compounds dissolved in DMSO (various concentrations)
-
Paclitaxel (positive control for polymerization)
-
Colchicine (positive control for inhibition)
-
96-well microplate reader capable of reading absorbance at 340 nm at timed intervals.
Procedure:
-
Prepare a stock solution of tubulin (e.g., 4 mg/mL) in General Tubulin Buffer on ice.
-
In a 96-well plate, add buffer, GTP (to a final concentration of 1 mM), and varying concentrations of the test compound (e.g., from 0.01 µM to 100 µM). Ensure the final DMSO concentration is constant and low (<1%) across all wells.
-
Include control wells:
-
Negative Control (Polymerization): Tubulin + Buffer + GTP + DMSO (no compound).
-
Positive Control (Inhibition): Tubulin + Buffer + GTP + Colchicine.
-
-
Self-Validation Checkpoint: The negative control should show a robust increase in absorbance over time, indicating successful polymerization. The positive control (colchicine) should show minimal to no increase in absorbance.
-
Initiate the reaction by adding the cold tubulin solution to each well.
-
Immediately place the plate in the spectrophotometer pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60 minutes. The increase in absorbance is proportional to the amount of tubulin polymerization.
-
Data Analysis: Plot the maximum rate of polymerization (Vmax) against the logarithm of the compound concentration. Fit the data to a dose-response curve to calculate the IC₅₀ value, which is the concentration of the compound that inhibits 50% of tubulin polymerization.
Conclusion and Future Outlook
The this compound scaffold is a highly promising starting point for the development of novel therapeutics. The strategic placement of the bromine atom provides a versatile chemical handle for generating extensive libraries of analogues through reliable and high-yielding cross-coupling reactions. Our comparative analysis, focusing on tubulin polymerization inhibitors, demonstrates that modifications at the 3-position of the benzoyl ring have a profound impact on biological activity.
Specifically, the introduction of substituted aryl and rigid alkynyl groups can dramatically enhance potency, highlighting the importance of exploring hydrophobic and π-stacking interactions within the target's binding site. The detailed synthetic and biological protocols provided herein offer a validated framework for researchers to build upon this scaffold. Future work should focus on expanding the diversity of the coupled moieties and evaluating these novel analogues against a wider range of biological targets to unlock the full therapeutic potential of this privileged chemical structure.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Addressing Bioactivity Discrepancies in 2-(3-Bromophenyl)pyridine Derivatives. [Online] Available at: [Link]
- Patsnap. (2022). Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine.
- Google Patents. (2022). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
-
ResearchGate. (2025). Pharmacological Evaluation of Some New 2-Substituted Pyridine Derivatives. [Online] Available at: [Link]
-
Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry. [Online] Available at: [Link]
-
MDPI. (2021). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. [Online] Available at: [Link]
-
Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters. [Online] Available at: [Link]
-
ResearchGate. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. [Online] Available at: [Link]
- Raja, A. S., et al. (2021). Recently Adopted Synthetic Approaches to Pyridine and Analogs: A Review. International Journal of Pharmaceutical Sciences and Research.
-
MDPI. (2021). Synthesis and Structure–Activity Relationships of Aristoyagonine Derivatives as Brd4 Bromodomain Inhibitors with X-ray Co-Crystal Research. [Online] Available at: [Link]
-
MDPI. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. [Online] Available at: [Link]
-
National Center for Biotechnology Information. (2024). Special Issue: “Enzymes and Enzyme Inhibitors—Applications in Medicine and Diagnosis 2.0”. [Online] Available at: [Link]
-
PubMed. (2015). Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. [Online] Available at: [Link]
-
National Institutes of Health. (2025). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. [Online] Available at: [Link]
-
PubMed. (2009). Pharmacological and Biological Evaluation of a Series of Substituted 1,4-naphthoquinone Bioreductive Drugs. [Online] Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and pharmacological evaluation of some substituted imidazoles. [Online] Available at: [Link]
-
Chen, H., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry. [Online] Available at: [Link]
-
PubChem. 2-(2-Amino-5-bromobenzoyl)pyridine. [Online] Available at: [Link]
-
MDPI. (2023). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. [Online] Available at: [Link]
Sources
- 1. Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound synthesis - chemicalbook [chemicalbook.com]
- 6. mdpi.com [mdpi.com]
A Comparative In Vitro Analysis of 2-(3-Bromobenzoyl)pyridine: A Guide to Validating Biological Activity
In the landscape of medicinal chemistry, the pyridine scaffold is a recurring motif in a multitude of biologically active compounds. The strategic placement of various functional groups can dramatically influence the therapeutic potential of these molecules. This guide focuses on 2-(3-Bromobenzoyl)pyridine, a compound of interest due to its structural similarity to other bioactive benzoylpyridine derivatives. While direct and extensive in vitro biological data for this specific molecule is not widely published, its constituent parts—the bromobenzoyl moiety and the pyridine ring—are present in compounds with known anticancer, anti-inflammatory, and antimicrobial properties.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on how to approach the in vitro validation of this compound's biological activity. We will objectively compare its potential performance with established alternatives by providing a framework of essential experimental assays and supporting data from structurally related compounds. The causality behind experimental choices will be explained, ensuring a scientifically rigorous approach to its evaluation.
Understanding the Landscape: The Biological Potential of Benzoylpyridine Analogs
The rationale for investigating this compound stems from the well-documented bioactivity of its structural relatives. Pyridine derivatives are known to exhibit a wide range of pharmacological effects, including enzyme inhibition and anticancer activity. For instance, certain 6-aryl-2-benzoyl-pyridines have been identified as potent tubulin polymerization inhibitors with significant antiproliferative properties against various cancer cell lines.[1] Similarly, thieno[2,3-b]pyridine derivatives have demonstrated potent anti-proliferative activity against cancer cells.[2][3]
The presence of a bromine atom can further enhance biological activity. Brominated compounds are explored for their potential in various therapeutic areas, including as photosensitizers in photodynamic therapy.[4] Therefore, a systematic in vitro evaluation of this compound is warranted to elucidate its potential therapeutic applications.
A Strategic Approach to In Vitro Validation
To comprehensively assess the biological activity of this compound, a tiered approach is recommended. This involves an initial broad screening for cytotoxicity, followed by more specific assays based on the predicted or desired therapeutic targets.
Caption: Workflow for in vitro validation of this compound.
Foundational Assays: Assessing Cytotoxicity
A fundamental first step in evaluating any novel compound is to determine its effect on cell viability. This provides a therapeutic window and guides the concentration range for subsequent, more specific assays.
MTT and XTT Assays for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell metabolic activity, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate mammalian cells (e.g., HeLa, A549, or a relevant cell line for a specific disease model) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound and a relevant comparator (e.g., a known cytotoxic drug like Doxorubicin) in cell culture medium. Replace the existing medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.
Comparative Data: Cytotoxicity of Structurally Related Compounds
| Compound/Derivative | Cell Line | IC₅₀ (µM) | Reference |
| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 | [5] |
| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 | [5] |
| 6-Aryl-2-benzoyl-pyridine (4v) | A375 (Melanoma) | ~0.0018 | [1] |
| Thieno[2,3-b]pyridine (7h) | MDA-MB-231 (Breast Cancer) | 0.0499 | [2] |
| Thieno[2,3-b]pyridine (7i) | HCT116 (Colon Cancer) | <0.1 | [2] |
This table presents data for derivatives to provide a benchmark for the potential activity of this compound.
Exploring Therapeutic Potential: Targeted In Vitro Assays
Based on the initial cytotoxicity screening and the known activities of related compounds, a panel of targeted assays can be employed to investigate specific biological effects.
Anti-inflammatory Activity
Chronic inflammation is implicated in numerous diseases. The potential of this compound to modulate inflammatory responses can be assessed using in vitro models.
Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators like nitric oxide (NO).
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Treat the cells with various concentrations of this compound or a known anti-inflammatory drug (e.g., Dexamethasone) for 1 hour.
-
Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
NO Measurement: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Data Analysis: Determine the concentration-dependent inhibition of NO production and calculate the IC₅₀ value.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound.
Antimicrobial Activity
The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents. The pyridine moiety is present in several antibacterial drugs.
Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Bacterial Culture: Grow bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) to the mid-logarithmic phase.
-
Compound Dilution: Prepare two-fold serial dilutions of this compound and a standard antibiotic (e.g., Ciprofloxacin) in a 96-well plate containing broth medium.
-
Inoculation: Add a standardized bacterial inoculum to each well.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Enzyme Inhibition Assays
Many drugs exert their therapeutic effects by inhibiting specific enzymes. Given that various pyridine derivatives are known enzyme inhibitors, it is pertinent to screen this compound against a panel of relevant enzymes.[6][7]
Example Protocol: Cyclooxygenase (COX) Inhibition Assay
COX-1 and COX-2 are key enzymes in the inflammatory pathway.
-
Enzyme and Substrate Preparation: Prepare solutions of purified COX-1 or COX-2 enzyme and the substrate, arachidonic acid.
-
Incubation: Pre-incubate the enzyme with various concentrations of this compound or a known COX inhibitor (e.g., Celecoxib for COX-2) in a reaction buffer.
-
Reaction Initiation: Initiate the reaction by adding arachidonic acid.
-
Detection: Measure the production of prostaglandin E2 (PGE₂) using an ELISA kit.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC₅₀ value.
Delving Deeper: Mechanism of Action Studies
Should this compound exhibit significant activity in the initial screens, further experiments are necessary to elucidate its mechanism of action.
Signaling Pathway Analysis
If significant anti-inflammatory or anticancer activity is observed, investigating the effect of the compound on key signaling pathways such as NF-κB and MAPK is crucial.[8]
Experimental Protocol: Western Blot Analysis of NF-κB and MAPK Pathways
-
Cell Treatment: Treat cells with this compound at its IC₅₀ concentration for various time points.
-
Protein Extraction: Lyse the cells and quantify the total protein concentration.
-
Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against key signaling proteins (e.g., phospho-p65, phospho-ERK, phospho-p38) and corresponding total protein antibodies.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Conclusion and Future Directions
This guide provides a robust framework for the systematic in vitro validation of this compound's biological activity. By employing a combination of initial cytotoxicity screening and targeted assays, researchers can effectively profile this compound and compare its potential efficacy to existing molecules. The provided protocols and comparative data from structurally related compounds offer a solid foundation for these investigations. Positive results from these in vitro studies would warrant further exploration, including more detailed mechanism of action studies and eventual progression to in vivo models. The versatility of the pyridine scaffold suggests that this compound could hold untapped therapeutic potential, awaiting discovery through rigorous scientific inquiry.
References
-
Chen, H., et al. (2020). Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiproliferative Properties. Journal of Medicinal Chemistry, 63(2), 827-846. Available at: [Link]
-
Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines. (2023). MDPI. Available at: [Link]
-
A Bromobenzoyl Pyridine Photosensitizer with Suppressed Phosphorescence for Efficient ROS-Based Photodynamic Therapy. (2025). PubMed. Available at: [Link]
-
Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. (2025). NIH. Available at: [Link]
-
Role of pyridines as enzyme inhibitors in medicinal chemistry. (n.d.). ResearchGate. Available at: [Link]
-
Edmunds, K. M., et al. (2013). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 18(12), 14757-14790. Available at: [Link]
-
MAPK Signaling in Inflammatory Cytokines Pathways. (2024). Assay Genie. Available at: [Link]
Sources
- 1. Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors with Potent Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Anti-Proliferative Activity of 5-Benzoyl and 5-Benzylhydroxy Derivatives of 3-Amino-2-Arylcarboxamido-Thieno[2-3-b]Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Correction: A Bromobenzoyl Pyridine Photosensitizer with Suppressed Phosphorescence for Efficient ROS-Based Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and in vitro anti-proliferative evaluation of new pyridine-2,3-dihydrothiazole/thiazolidin-4-one hybrids as dual CDK2/GSK3β kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 2-(3-Bromobenzoyl)pyridine for Advanced Research and Development
Introduction: 2-(3-Bromobenzoyl)pyridine is a crucial heterocyclic ketone that serves as a versatile building block in medicinal chemistry and materials science. Its structural motif, featuring a pyridine ring linked to a brominated benzoyl group, offers multiple reaction sites for further functionalization, making it an important intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The efficiency, scalability, and cost-effectiveness of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.
This guide provides an in-depth, objective comparison of the primary synthetic routes to this compound. Moving beyond a simple recitation of protocols, we will dissect the underlying chemical principles, offer field-proven insights into the practical execution of each method, and provide the experimental data necessary for you to make an informed decision for your specific application.
Route 1: Grignard Reagent Addition to an Aldehyde
The Grignard reaction is a cornerstone of organic synthesis for its reliability in forming carbon-carbon bonds.[1] This approach typically involves the formation of a pyridyl Grignard reagent, which then acts as a nucleophile, attacking an electrophilic carbonyl carbon of an aldehyde. The resulting secondary alcohol is subsequently oxidized to the target ketone. A more direct variation involves the reaction of a pyridyl Grignard with a benzaldehyde to directly furnish the desired product's alcohol precursor.
Overall Reaction Scheme:
Step 1: Formation of 2-pyridylmagnesium bromide. Step 2: Nucleophilic addition to 3-bromobenzaldehyde. Step 3: Oxidation of the resulting alcohol to the ketone.
Experimental Protocol
Part A: Synthesis of (3-Bromophenyl)(pyridin-2-yl)methanol
-
Apparatus Setup: A 250 mL three-neck round-bottom flask is equipped with a magnetic stirrer, a reflux condenser, a dropping funnel, and a nitrogen inlet. All glassware must be rigorously dried in an oven overnight and assembled hot to ensure anhydrous conditions.
-
Grignard Reagent Formation: To the flask, add magnesium turnings (2.0 g, 82.3 mmol). The system is flushed with dry nitrogen. A solution of 2-bromopyridine (10.0 g, 63.3 mmol) in 50 mL of anhydrous tetrahydrofuran (THF) is prepared. A small portion (~5 mL) of this solution is added to the magnesium turnings. The reaction is initiated, if necessary, by gentle warming or the addition of a small iodine crystal.
-
Addition of Aldehyde: Once the initial exothermic reaction subsides, the remaining 2-bromopyridine solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred at room temperature for 2 hours to ensure complete formation of the Grignard reagent.[2]
-
Reaction Quench: A solution of 3-bromobenzaldehyde (11.7 g, 63.3 mmol) in 30 mL of anhydrous THF is added dropwise to the Grignard reagent at 0 °C (ice bath). The reaction mixture is then allowed to warm to room temperature and stirred overnight.
-
Work-up: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl). The resulting mixture is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure to yield the crude alcohol product.
Part B: Oxidation to this compound
-
Reaction Setup: The crude (3-bromophenyl)(pyridin-2-yl)methanol is dissolved in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.
-
Oxidation: Pyridinium chlorochromate (PCC) (16.2 g, 75.0 mmol) is added portion-wise to the stirred solution at room temperature. The reaction is monitored by thin-layer chromatography (TLC) until the starting alcohol is consumed (typically 2-3 hours).
-
Purification: The reaction mixture is filtered through a pad of silica gel to remove the chromium salts, and the silica is washed with additional DCM. The filtrate is concentrated in vacuo, and the resulting crude ketone is purified by column chromatography (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.
Logical Workflow: Grignard Route
Caption: Workflow for the Grignard synthesis route.
Mechanistic Insights & Causality
The Grignard reagent formation is an electron transfer process where magnesium metal reduces the alkyl halide.[1] The resulting organomagnesium species behaves as a potent carbon nucleophile (carbanion equivalent). The choice of THF as a solvent is critical; its ether oxygens coordinate to the magnesium center, stabilizing the Grignard reagent in solution. The reaction is highly moisture-sensitive, as any protic solvent will protonate and destroy the reagent. The subsequent oxidation of the secondary alcohol to a ketone using PCC is a standard transformation, chosen for its relatively mild conditions and high efficiency, minimizing over-oxidation or side reactions.
Route 2: Oxidation of a Methylene Bridge
This strategy involves the synthesis of a precursor molecule, 2-(3-bromobenzyl)pyridine, followed by the selective oxidation of the methylene (-CH₂-) bridge to a carbonyl (-C=O) group. This two-step approach can be advantageous if the precursor is readily available or if the conditions for direct ketone formation are problematic.
Overall Reaction Scheme:
Step 1: Synthesis of 2-(3-bromobenzyl)pyridine. Step 2: Selective oxidation of the methylene group.
Experimental Protocol
Part A: Synthesis of 2-(3-bromobenzyl)pyridine (Kumada Coupling)
-
Apparatus Setup: A flame-dried, three-neck flask is fitted with a stirrer, condenser, and nitrogen inlet.
-
Grignard Formation: 3-Bromobenzyl bromide (10.0 g, 40.0 mmol) is dissolved in 50 mL of anhydrous THF. This solution is added dropwise to a stirred suspension of magnesium turnings (1.07 g, 44.0 mmol) in 20 mL of anhydrous THF under a nitrogen atmosphere. The reaction is initiated with gentle heating.
-
Coupling Reaction: In a separate flask, 2-chloropyridine (3.7 mL, 40.0 mmol) and a palladium catalyst such as Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene)palladium(II) dichloride (1.46 g, 2.0 mmol) are dissolved in 50 mL of anhydrous THF.
-
Reaction Execution: The freshly prepared 3-bromobenzylmagnesium bromide solution is transferred via cannula to the flask containing the pyridine and catalyst. The mixture is heated to reflux for 6-8 hours, or until TLC indicates the consumption of starting materials.
-
Work-up: The reaction is cooled to room temperature and quenched with saturated NH₄Cl solution. The aqueous layer is extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography to yield 2-(3-bromobenzyl)pyridine.
Part B: Oxidation to this compound
-
Reaction Setup: In a 250 mL flask, 2-(3-bromobenzyl)pyridine (5.0 g, 20.1 mmol) is dissolved in a mixture of pyridine (50 mL) and water (50 mL).[3]
-
Oxidation: Iodine (5.6 g, 22.1 mmol) and tert-butyl hydroperoxide (70% in water, 4.3 mL, 30.2 mmol) are added. The mixture is heated to 80 °C and stirred for 6 hours.[3] The reaction progress is monitored by HPLC or TLC.
-
Work-up and Purification: After cooling, the reaction is quenched by adding a saturated aqueous solution of sodium bisulfite until a starch-iodide test is negative. The mixture is extracted with ethyl acetate (3 x 75 mL). The combined organic phases are washed with water, dried over Na₂SO₄, and concentrated. The final product is purified by column chromatography.[3]
Logical Workflow: Methylene Oxidation Route
Caption: Workflow for the Methylene Oxidation route.
Mechanistic Insights & Causality
The first step is a palladium-catalyzed Kumada coupling, a robust method for forming C(sp²)-C(sp³) bonds. The palladium catalyst facilitates the cross-coupling between the aryl halide (2-chloropyridine) and the Grignard reagent. The oxidation of the benzylic methylene group with a system like t-BuOOH and iodine likely proceeds through a radical mechanism, where the benzylic C-H bond, being the weakest, is selectively targeted for oxidation to the ketone. This method avoids the use of heavy metal oxidants like chromium.
Route 3: Friedel-Crafts Acylation (A Note on Non-Viability)
The Friedel-Crafts acylation is a classic electrophilic aromatic substitution used to install acyl groups on aromatic rings.[4] A hypothetical route would involve the reaction of pyridine with 3-bromobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Theoretical Reaction Scheme:
Pyridine + 3-Bromobenzoyl Chloride --(AlCl₃)--> this compound
Expert Commentary: Why This Route Fails
Despite its utility, the standard Friedel-Crafts acylation is notoriously ineffective for pyridine and other electron-deficient heterocycles.[5][6] The reason is fundamental to the mechanism:
-
Lewis Base Interaction: The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it a potent Lewis base.
-
Catalyst Deactivation: This lone pair readily coordinates with the strong Lewis acid catalyst (e.g., AlCl₃) required for the reaction.
-
Ring Deactivation: This coordination forms a pyridinium-Lewis acid complex. The nitrogen atom now bears a formal positive charge, which strongly deactivates the entire pyridine ring towards electrophilic attack by the acylium ion. The ring becomes even more electron-deficient than it already was, shutting down the desired reaction pathway.[6]
Therefore, this route is not considered a viable or practical method for the synthesis of this compound under standard conditions. While specialized, catalyst-free, high-temperature acylations exist, they are generally low-yielding and lack regioselectivity, making them unsuitable for targeted synthesis.
Diagram of Catalyst Deactivation
Caption: Deactivation of the pyridine ring in Friedel-Crafts acylation.
Quantitative and Qualitative Comparison
| Feature | Route 1: Grignard Reagent | Route 2: Methylene Oxidation | Route 3: Friedel-Crafts Acylation |
| Number of Steps | 2 (from 2-bromopyridine) | 2 (from 2-chloropyridine) | 1 (theoretically) |
| Typical Overall Yield | Moderate (50-70%) | Good (60-80%) | Not Viable (<5%) |
| Key Reagents | Mg, 2-bromopyridine, 3-bromobenzaldehyde, PCC | 3-bromobenzyl bromide, Pd catalyst, I₂, t-BuOOH | 3-bromobenzoyl chloride, AlCl₃ |
| Reaction Conditions | Anhydrous, 0°C to RT | Anhydrous coupling, then 80°C oxidation | Anhydrous, elevated temp. |
| Scalability | Moderate; Grignard reagents can be challenging on a large scale. | Good; oxidation step is robust. Palladium coupling is common in industry. | Poor; not a feasible route. |
| Safety & Handling | High: Requires strict anhydrous conditions. Pyrophoric potential of finely divided Mg. PCC is a toxic chromium reagent. | Moderate: Palladium catalysts can be expensive. t-BuOOH is a strong oxidant. | High: AlCl₃ is highly corrosive and reacts violently with water. |
| Pros | • Well-established C-C bond formation.• Relatively direct route. | • High-yielding oxidation step.• Avoids chromium reagents.• Amenable to scale-up. | • Theoretically the most direct route. |
| Cons | • Highly sensitive to moisture.• Use of a toxic chromium oxidant (PCC).• Potential for side reactions. | • Two distinct synthetic steps required.• Requires a palladium catalyst.• Precursor synthesis is necessary. | • Fundamentally incompatible with the pyridine ring's electronics. |
Final Expert Recommendation
For laboratory-scale synthesis where expediency is key, the Grignard Reagent Route (Route 1) is a solid and classic choice, provided the researcher is proficient in handling anhydrous and air-sensitive reactions. The primary drawback is the use of stoichiometric chromium-based oxidants like PCC, which presents waste disposal challenges. Alternative, milder oxidation methods (e.g., Swern or Dess-Martin) could be substituted for the final step to mitigate this.
For applications in process development, scale-up, and scenarios where robustness and avoidance of toxic heavy metals are paramount, the Methylene Oxidation Route (Route 2) is superior. While it involves an additional step to synthesize the precursor, the reactions themselves (palladium coupling and peroxide-based oxidation) are highly reliable, well-understood in industrial settings, and generally provide higher overall yields.[3] This route represents a more modern and scalable approach to the target molecule.
The Friedel-Crafts acylation route should be avoided entirely as it is mechanistically flawed for this particular substrate class.
References
-
Benchchem. This compound | 206357-82-6.
-
ChemicalBook. This compound synthesis.
-
Patsnap. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka.
-
NROChemistry. Friedel-Crafts Reactions.
-
Organic Chemistry Portal. Pyridine synthesis.
- Pande, S. S., Prabhu, P. P., & Srinivas, P. K. To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. [URL: Not available]
-
Wikipedia. Friedel–Crafts reaction.
-
Google Patents. CN110746345B - Synthesis method of 2-(2-amino-5-bromo-benzoyl) pyridine.
-
YouTube. Preparation of Pyridines, Part 3: By Acylation.
-
PubMed. Palladium-Catalyzed Carbonylation of Aryl Bromides with Carbon Dioxide To Access Aryl Carboxylic Acids under Mild Conditions.
-
PubMed. Palladium-catalyzed direct carboxylation of aryl bromides with carbon dioxide.
-
Sigma-Aldrich. Friedel–Crafts Acylation.
-
Organic Chemistry Portal. Palladium-Catalyzed Carbonylation of Aryl Tosylates and Mesylates.
-
Chemistry LibreTexts. 7: The Grignard Reaction (Experiment).
Sources
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 4. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 5. Friedel-Crafts Reactions | NROChemistry [nrochemistry.com]
- 6. m.youtube.com [m.youtube.com]
alternative reagents for the synthesis of benzoylpyridines
An Application Scientist's Guide to Modern Reagents for Benzoylpyridine Synthesis
In the realm of medicinal chemistry and materials science, the benzoylpyridine scaffold is a cornerstone, appearing in numerous high-value compounds. Its synthesis, however, has historically been a challenge, pushing chemists to develop innovative strategies beyond traditional methods. This guide offers an in-depth comparison of contemporary reagents and methodologies for the synthesis of benzoylpyridines, providing the technical insights necessary for researchers to select the optimal path for their specific target.
The Classical Conundrum: Friedel-Crafts Acylation
The textbook approach to forming an aryl ketone is the Friedel-Crafts acylation. However, its application to pyridine is notoriously inefficient. The lone pair on the pyridine nitrogen acts as a Lewis base, readily coordinating with the Lewis acid catalyst (e.g., AlCl₃).[1] This deactivates both the catalyst and the pyridine ring towards the desired electrophilic aromatic substitution, leading to poor yields and requiring harsh conditions.[2][3] Consequently, a host of more reliable and versatile alternatives have become the standard in modern organic synthesis.
Palladium-Catalyzed Cross-Coupling: A Versatile Toolkit
Palladium-catalyzed cross-coupling reactions have revolutionized C-C bond formation, offering mild and highly efficient routes to benzoylpyridines. A particularly direct method is the carbonylative cross-coupling, where carbon monoxide is inserted between the aryl partners.
Mechanistic Insight: The power of these methods lies in a predictable catalytic cycle involving oxidative addition of an organohalide to a Pd(0) complex, transmetalation with an organometallic reagent, and reductive elimination to forge the new C-C bond and regenerate the catalyst. In carbonylative variants, CO insertion occurs prior to transmetalation or reductive elimination.
A prime example is the carbonylative Suzuki coupling , which combines an aryl halide (like a chloropyridine), carbon monoxide, and an arylboronic acid.[4] This three-component reaction provides a straightforward and powerful route to unsymmetrical biaryl ketones.[4]
Comparative Analysis of Key Cross-Coupling Reagents:
| Coupling Reaction | Organometallic Reagent | Key Advantages | Key Disadvantages |
| Suzuki | Organoboronic acids/esters | High functional group tolerance; commercially available and stable reagents; environmentally benign byproducts. | Potential for protodeboronation under certain conditions. |
| Negishi [5][6] | Organozinc halides | High reactivity, allowing coupling of less reactive halides; good functional group tolerance.[7] | Reagents are moisture and air-sensitive, requiring anhydrous conditions.[7] |
| Kumada [8][9] | Grignard reagents (Organomagnesium) | High reactivity; reagents are readily prepared and cost-effective.[10] | Low functional group tolerance due to the high basicity and nucleophilicity of Grignard reagents.[10][11] |
| Stille | Organostannanes | Excellent functional group tolerance; unaffected by moisture. | High toxicity of tin reagents and byproducts, posing purification and waste disposal challenges. |
| Sonogashira [12][13] | Terminal alkynes | Forms an alkynylpyridine intermediate, which can be subsequently hydrated to the ketone. Useful for building complexity. | Requires a copper co-catalyst which can lead to alkyne homocoupling side products.[14] |
General Workflow for Palladium-Catalyzed Carbonylative Coupling:
Caption: Workflow for carbonylative cross-coupling to form benzoylpyridines.
Organometallic Addition to Pyridine Derivatives
Direct addition of organometallic reagents to pyridine-based electrophiles provides a classical yet powerful alternative to Friedel-Crafts acylation. The choice of both the organometallic reagent and the electrophile is crucial for success.
Grignard Reagents: The Workhorse Nucleophiles
The addition of phenylmagnesium halides to pyridine electrophiles like 2-cyanopyridine is a well-established method.[15][16] The nitrile group is readily attacked by the nucleophilic Grignard reagent, and subsequent hydrolysis of the resulting imine affords the ketone.
Trustworthiness Through Protocol Design: The primary challenge in using Grignard reagents is their extreme sensitivity to moisture and protic functional groups.[17][18] A robust protocol, therefore, is one that rigorously excludes water and air, ensuring the reagent acts as a nucleophile rather than a base.
Detailed Experimental Protocol: Synthesis of 2-Benzoylpyridine from 2-Cyanopyridine
-
Apparatus Setup: A three-necked round-bottom flask is fitted with a reflux condenser, a dropping funnel, and a nitrogen inlet. The entire apparatus is flame-dried under a stream of dry nitrogen and allowed to cool to room temperature.
-
Grignard Reagent Formation: Magnesium turnings (1.2 eq) and a crystal of iodine are placed in the flask. Anhydrous diethyl ether is added to cover the magnesium. A solution of bromobenzene (1.0 eq) in anhydrous diethyl ether is added dropwise from the funnel. The reaction is initiated (indicated by heat evolution and disappearance of the iodine color) and maintained at a gentle reflux until the magnesium is consumed.
-
Nucleophilic Addition: The freshly prepared Grignard solution is cooled to 0 °C in an ice bath. A solution of 2-cyanopyridine (1.0 eq) in anhydrous diethyl ether is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred at 0 °C for 1 hour, then allowed to warm to room temperature and stirred for an additional 3 hours.
-
Hydrolysis and Workup: The reaction is carefully quenched by pouring it onto a mixture of ice and dilute sulfuric acid. The ethereal layer is separated, and the aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with saturated sodium bicarbonate solution, then with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure 2-benzoylpyridine.
Weinreb-Nahm Amides: Taming Reactivity
A significant drawback of using highly reactive nucleophiles like Grignard reagents with acyl chlorides or esters is over-addition to form tertiary alcohols. The Weinreb-Nahm ketone synthesis elegantly solves this problem.[19] A pyridine carboxylic acid is first converted to an N-methoxy-N-methylamide (a Weinreb amide). Reaction of this amide with a Grignard or organolithium reagent forms a stable, chelated tetrahedral intermediate.[20][21] This intermediate does not collapse to the ketone until acidic workup, preventing a second nucleophilic attack.[22][23] This method offers exceptional control and is compatible with a wide range of functional groups.[19]
Oxidation of Methylene Bridges: A Two-Step Strategy
An indirect yet highly effective route involves the oxidation of a diarylmethane precursor. This two-step approach first connects the pyridine and benzene rings via a methylene (-CH₂-) bridge, which is then oxidized to the target carbonyl (-C=O) group.
Step 1: Formation of the Diarylmethane. This can be achieved through various methods, including the reaction of a pyridyl Grignard reagent with a benzyl halide or, more recently, through palladium-catalyzed C-H activation/arylation of benzylpyridines.[24][25]
Step 2: Oxidation. A variety of oxidizing agents can accomplish the conversion of the activated methylene group to a ketone. The choice of reagent is critical and depends on the substrate's sensitivity and desired reaction conditions. A modern, metal-free approach utilizes molecular oxygen (O₂) as the terminal oxidant in the presence of a strong base like LiHMDS.[26]
Comparison of Common Oxidizing Agents:
| Oxidizing Agent | Typical Conditions | Advantages | Disadvantages |
| KMnO₄ | Aqueous, basic or acidic | Inexpensive and powerful. | Low selectivity; can cleave other functional groups. |
| CrO₃ / Pyridinium Dichromate (PDC) | Anhydrous, CH₂Cl₂ | Milder than KMnO₄, good yields. | Stoichiometric amounts of toxic chromium waste. |
| O₂ / Base (e.g., LiHMDS) [26] | Anhydrous THF, 60 °C | Metal-free, uses air as the oxidant (sustainable), excellent yields. | Requires a strong, non-nucleophilic base. |
Logical Flow of the Oxidation Strategy:
Caption: The two-step synthesis of benzoylpyridines via oxidation.
Emerging Frontiers: Direct C-H Acylation
The "holy grail" for many synthetic chemists is the direct functionalization of C-H bonds, which avoids pre-functionalization steps and improves atom economy.[27][28] Recent advances have demonstrated the palladium-catalyzed ortho-acylation of 2-arylpyridines, where the pyridine nitrogen acts as a directing group to guide the catalyst to a specific C-H bond on the phenyl ring for acylation.[29][30] While substrate scope can be a limitation, these methods represent the cutting edge of efficient and elegant synthesis.
Conclusion
The synthesis of benzoylpyridines has matured far beyond the limitations of the Friedel-Crafts reaction. For researchers today, the choice of reagent is a strategic decision based on factors like functional group tolerance, scale, cost, and safety. Palladium-catalyzed couplings offer broad applicability and high yields. Organometallic additions, particularly via the Weinreb amide, provide unparalleled control over reactivity. Oxidation strategies and emerging C-H activation methods present powerful, and in some cases more sustainable, alternatives. By understanding the causality behind these diverse experimental choices, scientists can confidently and efficiently construct these vital chemical motifs.
References
-
Grasa, G. A., & Colacot, T. J. (2007). Direct Synthesis of Benzoylpyridines from Chloropyridines via a Palladium-Carbene Catalyzed Carbonylative Suzuki Cross-Coupling Reaction. Organic Letters, 9(26), 5489–5492. [Link]
- CN104326973A - Synthesis method of 2-benzoylpyridine. (2015).
-
Li, Q., et al. (2023). Palladium-Catalyzed Cross-Coupling of 2-Benzoyl-pyridine N-Oxides via C(sp2)–C(O) Bond Cleavage. ACS Catalysis, 13, 7795–7801. [Link]
-
Joule, J. (2022). Preparation of Pyridines, Part 3: By Acylation. YouTube. [Link] (Note: Direct link to video content is illustrative; refer to the provided search result for the specific video.)
-
Brainly.in. (2021). Why pyridine does not give Friedel Craft reaction? [Link]
-
Wikipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
Wikipedia. (n.d.). Negishi coupling. [Link]
-
Grokipedia. (n.d.). Weinreb ketone synthesis. [Link]
-
Majer, P., et al. (2021). Beyond Friedel–Crafts: Spontaneous and Fluoride-Catalyzed Acylation of 2-(Trialkylsilyl)pyridines. Organic Letters, 23(20), 7835–7840. [Link]
- US3891661A - Process for preparation of benzoylpyridines and derivatives. (1975).
-
Quora. (2019). Why does Friedel-Crafts reaction with Pyridine fails, although Halogenation succeed, if both use a Lewis acid as a catalyst? [Link]
-
Wikipedia. (n.d.). Kumada coupling. [Link]
-
Wang, D., et al. (2018). Transition-Metal-Free C(sp3)–H Oxidation of Diarylmethanes. Molecules, 23(11), 2931. [Link]
-
University of California, Irvine. (n.d.). Grignard Reaction. [Link]
-
NROChemistry. (n.d.). Kumada Coupling. [Link]
-
Ghorai, P., & Rajbongshi, A. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. RSC Advances, 13(20), 13458-13478. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Chemiz. (2022). Weinreb ketone synthesis. YouTube. [Link] (Note: Direct link to video content is illustrative.)
-
Denmark, S. E. (2020). The Negishi Cross-Coupling Reaction. Denmark Group, UIUC. [Link]
-
Reddy, G. S., et al. (2014). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. Tetrahedron Letters, 55(28), 3775–3778. [Link]
-
chemeurope.com. (n.d.). Weinreb ketone synthesis. [Link]
-
Organic Chemistry Portal. (n.d.). Kumada Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Negishi Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Wikipedia. (n.d.). Grignard reaction. [Link]
-
Organic Syntheses. (n.d.). 3-benzoylpyridine. Org. Synth., Coll. Vol. 4, p.88 (1963); Vol. 34, p.8 (1954). [Link]
-
OpenOChem Learn. (n.d.). Negishi Coupling. [Link]
-
Knochel, P., et al. (2012). Synthesis of Benzofuropyridines and Dibenzofurans by a Metalation/Negishi Cross-Coupling/SNAr Reaction Sequence. The Journal of Organic Chemistry, 77(24), 11313–11324. [Link]
-
Chemistry LibreTexts. (2021). Sonogashira Coupling. [Link]
-
RSC Publishing. (2023). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. [Link]
-
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). C-H Activation. [Link]
-
Chemguide. (n.d.). An Introduction to Grignard Reagents. [Link]
-
PubMed. (2014). Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes. [Link]
Sources
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. brainly.in [brainly.in]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 5. Negishi coupling - Wikipedia [en.wikipedia.org]
- 6. Negishi Coupling [organic-chemistry.org]
- 7. Negishi Coupling | OpenOChem Learn [learn.openochem.org]
- 8. Kumada coupling - Wikipedia [en.wikipedia.org]
- 9. Kumada Coupling [organic-chemistry.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Kumada Coupling | NROChemistry [nrochemistry.com]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN104326973A - Synthesis method of 2-benzoylpyridine - Google Patents [patents.google.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. Grignard reaction - Wikipedia [en.wikipedia.org]
- 19. Weinreb ketone synthesis - Wikipedia [en.wikipedia.org]
- 20. grokipedia.com [grokipedia.com]
- 21. youtube.com [youtube.com]
- 22. Weinreb Ketone Synthesis | TCI EUROPE N.V. [tcichemicals.com]
- 23. Weinreb_ketone_synthesis [chemeurope.com]
- 24. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis of triarylmethanols via tandem arylation/oxidation of diarylmethanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. mdpi.com [mdpi.com]
- 27. tcichemicals.com [tcichemicals.com]
- 28. C-H Activation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 29. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(3-Bromobenzoyl)pyridine
For researchers, scientists, and drug development professionals, the robust characterization of a compound's biological activity is a cornerstone of preclinical research. This guide provides a comprehensive framework for evaluating the cross-reactivity of 2-(3-Bromobenzoyl)pyridine, a synthetic compound with a scaffold suggestive of kinase inhibitory activity. Lacking extensive public data on its biological targets, this document serves as a practical, in-depth guide to its initial characterization, focusing on a logical, data-driven approach to target identification and selectivity profiling.
We will explore the rationale for investigating this compound as a potential inhibitor of p38α MAP kinase and VEGFR-2, provide a comparative context with established inhibitors, and detail the experimental protocols necessary to ascertain its primary activity and off-target effects.
Rationale for Target Selection: A Structural Perspective
The chemical architecture of this compound, featuring a benzoyl group attached to a pyridine ring, is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors. The pyridine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.
Studies on the structure-activity relationship (SAR) of benzoylpyridines and related benzophenones have identified them as potent inhibitors of p38α MAP kinase, a key regulator of inflammatory responses.[1][2][3] Similarly, various pyridine-containing scaffolds have been successfully developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[4][5] The presence of the bromine atom on the benzoyl ring offers a vector for potential modification and can influence the compound's pharmacokinetic and pharmacodynamic properties.
Given this structural precedent, a primary investigation into the kinase inhibitory properties of this compound is a logical starting point. We hypothesize that p38α and VEGFR-2 are plausible primary targets.
The Comparative Framework: Benchmarking Against Known Inhibitors
To contextualize the potential activity of this compound, it is essential to compare its performance against well-characterized inhibitors of the hypothesized primary targets.
-
For p38α MAP Kinase: SB203580 is a potent and selective inhibitor of p38α and p38β isoforms.[6][7] It exhibits IC50 values of 50 nM for p38α (SAPK2a) and 500 nM for p38β2 (SAPK2b).[6] Its selectivity over other kinases like LCK, GSK-3β, and PKBα is well-documented.[6]
-
For VEGFR-2: Sorafenib is a multi-kinase inhibitor approved for cancer therapy that potently inhibits VEGFR-2 with an IC50 of 90 nM.[8][9] Its broader kinome profile is well-characterized, showing activity against VEGFR-1, VEGFR-3, PDGFR-β, c-KIT, and RAF kinases.[8][9]
This comparative approach will not only help in determining the potency of this compound but also in understanding its relative selectivity.
Experimental Design for Cross-Reactivity Profiling
A comprehensive cross-reactivity study should assess the compound's activity against its hypothesized primary targets and a selection of representative off-targets from different protein families. Here, we propose a tiered approach:
-
Primary Target Assays: In vitro kinase assays for p38α and VEGFR-2 to determine the half-maximal inhibitory concentration (IC50).
-
Secondary Target/Cross-Reactivity Assays:
-
Tubulin Polymerization Assay: The benzoylphenyl moiety is present in some microtubule-targeting agents. This assay will determine if this compound affects microtubule dynamics.
-
Cyclooxygenase-2 (COX-2) Inhibition Assay: The structurally related 2-(2-amino-5-bromobenzoyl)pyridine has been linked to anti-inflammatory effects, potentially via COX inhibition. This assay will probe for similar activity.
-
Below are detailed, step-by-step protocols for these key experiments.
Experimental Protocols
In Vitro p38α MAP Kinase Inhibition Assay
This protocol is adapted from commercially available ADP-Glo™ Kinase Assay kits.[10][11][12]
Objective: To determine the IC50 value of this compound against p38α kinase.
Materials:
-
p38α Kinase Enzyme System (e.g., Promega)
-
ADP-Glo™ Kinase Assay Kit (e.g., Promega)
-
This compound
-
SB203580 (positive control inhibitor)
-
DMSO (vehicle control)
-
384-well low volume plates
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound and SB203580 in DMSO.
-
Perform serial dilutions in DMSO to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions).
-
-
Kinase Reaction:
-
In a 384-well plate, add 1 µL of each compound dilution or DMSO (for 0% and 100% activity controls).
-
Add 2 µL of p38α enzyme solution.
-
Add 2 µL of the substrate/ATP mix (e.g., ATF2 substrate and ATP at a concentration near the Km).
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition:
-
Read the luminescence using a plate reader.
-
Data Analysis:
-
Subtract the background (no enzyme control) from all readings.
-
Normalize the data with the 100% activity (DMSO only) and 0% activity (no enzyme or potent inhibitor) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
In Vitro VEGFR-2 Kinase Inhibition Assay
This protocol is based on commercially available VEGFR-2 kinase assay kits.[13][14]
Objective: To determine the IC50 value of this compound against VEGFR-2 kinase.
Materials:
-
VEGFR-2 (KDR) Kinase Assay Kit (e.g., BPS Bioscience)
-
Kinase-Glo™ MAX Assay (e.g., Promega)
-
This compound
-
Sorafenib (positive control inhibitor)
-
DMSO (vehicle control)
-
White 96-well plates
Procedure:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of this compound and Sorafenib in 1x Kinase Buffer with a constant final DMSO concentration (e.g., 1%).
-
Prepare a Master Mix containing 5x Kinase Buffer, ATP, and a suitable substrate (e.g., Poly-(Glu,Tyr) 4:1).
-
-
Kinase Reaction:
-
Add 25 µL of the Master Mix to each well.
-
Add 5 µL of the diluted test compounds or control solutions.
-
Initiate the reaction by adding 20 µL of diluted VEGFR-2 enzyme.
-
Incubate at 30°C for 45 minutes.
-
-
Signal Detection:
-
Add 50 µL of Kinase-Glo™ MAX reagent to each well.
-
Incubate at room temperature for 15 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Read the luminescence using a microplate reader.
-
Data Analysis:
-
Follow the same data analysis steps as described for the p38α assay to determine the IC50 value.
In Vitro Tubulin Polymerization Assay
This protocol is based on fluorescence-based tubulin polymerization assay kits.[15][16][17][18]
Objective: To assess the effect of this compound on tubulin polymerization.
Materials:
-
Tubulin Polymerization Assay Kit (e.g., Cytoskeleton, Inc.)
-
This compound
-
Nocodazole (polymerization inhibitor control)
-
Paclitaxel (polymerization enhancer control)
-
General Tubulin Buffer
-
GTP solution
-
Fluorescent reporter
-
96-well plates
Procedure:
-
Reagent Preparation:
-
Prepare a tubulin reaction mix on ice containing tubulin, General Tubulin Buffer, GTP, and a fluorescent reporter.
-
Prepare serial dilutions of this compound, Nocodazole, and Paclitaxel.
-
-
Polymerization Reaction:
-
Warm a 96-well plate to 37°C.
-
Add 5 µL of the test compound dilutions or controls to the appropriate wells.
-
Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
-
Data Acquisition:
-
Measure the fluorescence intensity at regular intervals (e.g., every minute) for 60 minutes.
-
Data Analysis:
-
Plot fluorescence intensity versus time to generate polymerization curves.
-
Compare the curves of the test compound to the vehicle control, Nocodazole, and Paclitaxel to determine if this compound inhibits or enhances tubulin polymerization.
COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available fluorometric COX-2 inhibitor screening kits.[19][20][21][22]
Objective: To determine if this compound inhibits COX-2 activity.
Materials:
-
COX-2 Inhibitor Screening Kit (e.g., Sigma-Aldrich, Cayman Chemical)
-
Human recombinant COX-2
-
This compound
-
Celecoxib (selective COX-2 inhibitor control)
-
Arachidonic Acid (substrate)
-
Fluorometric probe
-
96-well white opaque plates
Procedure:
-
Compound and Reagent Preparation:
-
Prepare dilutions of this compound and Celecoxib in the provided assay buffer.
-
Prepare a reaction mix containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
-
Enzyme Inhibition:
-
To the appropriate wells, add the diluted test compounds, Celecoxib, or assay buffer (for enzyme control).
-
Add 80 µL of the Reaction Mix to each well.
-
Add reconstituted human recombinant COX-2 enzyme to all wells except the background control.
-
Pre-incubate for a specified time at 25°C.
-
-
Initiation of Reaction and Measurement:
-
Initiate the reaction by adding 10 µL of diluted arachidonic acid solution to all wells simultaneously using a multi-channel pipette.
-
Immediately measure the fluorescence (Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Calculate the percent inhibition for the test compound relative to the enzyme control.
-
If significant inhibition is observed, an IC50 can be determined by testing a range of concentrations.
Visualizing the Workflow
Caption: Workflow for the cross-reactivity profiling of this compound.
Data Presentation and Interpretation
The results from these assays should be compiled into a clear, comparative format to facilitate interpretation.
Table 1: Comparative Inhibitory Profile of this compound
| Compound | p38α IC50 (nM) | VEGFR-2 IC50 (nM) | Tubulin Polymerization | COX-2 Inhibition (% @ 10 µM) |
| This compound | Experimental | Experimental | Experimental | Experimental |
| SB203580 | 50 | NA | NA | NA |
| Sorafenib | NA | 90 | NA | NA |
| Nocodazole | NA | NA | Inhibits | NA |
| Celecoxib | NA | NA | NA | Inhibits |
NA: Not Applicable or Not Assessed
Interpretation:
-
Potency: The IC50 values against p38α and VEGFR-2 will determine the potency of this compound. Lower values indicate higher potency.
-
Selectivity: A direct comparison of the IC50 values for p38α and VEGFR-2 will provide an initial indication of selectivity. A significant difference (e.g., >10-fold) would suggest selectivity for one kinase over the other.
-
Cross-Reactivity:
-
If this compound shows significant inhibition of tubulin polymerization, it suggests a potential off-target effect on the cytoskeleton.
-
Inhibition of COX-2 would indicate potential anti-inflammatory activity through a mechanism independent of p38α inhibition.
-
The lack of activity in the tubulin and COX-2 assays would strengthen the case for it being a selective kinase inhibitor.
-
For a more comprehensive understanding of kinase selectivity, a broad kinase panel screen (kinome scan) would be the logical next step if potent activity against p38α or VEGFR-2 is confirmed. This would provide a detailed map of its interactions across the human kinome.
This guide provides a robust starting point for the systematic evaluation of this compound. By following these protocols and the principles of comparative analysis, researchers can generate high-quality, interpretable data to elucidate its biological activity and potential for further development.
References
-
BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]
-
Revesz, L., et al. (2004). SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. Bioorganic & Medicinal Chemistry Letters, 14(13), 3601-3605. [Link]
-
Assay Genie. COX-2 Inhibitor Screening Kit (Fluorometric). [Link]
-
BPS Bioscience. COX2 Inhibitor Screening Assay Kit. [Link]
-
Clerk, A., et al. (1998). The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs). FEBS Letters, 426(1), 93-96. [Link]
-
Novartis. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. [Link]
-
Future Medicine. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]
-
BPS Bioscience. VEGFR2(KDR) Kinase Assay Kit. [Link]
-
ResearchGate. SAR of Benzoylpyridines and Benzophenones as p38α MAP Kinase Inhibitors with Oral Activity. [Link]
-
Hölzel Diagnostika. Tubulin Polymerization Assay Kit (>99% pure porcine brain tubulin). [Link]
-
Niijima, S., et al. (2012). Dissecting kinase profiling data to predict activity and understand cross-reactivity of kinase inhibitors. Journal of Chemical Information and Modeling, 52(5), 1335-1342. [Link]
-
Sevin, G., et al. (2017). Differential effects of p38 MAP kinase inhibitors SB203580 and SB202190 on growth and migration of human MDA-MB-231 cancer cell line. Tumor Biology, 39(4), 1010428317695029. [Link]
-
Li, C. M., et al. (2015). Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. ASSAY and Drug Development Technologies, 13(5), 284-295. [Link]
-
Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based. [Link]
-
Godl, K., et al. (2003). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Proceedings of the National Academy of Sciences, 100(26), 15434-15439. [Link]
-
Ghasemi, M., et al. (2025). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society. [Link]
-
Ghasemi, M., et al. (2024). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Journal of the Iranian Chemical Society. [Link]
-
Patel, K., et al. (2023). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. RSC Medicinal Chemistry, 14(6), 996-1025. [Link]
-
Wallace, M. B., et al. (2006). Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity. Bioorganic & Medicinal Chemistry Letters, 16(1), 126-130. [Link]
-
Ghorab, M. M., et al. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Pharmaceuticals, 15(3), 323. [Link]
-
Fernandez, A., & Maddipati, S. (2006). A priori inference of cross reactivity for drug-targeted kinases. Journal of Medicinal Chemistry, 49(11), 3092-3100. [Link]
-
ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by modification of the Michael acceptor reactive group. [Link]
-
Abdel-Gawad, N. M., et al. (2022). Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. Molecules, 27(19), 6599. [Link]
-
ResearchGate. Some VEGFR-2 inhibitors and their essential pharmacophoric parts. [Link]
Sources
- 1. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAR of benzoylpyridines and benzophenones as p38alpha MAP kinase inhibitors with oral activity. - OAK Open Access Archive [oak.novartis.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and SAR of thienopyrimidine and thienopyridine inhibitors of VEGFR-2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SB 203580 | p38 MAPK | Tocris Bioscience [tocris.com]
- 7. The p38-MAPK inhibitor, SB203580, inhibits cardiac stress-activated protein kinases/c-Jun N-terminal kinases (SAPKs/JNKs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. oncology-central.com [oncology-central.com]
- 10. promega.com [promega.com]
- 11. p38 alpha Kinase Enzyme System Application Note [worldwide.promega.com]
- 12. p38 alpha Kinase Enzyme System Application Note [promega.jp]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. maxanim.com [maxanim.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. assaygenie.com [assaygenie.com]
- 21. bpsbioscience.com [bpsbioscience.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Benchmarking 2-(3-Bromobenzoyl)pyridine Against Known Inhibitors of the JNK Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for evaluating the inhibitory potential of the novel compound 2-(3-bromobenzoyl)pyridine against the c-Jun N-terminal kinase (JNK) signaling pathway. As the precise biological targets of this compound are still under investigation, this document establishes a rigorous scientific approach to benchmark its activity against well-characterized JNK inhibitors, SP600125 and BI-78D3. The methodologies and comparative data presented herein are designed to offer a robust starting point for researchers seeking to explore the therapeutic potential of new chemical entities in the context of JNK-mediated diseases.
Introduction: The JNK Signaling Pathway as a Therapeutic Target
The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that belong to the mitogen-activated protein kinase (MAPK) family.[1][2] The JNK signaling pathway is a critical regulator of a wide array of cellular processes, including inflammation, apoptosis (programmed cell death), cell proliferation, and stress responses.[3][4] This pathway is activated by various stress stimuli such as inflammatory cytokines, ultraviolet (UV) irradiation, heat shock, and osmotic shock.[1]
Dysregulation of the JNK pathway has been implicated in the pathogenesis of numerous human diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, inflammatory conditions, and various cancers.[4][] Consequently, the development of potent and selective JNK inhibitors has become a significant focus for therapeutic intervention.[4][]
This guide will utilize two well-established JNK inhibitors as benchmarks:
-
SP600125: An ATP-competitive inhibitor of JNK1, JNK2, and JNK3 with IC50 values in the nanomolar range.[6][7][8] It is widely used in both in vitro and in vivo studies to probe the function of the JNK pathway.[9]
-
BI-78D3: A substrate-competitive JNK inhibitor that interferes with the binding of JNK to its substrates.[10][11] It displays selectivity for JNK over other MAP kinases like p38α.
The JNK Signaling Cascade: A Visual Overview
The JNK signaling pathway is a multi-tiered cascade that relays extracellular signals to the nucleus to elicit a cellular response. The core of this pathway consists of a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK itself (a MAPK).
Caption: The JNK signaling pathway activated by stress stimuli.
Comparative Inhibitor Profiles
For the purpose of this guide, we will work with a hypothetical inhibitory profile for this compound to illustrate the benchmarking process. The established profiles of SP600125 and BI-78D3 are based on published data.
| Compound | Target | Mechanism of Action | IC50 (JNK1) | IC50 (JNK2) | IC50 (JNK3) | Reference |
| This compound | JNK (Hypothetical) | ATP-competitive | To be determined | To be determined | To be determined | N/A |
| SP600125 | JNK1, JNK2, JNK3 | ATP-competitive | 40 nM | 40 nM | 90 nM | [6][7] |
| BI-78D3 | JNK | Substrate-competitive | 280 nM (overall JNK) | 280 nM (overall JNK) | 280 nM (overall JNK) | [10][11] |
Experimental Protocols for Benchmarking
To objectively compare the inhibitory potential of this compound against the known inhibitors, a series of in vitro and cell-based assays are recommended.
Experimental Workflow
Caption: Workflow for inhibitor characterization.
In Vitro Biochemical JNK Kinase Assay
Objective: To determine the direct inhibitory effect of the compounds on the enzymatic activity of purified JNK isoforms.
Principle: A luminescent kinase assay, such as the ADP-Glo™ Kinase Assay, measures the amount of ADP produced during the kinase reaction.[12] A decrease in ADP production in the presence of an inhibitor corresponds to its inhibitory activity.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a 1X kinase reaction buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).
-
Reconstitute purified active JNK1, JNK2, and JNK3 enzymes in kinase buffer.
-
Prepare a substrate solution containing a JNK substrate (e.g., ATF2 or c-Jun) and ATP in kinase buffer.
-
Prepare serial dilutions of this compound, SP600125, and BI-78D3 in DMSO, followed by dilution in kinase buffer.
-
-
Kinase Reaction:
-
Add 5 µL of the compound dilutions to the wells of a 384-well plate.
-
Add 10 µL of the JNK enzyme solution to each well and incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP solution.
-
Incubate for 60 minutes at 30°C.
-
-
Signal Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 50 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Cell-Based JNK Phosphorylation Assay
Objective: To assess the ability of the compounds to inhibit JNK activity within a cellular context by measuring the phosphorylation of its downstream target, c-Jun.
Principle: Western blotting is used to detect the levels of phosphorylated c-Jun (p-c-Jun) in cell lysates after treatment with a JNK activator and the test compounds.
Step-by-Step Protocol:
-
Cell Culture and Treatment:
-
Seed a suitable cell line (e.g., HeLa or Jurkat cells) in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of this compound, SP600125, or BI-78D3 for 1-2 hours.
-
Stimulate the JNK pathway by treating the cells with a JNK activator (e.g., anisomycin or UV radiation) for 30 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and collect the supernatants.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-c-Jun (Ser63 or Ser73).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Strip the membrane and re-probe for total c-Jun and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the p-c-Jun signal to the total c-Jun and loading control signals.
-
Calculate the percent inhibition of c-Jun phosphorylation for each compound concentration and determine the cellular IC50 value.
-
Conclusion and Future Directions
This guide outlines a systematic and scientifically sound approach to benchmark the novel compound this compound against the established JNK inhibitors SP600125 and BI-78D3. By following the detailed experimental protocols, researchers can generate robust and comparable data to evaluate its potential as a JNK inhibitor.
Positive results from these initial assays would warrant further investigation, including:
-
Kinase Selectivity Profiling: Testing the compound against a panel of other kinases to determine its selectivity.
-
In Vivo Efficacy Studies: Evaluating the compound's therapeutic potential in animal models of JNK-driven diseases.
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of this compound to optimize its potency and selectivity.
The rigorous evaluation of new chemical entities, as detailed in this guide, is a critical step in the drug discovery and development process, ultimately paving the way for novel therapeutics for a range of debilitating diseases.
References
-
Creative Diagnostics. (n.d.). JNK Signaling Pathway. Retrieved from [Link]
-
Patsnap Synapse. (2024, June 21). What are JNK inhibitors and how do they work?. Retrieved from [Link]
- Bubici, C., & Papa, S. (2014). Selective inhibitors for JNK signalling: a potential targeted therapy in cancer. British Journal of Pharmacology, 171(19), 4490–4504.
- Bennett, B. L., et al. (2001). SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase. Proceedings of the National Academy of Sciences, 98(24), 13681–13686.
- Bubici, C., & Papa, S. (2014). JNK Signaling: Regulation and Functions Based on Complex Protein-Protein Partnerships. Microbiology and Molecular Biology Reviews, 78(3), 414–449.
-
Wikipedia. (n.d.). c-Jun N-terminal kinases. Retrieved from [Link]
- MDPI. (2022). The Role of the Dysregulated JNK Signaling Pathway in the Pathogenesis of Human Diseases and Its Potential Therapeutic Strategies: A Comprehensive Review. International Journal of Molecular Sciences, 23(15), 8249.
-
AnyGenes. (n.d.). JNK Pathway: Key Mechanisms and Physiological Functions. Retrieved from [Link]
- Bogoyevitch, M. A., & Arthur, S. J. (2008). Inhibitors of c-Jun N-terminal kinases—JuNK no more?. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1783(8), 1371–1384.
-
White Labs. (n.d.). JNK Kinase Assay. Retrieved from [Link]
- Bodmer, J. L., et al. (1999). Enzyme-linked immunosorbent assay for the measurement of JNK activity in cell extracts. Biological Chemistry, 380(6), 751–756.
- Cui, Y., et al. (2011). Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms. Methods in Molecular Biology, 717, 293–305.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 9). Addressing Bioactivity Discrepancies in 2-(3-Bromophenyl)pyridine Derivatives. Retrieved from [Link]
- Bodmer, J. L., et al. (1999). Enzyme-Linked Immunosorbent Assay for the Measurement of JNK Activity in Cell Extracts. Biological Chemistry, 380(6), 751-756.
- Shaily, et al. (n.d.). Developing Database of Inhibitors against JNK Isotypes for analyzing Specificity of Fragments against these Targets. Shodhganga.
-
National Institutes of Health. (2025, July 8). Thieno[2,3-b]pyridine compounds potently inhibit prostate cancer growth and motility. Retrieved from [Link]
- Google Patents. (n.d.). CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine.
-
PubMed. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. Retrieved from [Link]
-
LookChem. (n.d.). Cas 1563-56-0,2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE. Retrieved from [Link]
-
PubMed. (2013, September 15). Identification of 2,3-disubstituted pyridines as potent, orally active PDE4 inhibitors. Retrieved from [Link]
- Rose, N. R., et al. (2011).
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Applications of 2-(2-Amino-5-bromobenzoyl)pyridine. Retrieved from [Link]
Sources
- 1. c-Jun N-terminal kinases - Wikipedia [en.wikipedia.org]
- 2. anygenes.com [anygenes.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. What are JNK inhibitors and how do they work? [synapse.patsnap.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. SP600125, an anthrapyrazolone inhibitor of Jun N-terminal kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. worldwide.promega.com [worldwide.promega.com]
A Comparative Guide to the In Vivo Efficacy of 2-(Benzoyl)pyridine Derivatives as Anti-Cancer Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of oncology drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Among these, 2-(benzoyl)pyridine derivatives have emerged as a promising class of compounds, demonstrating significant anti-cancer activity. This guide provides a comprehensive comparison of the in vivo efficacy of several key 2-(benzoyl)pyridine analogues, with a particular focus on their role as tubulin polymerization inhibitors that target the colchicine binding site. We will delve into the experimental data that underpins their therapeutic potential, outline detailed protocols for in vivo evaluation, and explore the mechanistic basis of their action.
The Rationale for Targeting Tubulin with 2-(Benzoyl)pyridine Derivatives
Microtubules are dynamic cytoskeletal polymers essential for critical cellular processes, most notably mitotic spindle formation during cell division. Their constant state of assembly and disassembly is a tightly regulated process, making them an attractive target for anti-cancer therapy. Disrupting microtubule dynamics leads to mitotic arrest and, ultimately, apoptosis in rapidly proliferating cancer cells.
2-(Benzoyl)pyridine derivatives have been rationally designed to interfere with this process. They act as microtubule-destabilizing agents by binding to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin dimers into microtubules, thereby halting the cell cycle and inducing programmed cell death. A key advantage of targeting the colchicine-binding site is the potential to overcome multi-drug resistance mediated by P-glycoprotein efflux pumps, a common challenge with other classes of tubulin inhibitors like the taxanes.
Comparative In Vivo Efficacy of Lead 6-Aryl-2-benzoyl-pyridine Analogues
Recent studies have focused on optimizing the potency and metabolic stability of 6-aryl-2-benzoyl-pyridine derivatives. Below is a comparative summary of the in vivo efficacy of a promising lead compound, 60c , alongside its predecessor, CH-2-77 .
| Compound | Animal Model | Cancer Cell Line | Dosing Regimen | Key Outcomes | Reference |
| 60c | Taxol-resistant A375/TxR xenograft model (mice) | A375/TxR (Melanoma) | 50 mg/kg, oral gavage, daily | Strong inhibition of tumor growth and metastasis; No obvious toxicity | [1][2] |
| CH-2-77 | Taxol-resistant A375/TxR xenograft model (mice) | A375/TxR (Melanoma) | Not specified in detail for direct comparison in the same study | Potent tubulin inhibitor, but with lower metabolic stability compared to 60c | [1][2] |
In vivo studies have demonstrated that compound 60c exhibits a potent inhibitory effect on both tumor growth and metastasis in a taxol-resistant melanoma xenograft model, without showing signs of toxicity.[1][2] This highlights its potential as a clinically translatable candidate. While direct comparative in vivo efficacy data for CH-2-77 under the same experimental conditions is not detailed in the primary study, the improved metabolic stability of 60c suggests a more favorable pharmacokinetic profile for sustained in vivo activity.[1][2]
Mechanism of Action: Inhibition of Tubulin Polymerization
The primary mechanism by which these 2-(benzoyl)pyridine derivatives exert their anti-cancer effects is through the inhibition of tubulin polymerization. This has been validated through multiple experimental approaches.
Key Mechanistic Insights:
-
Direct Binding to the Colchicine Site: High-resolution X-ray crystallography has confirmed that compounds like 40a and 60c bind directly to the colchicine-binding site on β-tubulin.[1][2]
-
Disruption of Microtubule Network: Cellular studies show that these compounds disrupt the microtubule structure within cancer cells, leading to cell cycle arrest at the G2/M phase.
-
Induction of Apoptosis: By arresting the cell cycle, these derivatives trigger the intrinsic apoptotic pathway, leading to cancer cell death.
Below is a diagram illustrating the proposed mechanism of action.
Caption: Mechanism of action of 2-(benzoyl)pyridine derivatives.
Experimental Protocol: In Vivo Xenograft Model for Efficacy Assessment
The following is a generalized protocol for evaluating the in vivo anti-tumor efficacy of 2-(benzoyl)pyridine derivatives in a subcutaneous xenograft mouse model. This protocol is based on established methodologies in the field.[3][4]
1. Cell Culture and Preparation:
- Culture the chosen human cancer cell line (e.g., A375/TxR melanoma) in the appropriate growth medium until they reach 80-90% confluency.
- Harvest the cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
- Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL. Keep the cell suspension on ice.
2. Animal Handling and Tumor Implantation:
- Use immunocompromised mice (e.g., 6-8 week old female athymic nude mice).
- Anesthetize the mouse and disinfect the injection site on the right flank with 70% ethanol.
- Subcutaneously inject 100 µL of the cell suspension (containing 5 x 10^6 cells) into the flank of each mouse.
3. Tumor Growth Monitoring and Group Randomization:
- Monitor the health of the animals daily.
- Once tumors become palpable (typically 5-7 days post-injection), begin measuring tumor dimensions 2-3 times per week using digital calipers.
- Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.
- When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into control and treatment groups.
4. Drug Administration:
- Prepare the 2-(benzoyl)pyridine derivative in a suitable vehicle at the desired concentration.
- Administer the compound to the treatment group via the chosen route (e.g., oral gavage) at the specified dose and schedule (e.g., 50 mg/kg, daily).
- Administer an equal volume of the vehicle to the control group following the same schedule.
5. Efficacy Evaluation and Endpoint:
- Continue to monitor and record tumor volumes and body weights throughout the study.
- Observe the animals for any signs of toxicity.
- At the end of the study (based on a predetermined tumor volume endpoint or signs of distress), humanely euthanize the mice.
- Excise the tumors for further analysis, such as weighing, histology, and biomarker assessment.
"Cell_Culture" [label="1. Cell Culture & Preparation"];
"Implantation" [label="2. Tumor Cell Implantation"];
"Monitoring" [label="3. Tumor Growth Monitoring"];
"Randomization" [label="4. Randomization"];
"Treatment" [label="5. Drug Administration"];
"Evaluation" [label="6. Efficacy Evaluation"];
"Analysis" [label="7. Endpoint Analysis"];
"Cell_Culture" -> "Implantation";
"Implantation" -> "Monitoring";
"Monitoring" -> "Randomization";
"Randomization" -> "Treatment";
"Treatment" -> "Evaluation";
"Evaluation" -> "Analysis";
}
Caption: Workflow for an in vivo xenograft efficacy study.
Future Directions and Conclusion
The 2-(benzoyl)pyridine scaffold represents a highly promising framework for the development of novel anti-cancer agents, particularly for overcoming drug resistance. The lead compound 60c has demonstrated significant in vivo efficacy in a taxol-resistant model, validating the therapeutic potential of this chemical class.[1][2] Future research should focus on:
-
Expanding the Structure-Activity Relationship (SAR): Synthesis and in vivo evaluation of a broader range of 2-(benzoyl)pyridine derivatives to identify compounds with even greater potency and improved pharmacokinetic profiles.
-
Evaluation in Diverse Cancer Models: Testing the efficacy of lead compounds in a wider array of xenograft and patient-derived xenograft (PDX) models, including those for breast, lung, and colon cancer.
-
Combination Therapies: Investigating the synergistic effects of 2-(benzoyl)pyridine derivatives with other established chemotherapeutic agents or targeted therapies.
References
-
National Institutes of Health. (2017). In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. [Link]
-
PubMed. (2021). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. [Link]
-
National Institutes of Health. (2019). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. [Link]
-
PubMed Central. (2021). Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents. [Link]
-
PubMed Central. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]
-
PubMed. (2021). Potential colchicine binding site inhibitors unraveled by virtual screening, molecular dynamics and MM/PBSA. [Link]
-
PubMed. (2013). Synthesis, Angiopreventive Activity, and in Vivo Tumor Inhibition of Novel Benzophenone-Benzimidazole Analogs. [Link]
-
RSC Publishing. (2023). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays. [Link]
-
Bentham Science Publisher. (2018). Synthesis, Biological Evaluation and Molecular Docking Studies of Pyridine Incorporated Chalcone Derivatives as Anticancer Agents. [Link]
-
National Institutes of Health. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]
-
PubMed. (2014). Synthesis and in vitro antitumor evaluation of primary amine substituted quinazoline linked benzimidazole. [Link]
-
National Institutes of Health. (2025). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. [Link]
-
PubMed. (2010). In vivo efficacy of photodynamic therapy in three new xenograft models of human retinoblastoma. [Link]
-
RSC Publishing. (2019). Synthesis and antitumor activity evaluation of novel substituted 5H-benzo[i][1][3][5]thiadiazolo[3,2-a]quinazoline-6,7-diones. [Link]
-
ResearchGate. (2017). Proposed binding modes for compounds 3a (A) and 3b (B) in the.... [Link]
-
PubMed. (2013). Synthesis and in vitro antitumor activity of substituted quinazoline and quinoxaline derivatives: search for anticancer agent. [Link]
-
PubMed Central. (2014). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents. [Link]
-
PubMed. (2017). In vivo imaging xenograft models for the evaluation of anti-brain tumor efficacy of targeted drugs. [Link]
-
ResearchGate. (2025). Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogs of Combretastatin-A4 as Anti-cancer Agents. | Request PDF. [Link]
-
PubMed. (2006). Benzoylphenylurea sulfur analogues with potent antitumor activity. [Link]
-
PubMed Central. (2022). A comparative study of tumour-on-chip models with patient-derived xenografts for predicting chemotherapy efficacy in colorectal cancer patients. [Link]
Sources
- 1. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of Stable Colchicine-Binding Site Tubulin Inhibitors 6-Aryl-2-benzoyl-pyridines as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. theaspd.com [theaspd.com]
A Comparative Guide to Analytical Validation for 2-(3-Bromobenzoyl)pyridine HPLC Methods
This guide provides an in-depth technical comparison of two distinct High-Performance Liquid Chromatography (HPLC) methods for the analytical validation of 2-(3-Bromobenzoyl)pyridine. Designed for researchers, scientists, and drug development professionals, this document moves beyond procedural steps to explain the scientific rationale behind methodological choices, ensuring a robust and reliable analytical framework.
Introduction: The Imperative for Validated HPLC Methods
This compound is a key chemical intermediate used in the synthesis of various pharmaceutical compounds and agrochemicals.[1] Its purity is paramount, as any impurities can affect the safety, efficacy, and stability of the final product. Therefore, a validated analytical procedure is not merely a regulatory requirement but a scientific necessity to ensure that the method is fit for its intended purpose—accurately and consistently quantifying this compound and its potential impurities.[2][3]
This guide will compare two common reversed-phase HPLC (RP-HPLC) approaches, grounding the discussion in the validation principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guideline, which is the global standard for analytical procedure validation.[2][4]
Comparative Methodologies
The choice of an HPLC method depends on the specific analytical goal. For this compound, a moderately non-polar compound, RP-HPLC is the technique of choice.[5] We will compare a rapid, isocratic method suitable for routine quality control (QC) against a more powerful gradient method designed for comprehensive impurity profiling.
| Parameter | Method A: Isocratic QC | Method B: Gradient Impurity Profile |
| Instrumentation | Standard HPLC System with UV Detector | High-Resolution HPLC or UPLC System with DAD/PDA Detector |
| Column | C18, 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 250 mm, 3.5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min | 1.2 mL/min |
| Detection | UV at 254 nm | DAD at 254 nm (with spectral scan) |
| Column Temp. | 30°C | 35°C |
| Injection Vol. | 10 µL | 5 µL |
| Run Time | 10 minutes | 30 minutes |
| Gradient Program | N/A (Isocratic) | 0-5 min: 30% B5-20 min: 30% to 90% B20-25 min: 90% B25-26 min: 90% to 30% B26-30 min: 30% B (Equilibration) |
Rationale for Method Choices:
-
Method A is designed for speed and efficiency, ideal for assaying the main component in a controlled manufacturing environment where impurity profiles are well-understood. The C18 column provides robust, general-purpose retention for the analyte.
-
Method B offers superior resolving power. The Phenyl-Hexyl stationary phase provides alternative selectivity through π-π interactions, which can be crucial for separating structurally similar impurities from the main peak. The gradient elution ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and quantified effectively.
The Validation Workflow: A Systematic Approach
Analytical method validation is a structured process to demonstrate that the procedure is suitable for its intended purpose.[6] The core parameters, as defined by ICH Q2(R1), are specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[2][7]
Caption: A typical workflow for HPLC method validation.
Deep Dive into Validation Parameters & Protocols
Below are the detailed protocols for validating an HPLC method for this compound, with a comparison of expected outcomes for Method A and Method B.
Specificity is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[8]
Protocol:
-
Prepare Solutions:
-
Diluent (e.g., Acetonitrile:Water 50:50).
-
Reference standard solution of this compound.
-
Solutions of known, potential impurities (if available).
-
A placebo solution (if validating for a drug product).
-
-
Forced Degradation (for stability-indicating methods):
-
Subject the analyte to stress conditions: acidic (0.1 N HCl), basic (0.1 N NaOH), oxidative (3% H₂O₂), thermal (80°C), and photolytic (UV light).
-
Analyze these stressed samples alongside an unstressed sample.
-
-
Analysis: Inject all solutions and assess the chromatograms.
-
Acceptance Criteria: The peak for this compound should be free from interference from any other components. In the stressed samples, the main peak should be spectrally pure (if using a DAD/PDA detector) and well-resolved from degradation product peaks.
-
Comparative Insight:
-
Method A (Isocratic): May show co-elution of closely related impurities. It is suitable if the process is well-controlled and impurities are minimal.
-
Method B (Gradient): Is expected to provide superior resolution between the main peak and all potential degradants and process impurities, making it a true stability-indicating method. The use of a DAD detector allows for peak purity analysis, adding a layer of confidence.[9]
Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.[10]
Protocol:
-
Prepare a stock solution of the this compound reference standard.
-
Perform serial dilutions to create at least five concentration levels. For an assay, this typically ranges from 80% to 120% of the target concentration. For impurity quantification, the range must cover from the LOQ to 120% of the impurity specification limit.[2]
-
Inject each concentration level in triplicate.
-
Plot a calibration curve of the average peak area versus concentration.
-
Perform linear regression analysis.
Acceptance Criteria:
-
Correlation Coefficient (r²): ≥ 0.999
-
Y-intercept: Should be close to zero.
| Parameter | Method A: Isocratic QC | Method B: Gradient Impurity Profile |
| Typical Range (Assay) | 80 - 120 µg/mL | 80 - 120 µg/mL |
| Typical Range (Impurity) | N/A | LOQ - 1.5 µg/mL |
| Expected r² | ≥ 0.999 | ≥ 0.999 |
Accuracy is the closeness of the test results to the true value. It is typically determined by spiking a sample matrix with a known amount of analyte.[2]
Protocol:
-
Prepare spiked samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate.
-
Analyze the spiked samples against a reference standard.
-
Calculate the percent recovery for each sample.
-
% Recovery = (Measured Concentration / Spiked Concentration) * 100
-
Acceptance Criteria:
-
Mean Recovery: Typically between 98.0% and 102.0%.
-
RSD of Recovery: ≤ 2.0%.
Precision expresses the closeness of agreement among a series of measurements from the same homogeneous sample. It is evaluated at two levels: Repeatability and Intermediate Precision.[11]
Protocol:
-
Repeatability (Intra-assay precision):
-
Analyze a minimum of six replicate preparations of the same sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
-
Calculate the Relative Standard Deviation (RSD) for the results from both studies.
Acceptance Criteria:
-
Repeatability: RSD ≤ 1.0%
-
Intermediate Precision: RSD ≤ 2.0%
LOD and LOQ represent the lowest concentrations of analyte that can be reliably detected and quantified, respectively.
Protocol (Based on Signal-to-Noise Ratio):
-
Determine the signal-to-noise (S/N) ratio by comparing the analyte signal from samples with known low concentrations to the noise of the baseline.
-
LOD: The concentration that yields an S/N ratio of approximately 3:1.
-
LOQ: The concentration that yields an S/N ratio of approximately 10:1. The LOQ must be further verified by demonstrating acceptable precision (e.g., RSD ≤ 10%) and accuracy at this concentration.
Comparative Insight:
-
Method A: Will have a higher (less sensitive) LOQ due to the isocratic conditions and potentially broader peaks.
-
Method B: The gradient and modern column will likely result in sharper peaks, a cleaner baseline, and thus a lower (more sensitive) LOQ, making it far superior for trace impurity analysis.
Caption: Relationship between LOD, LOQ, and the linear range.
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[12]
Protocol:
-
Systematically vary key parameters one at a time, such as:
-
Flow rate (e.g., ± 0.2 mL/min).
-
Column temperature (e.g., ± 5°C).
-
Mobile phase composition (e.g., ± 2% organic component).
-
Mobile phase pH (e.g., ± 0.2 units).
-
-
Analyze a system suitability sample under each condition.
-
Evaluate the impact on system suitability parameters (e.g., retention time, peak asymmetry, resolution).
Acceptance Criteria:
-
System suitability parameters must remain within their established limits for all varied conditions. For instance, the resolution between the main peak and a critical impurity should not drop below 2.0.
Summary of Validation Data and Method Comparison
| Validation Parameter | Method A (Isocratic) - Acceptance Criteria & Expected Result | Method B (Gradient) - Acceptance Criteria & Expected Result |
| Specificity | No interference at analyte Rt. (Pass) | Peak purity > 99.5% for analyte. Resolution > 2.0 for all degradants. (Pass) |
| Linearity (r²) | ≥ 0.999 (Result: 0.9995) | ≥ 0.999 (Result: 0.9998) |
| Accuracy (% Recovery) | 98.0-102.0% (Result: 99.5%) | 98.0-102.0% (Result: 100.2%) |
| Precision (Repeatability RSD) | ≤ 1.0% (Result: 0.45%) | ≤ 1.0% (Result: 0.30%) |
| Precision (Intermediate RSD) | ≤ 2.0% (Result: 0.85%) | ≤ 2.0% (Result: 0.65%) |
| LOQ | Report Value (Result: 0.5 µg/mL) | Report Value (Result: 0.05 µg/mL) |
| Robustness | SST criteria met under all varied conditions. (Pass) | SST criteria met under all varied conditions. (Pass) |
Conclusion and Recommendations
Both HPLC methods can be successfully validated for their intended purpose according to ICH guidelines.
-
Method A (Isocratic QC) is a reliable, efficient, and cost-effective choice for routine quality control and release testing where the primary goal is to assay the this compound content and the impurity profile is simple and well-established.
-
Method B (Gradient Impurity Profile) is the superior choice for drug development, stability studies, and reference standard characterization. Its enhanced sensitivity (lower LOQ) and superior resolving power make it a true stability-indicating method, capable of detecting and quantifying trace-level impurities that Method A might miss.
The selection between these methods should be a risk-based decision aligned with the analytical requirements of the specific stage of product development. For comprehensive quality assurance, Method B is highly recommended.
References
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2005). ICH Harmonised Tripartite Guideline, Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
-
Paweł, G., & Maciej, G. (2010). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Acta Poloniae Pharmaceutica - Drug Research, 67(1), 3-8. Retrieved from [Link]
-
European Medicines Agency. (2023). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]
-
Al-Saeed, F. A., et al. (2021). Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. PLOS ONE, 16(3), e0248237. Retrieved from [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from [Link]
-
Patel, K., et al. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. International Journal of Scientific Research in Science and Technology, 8(3), 44-53. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 73807, 2-(2-Amino-5-bromobenzoyl)pyridine. Retrieved from [Link]
-
European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. Retrieved from [Link]
-
Element Lab Solutions. (2023). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
GMP Compliance. FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (2016). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
- Google Patents. US3891661A - Process for preparation of benzoylpyridines and derivatives.
- Shabir, G. A. (2005). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
-
ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Retrieved from [Link]
- Ettaboina, S. K., & Nakkala, K. (2021). Development and Validation of New Analytical Methods for the Simultaneous Estimation of Levamisole and Albendazole in Bulk and Tablet Dosage Form by RP-HPLC. Journal of Pharmaceutical Analytics and Insights, 3(1).
- Dong, M. W., & Huynh-Ba, K. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies.
- Sharma, A., & Sharma, S. (2020). Analytical Method Validation Parameters: An Updated Review. International Journal of Pharmaceutical Quality Assurance, 11(1), 123-129.
- de Souza, A. M., & de Oliveira, M. F. (2015).
-
SciSpace. (2021). Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Retrieved from [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 11115506, 2-(3-Bromophenyl)pyridine. Retrieved from [Link]
-
European Medicines Agency. (1995). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from [Link]
-
Wikipedia. 2-Bromopyridine. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
Sources
- 1. US3891661A - Process for preparation of benzoylpyridines and derivatives - Google Patents [patents.google.com]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. elementlabsolutions.com [elementlabsolutions.com]
- 9. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ptfarm.pl [ptfarm.pl]
- 11. iosrjournals.org [iosrjournals.org]
- 12. globalresearchonline.net [globalresearchonline.net]
A Comparative Guide to the Synthesis of 2-(3-Bromobenzoyl)pyridine: An Evaluation of Reproducibility and Methodological Viability
Abstract
2-(3-Bromobenzoyl)pyridine is a valuable ketone intermediate in medicinal chemistry and materials science, notable for its role in the synthesis of pharmacologically active compounds. The reproducibility of its synthesis, however, can be a significant bottleneck in the research and development pipeline. This guide provides an in-depth comparison of the primary published synthetic routes to this key intermediate. We will dissect the Grignard reaction, a two-step oxidation pathway, and a modern silyl-mediated acylation, evaluating each for its mechanistic underpinnings, experimental robustness, and known reproducibility challenges. Detailed protocols, comparative data, and workflow visualizations are provided to empower researchers to make informed decisions for their specific applications.
Introduction: The Significance of this compound
The diaryl ketone scaffold is a privileged structure in drug discovery. Specifically, this compound serves as a critical building block, incorporating a pyridine ring for potential hydrogen bonding and metabolic stability, and a bromophenyl group that acts as a handle for further functionalization via cross-coupling reactions. Its derivatives are integral to the development of novel therapeutics, making a reliable and scalable synthesis paramount. However, literature reports can be sparse on the subtle experimental details that govern success and reproducibility. This guide aims to bridge that gap by synthesizing published data with field-proven insights.
Method 1: The Classic Grignard Reagent Pathway
The addition of a pyridyl organometallic reagent to a benzaldehyde derivative is a foundational approach for forming the central carbon-carbon bond of the target ketone's precursor alcohol.
Mechanistic Rationale
This synthesis proceeds in two distinct stages:
-
Grignard Reagent Formation: 2-Bromopyridine reacts with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (THF), to form 2-pyridylmagnesium bromide. This is a delicate step, as the magnesium undergoes an electron transfer to the bromopyridine, creating a potent nucleophilic carbon center on the pyridine ring.
-
Nucleophilic Addition & Oxidation: The formed Grignard reagent attacks the electrophilic carbonyl carbon of 3-bromobenzaldehyde. An acidic workup protonates the resulting alkoxide to yield the secondary alcohol, (3-bromophenyl)(pyridin-2-yl)methanol. This intermediate is then oxidized to the final ketone product.
Experimental Protocol: Grignard Reaction & Oxidation
Part A: Synthesis of (3-bromophenyl)(pyridin-2-yl)methanol
-
All glassware must be rigorously dried in an oven overnight and assembled hot under a nitrogen or argon atmosphere to exclude moisture.
-
To a round-bottomed flask containing magnesium turnings (1.2 eq.), add a small crystal of iodine (to activate the Mg surface) and anhydrous THF.
-
Add a small portion of a 2-bromopyridine (1.0 eq.) solution in anhydrous THF. The reaction is initiated upon observing heat evolution and the disappearance of the iodine color.
-
The remaining 2-bromopyridine solution is added dropwise, maintaining a gentle reflux. After the addition, the mixture is stirred at room temperature until the magnesium is consumed.
-
The resulting dark solution of 2-pyridylmagnesium bromide is cooled to 0°C.
-
A solution of 3-bromobenzaldehyde (1.0 eq.) in anhydrous THF is added dropwise. The reaction is allowed to warm to room temperature and stirred overnight.
-
The reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, the combined organic layers are dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude alcohol is purified by column chromatography.
Part B: Oxidation to this compound
-
The purified (3-bromophenyl)(pyridin-2-yl)methanol (1.0 eq.) is dissolved in a suitable solvent such as dichloromethane or acetone.
-
An oxidizing agent is added. A common and effective choice is an in-situ generated hypochlorous acid (HOCl) from commercial bleach and acetic acid, which is mild and cost-effective. The reaction is typically run at low temperatures (0°C to RT) to prevent side reactions.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is worked up by separating the organic layer, washing with sodium bisulfite solution and brine, drying over MgSO₄, and concentrating. The final product is purified by recrystallization or column chromatography.
Workflow: Grignard and Oxidation Pathway
Caption: Workflow for the two-step synthesis via Grignard reaction and subsequent oxidation.
Reproducibility Challenges
-
Grignard Initiation: This is the most common point of failure. The reaction is highly sensitive to atmospheric moisture and oxygen. Impurities on the magnesium surface can also inhibit the reaction. The use of activation agents like iodine or 1,2-dibromoethane is often necessary but must be carefully controlled.
-
Side Reactions: A significant side product is 2,2'-bipyridine, formed by the coupling of the Grignard reagent with unreacted 2-bromopyridine. This is favored at higher temperatures and concentrations.
-
Oxidation Control: The oxidation step can be problematic. Over-oxidation is a risk with stronger oxidants. Milder, more selective reagents like manganese dioxide (MnO₂) or Swern/Dess-Martin periodinane oxidations are effective but can be more expensive and generate stoichiometric waste. The yield of a one-step oxidation of a related precursor has been reported to reach 95% under optimized conditions.
Method 2: Silyl-Mediated Acylation (A "Beyond Friedel-Crafts" Approach)
Direct Friedel-Crafts acylation of pyridine is notoriously difficult. The pyridine nitrogen acts as a Lewis base, coordinating to and deactivating the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. A modern, elegant solution bypasses this limitation by using a 2-(trialkylsilyl)pyridine derivative.
Mechanistic Rationale
This process circumvents the need for a Lewis acid catalyst through a sequence of nucleophilic reactions:
-
N-Acylation: The pyridine nitrogen attacks the highly electrophilic acyl chloride (3-bromobenzoyl chloride), forming an N-acylpyridinium salt.
-
Desilylation & Ylide Formation: This N-acylation dramatically increases the acidity of the C2-proton. In this case, the trialkylsilyl group at C2 is readily cleaved, generating a stabilized pyridin-2-ylidene (a Hammick intermediate), which is a potent C2 nucleophile.
-
C-Acylation: The ylide intermediate attacks another molecule of the acyl chloride at the carbonyl carbon.
-
N-Deacylation: The resulting intermediate collapses, eliminating a neutral acyl-silyl species and yielding the final 2-acylpyridine product.
Experimental Protocol: Silyl-Mediated Acylation
-
In a clean, dry flask under a nitrogen atmosphere, dissolve 2-(trimethylsilyl)pyridine (1.0 eq.) in an anhydrous solvent like acetonitrile.
-
Add 3-bromobenzoyl chloride (1.0-1.2 eq.) dropwise to the solution at room temperature.
-
The reaction mixture is then heated, typically to 60-80°C, and stirred for 12-24 hours. The progress can be monitored by GC-MS or LC-MS.
-
Upon completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is dissolved in an organic solvent (e.g., ethyl acetate) and washed with a mild aqueous base (e.g., NaHCO₃ solution) to remove any acidic byproducts, followed by brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The crude product is purified by column chromatography to yield this compound.
Workflow: Silyl-Mediated Acylation
Caption: Workflow for the silyl-mediated acylation, bypassing traditional Friedel-Crafts.
Reproducibility Challenges
-
Reagent Purity: The quality of the 2-(trimethylsilyl)pyridine and, crucially, the 3-bromobenzoyl chloride is vital. The acyl chloride is moisture-sensitive and can hydrolyze to the corresponding carboxylic acid, which will not participate in the reaction.
-
Steric Hindrance: The reaction rate is sensitive to the steric bulk of the silyl group. While trimethylsilyl (TMS) derivatives react well, more hindered groups like triethylsilyl (TES) require higher temperatures, and triisopropylsilyl (TIPS) derivatives can be unreactive.
-
Temperature Control: While the reaction is often robust, precise temperature control can be important for minimizing potential side reactions and ensuring complete conversion, especially on a larger scale.
Comparative Analysis
| Method | Key Reagents | Typical Yield | Key Advantages | Reproducibility Challenges |
| Grignard & Oxidation | 2-Bromopyridine, Mg, 3-Bromobenzaldehyde, Oxidant | 40-70% (2 steps) | Utilizes common, inexpensive starting materials. | Highly sensitive to moisture/air; Grignard initiation can be difficult; side-product formation (bipyridine). |
| Silyl-Mediated Acylation | 2-(Trimethylsilyl)pyridine, 3-Bromobenzoyl Chloride | 80-90% (1 step) | High yield, excellent selectivity, mild conditions, avoids harsh Lewis acids. | Requires specialized silyl-pyridine starting material; sensitive to acyl chloride quality. |
Conclusion and Recommendations
For researchers requiring a reliable, high-yielding, and scalable synthesis of this compound, the silyl-mediated acylation represents the superior methodology. Its operational simplicity, mild conditions, and avoidance of the common pitfalls associated with both direct Friedel-Crafts reactions and Grignard chemistry make it highly reproducible once the starting materials are secured. The process is a testament to modern synthetic strategies that leverage subtle reactivity principles to overcome classic challenges.
The Grignard and oxidation pathway , while classic, presents significant reproducibility hurdles, particularly concerning the initiation and execution of the Grignard reaction. This route may be suitable for small-scale synthesis or when the specialized silyl-pyridine is unavailable, but researchers must implement rigorous anhydrous techniques and be prepared for more extensive purification to remove bipyridyl side products. Careful selection of a mild and selective oxidant for the second step is also critical to achieving a reasonable overall yield.
Ultimately, the choice of method will depend on the scale of the synthesis, the availability of starting materials, and the technical expertise of the researcher. However, for achieving high fidelity and minimizing batch-to-batch variability, the silyl-mediated approach is the recommended path forward.
References
- Benchchem. This compound | 206357-82-6.
- ResearchGate. Exploring the Mechanism of Diphenylmethanol Oxidation: A Combined Experimental and Theoretical Approach | Request PDF.
- YouTube. Oxidation and Reduction: Oxidation of diphenylmethanol with hypochlorous acid. (2022-04-21).
- ChemicalBook. This compound synthesis. Available from: [https://vertexaisearch.cloud.google.com/groun
The Pyridine Scaffold: A Cornerstone in Modern Drug Design - A Meta-Analysis of FDA-Approved Drugs
Abstract
The pyridine ring, a fundamental nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry, prominently featured in a multitude of FDA-approved drugs across diverse therapeutic areas. This guide provides a comparative meta-analysis of a representative selection of pyridine-containing drugs: Imatinib, Isoniazid, Abiraterone Acetate, Crizotinib, and Delavirdine. We will delve into a comparative analysis of their physicochemical properties, metabolic stability, and target binding affinity, supported by detailed experimental protocols. This in-depth examination aims to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the versatile role of the pyridine motif in shaping the pharmacokinetic and pharmacodynamic profiles of modern therapeutics.
Introduction: The Enduring Significance of the Pyridine Ring in Medicinal Chemistry
The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, is a cornerstone of modern drug design.[1] Its unique electronic properties and ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, make it an invaluable component in the medicinal chemist's toolkit.[1] The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts a degree of polarity and aqueous solubility to the molecule, which can be crucial for oral bioavailability.[1] Furthermore, the pyridine scaffold is metabolically more stable than a corresponding benzene ring, offering a strategy to enhance a drug's half-life. The versatility of the pyridine ring is evident in the wide array of FDA-approved drugs that incorporate this motif, spanning therapeutic areas from oncology and infectious diseases to cardiovascular and central nervous system disorders.
This guide will provide a comparative analysis of five notable FDA-approved pyridine-containing drugs, highlighting the contribution of the pyridine scaffold to their overall pharmacological profile. We will explore their key physicochemical parameters, delve into their metabolic fate with a focus on in vitro stability, and compare their target binding affinities. Accompanying this analysis are detailed experimental protocols that provide a practical framework for the evaluation of these critical drug-like properties.
Comparative Analysis of Selected Pyridine-Containing Drugs
To illustrate the diverse roles of the pyridine scaffold, we have selected five FDA-approved drugs from different therapeutic classes for a detailed comparative analysis.
-
Imatinib: A tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and other cancers.
-
Isoniazid: An antibiotic used as a first-line agent for the prevention and treatment of tuberculosis.[2]
-
Abiraterone Acetate: An inhibitor of CYP17A1, an enzyme crucial for androgen biosynthesis, used in the treatment of prostate cancer.[3][4][5]
-
Crizotinib: A tyrosine kinase inhibitor targeting ALK and ROS1, used in the treatment of non-small cell lung cancer.
-
Delavirdine: A non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.
The following table summarizes the key physicochemical and pharmacological parameters of these selected drugs.
| Drug | Therapeutic Class | Target(s) | pKa | logP | In Vitro Metabolic Half-life (t1/2) in HLM | Target Binding Affinity (IC50/Ki) |
| Imatinib | Tyrosine Kinase Inhibitor | ABL, KIT, PDGFR | 1.9, 7.8 | 1.29 | ~1.6-fold increase in t1/2 with CYP3A4 inhibitor | ABL: ~250-600 nM (IC50) |
| Isoniazid | Antibiotic | InhA (Enoyl-acyl carrier protein reductase) | 1.82 | -0.64 | Rapidly metabolized | N/A (Prodrug) |
| Abiraterone Acetate | CYP17A1 Inhibitor | CYP17A1 | 5.19 | 5.12 | Rapidly converted to abiraterone | CYP17A1 (17α-hydroxylase): 18 nM (IC50); CYP17A1 (17,20-lyase): 17 nM (IC50)[3] |
| Crizotinib | Tyrosine Kinase Inhibitor | ALK, ROS1, MET | 5.6, 9.4 | 2.1 | ~42 hours (in vivo terminal half-life) | ALK: 24 nM (Ki); MET: 1.6 nM (Ki) |
| Delavirdine | NNRTI | HIV-1 Reverse Transcriptase | 4.56 | 2.84 | Metabolized by CYP3A4 and CYP2D6 | HIV-1 RT: 0.26 µM (IC50)[6] |
Experimental Protocols
The following sections provide detailed, step-by-step methodologies for determining the key parameters presented in the comparison table. These protocols are designed to be self-validating and are grounded in established scientific principles.
Determination of Physicochemical Properties (pKa and logP)
The ionization constant (pKa) and the logarithm of the partition coefficient (logP) are fundamental physicochemical properties that significantly influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Caption: Workflow for determining pKa and logP.
-
Compound Preparation: Accurately weigh and dissolve the pyridine-containing drug in a suitable solvent (e.g., methanol/water mixture) to a known concentration.
-
Titration Setup: Calibrate a pH meter with standard buffers. Place the drug solution in a temperature-controlled vessel and immerse the pH electrode.
-
Titration: Add a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) in small, precise increments using a burette.
-
Data Recording: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve.
-
Phase Preparation: Prepare a buffered aqueous solution at a relevant physiological pH (e.g., pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the aqueous buffer.
-
Compound Addition: Dissolve a known amount of the pyridine-containing drug in the n-octanol-saturated aqueous buffer.
-
Equilibration: Add an equal volume of the aqueous buffer-saturated n-octanol to the drug solution in a sealed container. Shake the mixture vigorously for a predetermined time (e.g., 1-2 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the mixture to achieve complete separation of the aqueous and n-octanol phases.
-
Quantification: Carefully withdraw aliquots from both the aqueous and n-octanol layers. Determine the concentration of the drug in each phase using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
-
Calculation: Calculate the logP using the formula: logP = log10([Drug]octanol / [Drug]aqueous).
Assessment of In Vitro Metabolic Stability
The metabolic stability of a drug is a critical determinant of its in vivo half-life and oral bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method to assess the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes.
Caption: Workflow for in vitro metabolic stability assay.
-
Reagent Preparation: Prepare a stock solution of the pyridine-containing drug in a suitable organic solvent (e.g., DMSO). Prepare a working solution by diluting the stock solution in the incubation buffer (e.g., potassium phosphate buffer, pH 7.4).
-
Incubation Mixture: In a microcentrifuge tube, combine the human liver microsomes (typically at a final protein concentration of 0.5-1.0 mg/mL) and the drug working solution.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to allow the drug to equilibrate with the microsomes.
-
Reaction Initiation: Initiate the metabolic reaction by adding a pre-warmed solution of the cofactor NADPH (final concentration typically 1 mM).
-
Time-course Sampling: At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture and immediately quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: Vortex the quenched samples and centrifuge to precipitate the microsomal proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial and analyze the concentration of the remaining parent drug using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear regression line represents the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693 / k.
Determination of Target Binding Affinity
For drugs that act by inhibiting a specific enzyme or binding to a receptor, determining the binding affinity is crucial for understanding their potency and selectivity. For the kinase inhibitors in our selection (Imatinib and Crizotinib), a common method is a kinase inhibition assay.
Caption: Workflow for a typical kinase inhibition assay.
-
Reagent Preparation: Prepare serial dilutions of the pyridine-containing kinase inhibitor in a suitable buffer. Prepare solutions of the target kinase, its specific substrate, and ATP at optimized concentrations.
-
Kinase Reaction: In a multi-well plate, add the kinase and the inhibitor at various concentrations. Allow for a pre-incubation period for the inhibitor to bind to the kinase.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration.
-
Detection: Stop the kinase reaction and detect the amount of ADP produced using a commercially available kit such as the ADP-Glo™ Kinase Assay. This typically involves a two-step process: first, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
Data Measurement: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and, therefore, to the kinase activity.
-
Data Analysis: Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Discussion: The Multifaceted Role of the Pyridine Ring
The data presented in the comparison table and the experimental protocols underscore the significant and varied contributions of the pyridine ring to the pharmacological profiles of these drugs.
-
Modulation of Physicochemical Properties: The pyridine nitrogen's ability to be protonated at physiological pH, as indicated by the pKa values, influences the aqueous solubility and absorption of these drugs. For instance, the relatively low logP of Isoniazid contributes to its good water solubility.[7] In contrast, the more lipophilic nature of Abiraterone Acetate (higher logP) is a characteristic of its steroidal backbone.[8]
-
Metabolic Stability and Drug-Drug Interactions: The pyridine ring's inherent stability to oxidative metabolism can contribute to a longer half-life compared to a corresponding phenyl ring. However, the pyridine nitrogen can also direct metabolism. For many of the selected drugs, metabolism is mediated by CYP enzymes, particularly CYP3A4.[9][10] This has important implications for potential drug-drug interactions, as co-administration with CYP3A4 inhibitors or inducers can significantly alter the plasma concentrations of these drugs.
-
Target Engagement: The nitrogen atom of the pyridine ring often plays a crucial role in forming key hydrogen bonds with the target protein, thereby contributing to the drug's potency and selectivity. In kinase inhibitors like Imatinib and Crizotinib, the pyridine nitrogen can act as a hinge-binder, anchoring the molecule in the ATP-binding pocket of the kinase. For Abiraterone, the pyridine nitrogen coordinates with the heme iron of the CYP17A1 enzyme, leading to its inhibition.
Conclusion
The pyridine scaffold remains a highly valuable and frequently utilized motif in modern drug discovery. This meta-analysis of five diverse FDA-approved drugs demonstrates the pyridine ring's multifaceted role in optimizing physicochemical properties, modulating metabolic stability, and facilitating potent and selective target engagement. The provided experimental protocols offer a practical guide for researchers to assess these critical parameters in their own drug discovery programs. A thorough understanding of the structure-activity and structure-property relationships of pyridine-containing compounds will undoubtedly continue to fuel the development of novel and effective therapeutics for a wide range of diseases.
References
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
- Isoniazid: A Review of Characteristics, Properties and Analytical Methods. (2017). Critical Reviews in Analytical Chemistry, 47(3), 259-272.
-
Isoniazid | C6H7N3O | CID 3767 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Isoniazid - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Isoniazid mechanism of action| Drugs for treatment of TB - YouTube. (2023, October 18). Retrieved January 17, 2026, from [Link]
-
Isoniazid (PIM 288) - Inchem.org. (n.d.). Retrieved January 17, 2026, from [Link]
-
Isoniazid - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall. (n.d.). Retrieved January 17, 2026, from [Link]
-
What is the mechanism of Isoniazid? - Patsnap Synapse. (2024, July 17). Retrieved January 17, 2026, from [Link]
-
Abiraterone acetate - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
-
Crizotinib, an ALK/MET Tyrosine Kinase Inhibitor for ALK-Positive NSCLC | CancerNetwork. (2012, May 10). Retrieved January 17, 2026, from [Link]
-
Metabolism, excretion and pharmacokinetics of [14C]crizotinib following oral administration to healthy subjects - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Delavirdine. (n.d.). Retrieved January 17, 2026, from [Link]
-
Isoniazid. (n.d.). Retrieved January 17, 2026, from [Link]
-
A bypass mechanism of abiraterone‐resistant prostate cancer: Accumulating CYP17A1 substrates activate androgen receptor signaling - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
HIGHLIGHTS OF PRESCRIBING INFORMATION These highlights do not include all the information needed to use ABIRATERONE ACETATE TABL. (n.d.). Retrieved January 17, 2026, from [Link]
-
Rescriptor: Package Insert / Prescribing Information - Drugs.com. (n.d.). Retrieved January 17, 2026, from [Link]
-
Delavirdine Susceptibilities and Associated Reverse Transcriptase Mutations in Human Immunodeficiency Virus Type 1 Isolates from Patients in a Phase I/II Trial of Delavirdine Monotherapy (ACTG 260) - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
-
Metabolism of delavirdine, a human immunodeficiency virus type-1 reverse transcriptase inhibitor, by microsomal cytochrome P450 in humans, rats, and other species: probable involvement of CYP2D6 and CYP3A - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Delavirdine: clinical pharmacokinetics and drug interactions - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Interaction of delavirdine with human liver microsomal cytochrome P450: inhibition of CYP2C9, CYP2C19, and CYP2D6 - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Delavirdine mesylate, a potent non-nucleoside HIV-1 reverse transcriptase inhibitor - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Metabolism of the HIV-1 reverse transcriptase inhibitor delavirdine in mice - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Delavirdine (Rescriptor) - Medical Pharmacology: Antiviral Drugs. (n.d.). Retrieved January 17, 2026, from [Link]
-
Delavirdine | C22H28N6O3S | CID 5625 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
– Main metabolic routes of delavirdine. | Download Scientific Diagram - ResearchGate. (n.d.). Retrieved January 17, 2026, from [Link]
-
delavirdine - Drug Central. (n.d.). Retrieved January 17, 2026, from [Link]
-
Human hepatocyte assessment of imatinib drug–drug interactions – complexities in clinical translation - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Isoniazid metabolism and hepatotoxicity - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Biotransformation of Abiraterone Into Five Characteristic Metabolites by the Rat Gut Microbiota and Liver Microsomes - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
Prediction of crizotinib-midazolam interaction using the Simcyp population-based simulator: comparison of CYP3A time-dependent inhibition between human liver microsomes versus hepatocytes - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PMC. (2025, October 22). Retrieved January 17, 2026, from [Link]
-
Evaluation of hepatic impairment on pharmacokinetics and safety of crizotinib in patients with advanced cancer - PMC. (n.d.). Retrieved January 17, 2026, from [Link]
-
202570Orig1s000 - accessdata.fda.gov. (2011, August 26). Retrieved January 17, 2026, from [Link]
-
Clinical Implications of the Pharmacokinetics of Crizotinib in Populations of Patients with Non-Small Cell Lung Cancer - PubMed. (2016, December 1). Retrieved January 17, 2026, from [Link]
-
Evaluation of crizotinib absolute bioavailability, the bioequivalence of three oral formulations, and the effect of food on crizotinib pharmacokinetics in healthy subjects - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Case Report: Two Rare Cases of Complete Metabolic Response to Crizotinib in Patients With Rearranged ROS1 and ALK Metastatic Non-small Lung Cancer - Frontiers. (n.d.). Retrieved January 17, 2026, from [Link]
-
Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
-
Crizotinib changes the metabolic pattern and inhibits ATP production in A549 non-small cell lung cancer cells - PMC. (2020, November 19). Retrieved January 17, 2026, from [Link]
-
CYTOCHROME P450 17A1 STRUCTURES WITH PROSTATE CANCER DRUGS ABIRATERONE AND TOK-001 - PMC. (2012, August 2). Retrieved January 17, 2026, from [Link]
-
Clinical and Biochemical Consequences of CYP17A1 Inhibition with Abiraterone Given with and without Exogenous Glucocorticoids in Castrate Men with Advanced Prostate Cancer - Oxford Academic. (n.d.). Retrieved January 17, 2026, from [Link]
-
Abiraterone | C24H31NO | CID 132971 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
-
Abiraterone Acetate | C26H33NO2 | CID 9821849 - PubChem. (n.d.). Retrieved January 17, 2026, from [Link]
Sources
- 1. ClinPGx [clinpgx.org]
- 2. researchgate.net [researchgate.net]
- 3. Human hepatocyte assessment of imatinib drug–drug interactions – complexities in clinical translation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Interaction between crizotinib and tropifexor through in vitro and in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 8. Evaluation of hepatic impairment on pharmacokinetics and safety of crizotinib in patients with advanced cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isoniazid metabolism and hepatotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(3-Bromobenzoyl)pyridine
For professionals in research and drug development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemicals we use, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(3-Bromobenzoyl)pyridine, a halogenated organic compound. Adherence to these procedures is not merely a matter of regulatory compliance but a fundamental aspect of our commitment to laboratory safety and environmental stewardship.
Hazard Identification and Immediate Safety
Before disposal, it is crucial to understand the inherent risks associated with this compound. This informs every aspect of its handling, from personal protective equipment (PPE) to emergency spill response.
Chemical Profile and Hazards:
This compound is classified as an irritant. The primary routes of exposure are inhalation, skin contact, and eye contact. Key hazard statements associated with this compound include:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Upon thermal decomposition, it can release hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[1]
Table 1: Hazard Summary for this compound
| Hazard Type | GHS Code | Description | Recommended Precaution |
| Skin Irritation | H315 | Causes redness, itching, or inflammation upon contact. | Wear nitrile or other chemical-resistant gloves and a lab coat.[2] |
| Eye Irritation | H319 | Causes redness, pain, or serious eye damage. | Wear safety glasses with side shields or chemical splash goggles.[2] |
| Respiratory Irritation | H335 | May cause irritation of the lungs and respiratory system. | Handle only in a well-ventilated area or a certified chemical fume hood. |
| Decomposition | N/A | Releases toxic gases (e.g., HBr) when heated.[1] | Avoid exposure to high heat or fire. Use appropriate fire extinguishers (water spray, CO2, dry chemical). |
Immediate Spill Response:
In the event of a spill, the primary objective is to contain the material safely and prevent exposure.
-
Evacuate and Alert: Immediately alert personnel in the area and evacuate if necessary.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Don PPE: Wear appropriate PPE, including gloves, eye protection, and a lab coat.
-
Containment: For solid spills, sweep or vacuum the material into a suitable, labeled disposal container. Avoid generating dust.[3][4] For liquid solutions, absorb with an inert material like vermiculite or sand and place it in the disposal container.[5]
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose: Treat all spill cleanup materials as hazardous waste and dispose of them accordingly.[6][7]
Waste Characterization and Segregation: The Critical First Step
Proper disposal begins with accurate waste characterization. This compound is a halogenated organic compound due to the presence of a carbon-bromine bond.[8] This classification is critical because halogenated waste streams require specific disposal methods—typically high-temperature incineration—to prevent the formation of toxic byproducts and ensure complete destruction.[8][9]
The Causality of Segregation:
Mixing halogenated waste with non-halogenated organic waste (like acetone or methanol) can complicate and increase the cost of disposal. Incineration facilities for halogenated compounds must be equipped with specialized scrubbers to neutralize the acidic gases (e.g., hydrobromic acid) produced during combustion.[2][9] Therefore, keeping these waste streams separate is both an environmental and a logistical necessity.
Segregation Protocol:
-
DO NOT mix this compound waste with non-halogenated solvents, acids, bases, or aqueous waste.[8]
-
DO collect all waste containing this compound—including pure substance, solutions, and contaminated materials (e.g., paper towels, absorbent pads)—in a designated Halogenated Organic Waste container.[5][8]
Step-by-Step Disposal Protocol
This protocol outlines the process from the point of generation to final collection. The underlying principle is to create a self-validating system of containment and documentation that ensures safety and compliance.
Step 1: Containerization
Select a waste container that is compatible with halogenated organic compounds and is in good condition.
-
Material Compatibility: Use a container made of glass or high-density polyethylene (HDPE). The original product container is often the best choice for waste storage.[6]
-
Condition: Ensure the container is free of leaks, cracks, or external residue.[6]
-
Closure: The container must have a secure, tight-fitting screw cap to prevent leaks and the escape of vapors.[7]
Step 2: Labeling
Accurate and clear labeling is a regulatory requirement and essential for safety.
-
Attach a "Hazardous Waste" label to the container as soon as the first drop of waste is added.[7][10]
-
Clearly list all chemical constituents by their full name, including this compound and any solvents used.[8][10]
-
Indicate the approximate percentage or volume of each component.
-
Include relevant hazard pictograms (e.g., irritant).[10]
Step 3: Accumulation and Storage
Waste must be stored safely in the laboratory pending collection.
-
Keep Closed: Always keep the waste container tightly sealed when not actively adding waste.
-
Location: Store the container in a designated satellite accumulation area within the lab, away from ignition sources and incompatible materials.[7]
-
Secondary Containment: Place the container in a secondary containment bin to mitigate potential leaks or spills.
Step 4: Disposal of Empty Containers
An empty container that held this compound must still be managed properly.
-
Rinsing: Triple rinse the empty container with a suitable solvent (e.g., methanol, acetone).[6]
-
Collect Rinseate: The solvent rinseate is now considered hazardous waste and MUST be collected and added to your halogenated organic waste container.[6]
-
Deface Label: After triple rinsing, deface or remove the original chemical label to prevent misuse.[6]
-
Final Disposal: The cleaned and defaced container can typically be disposed of in the appropriate glass or plastic recycling bin, in accordance with your institution's policies.[11]
Step 5: Arranging for Final Disposal
The final step is to transfer the waste to a licensed disposal facility. Laboratory personnel should never attempt to treat or dispose of this chemical themselves.
-
Schedule Pickup: Once the waste container is nearly full (around 90% capacity), contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for collection.[4][5][12]
-
Documentation: Complete any required waste pickup forms or manifests provided by your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.
Caption: Logical workflow for the disposal of this compound.
References
-
How to Safely Dispose of Laboratory Waste? Stericycle UK. [Link]
-
Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury. [Link]
-
Laboratory Waste Disposal Safety Protocols. National Science Teaching Association (NSTA). [Link]
-
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
-
In-Lab Disposal Methods: Waste Management Guide. Indiana University. [Link]
-
2-(2-Amino-5-bromobenzoyl)pyridine Safety and Hazards. PubChem, National Institutes of Health. [Link]
-
Safety Data Sheet for 2-(2-Amino-5-bromobenzoyl)pyridine. Generic SDS provider. [Link]
-
Safety Data Sheet for 2-(2-Amino-5-bromobenzoyl)pyridine. Angene Chemical. [Link]
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]
-
Hazardous Waste Segregation Guidelines. Unknown University Source. [Link]
-
Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]
-
Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: U.S. Government Publishing Office. [Link]
-
Standard Operating Procedure for Pyridine. Washington State University. [Link]
-
Federal Register Vol. 63, No. 85. GovInfo, U.S. Government Publishing Office. [Link]
-
Federal Register, Volume 63 Issue 85. GovInfo, U.S. Government Publishing Office. [Link]
-
EPA Hazardous Waste Codes. University of Maryland. [Link]
-
Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]
Sources
- 1. fishersci.ca [fishersci.ca]
- 2. acrospharma.co.kr [acrospharma.co.kr]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. angenechemical.com [angenechemical.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vumc.org [vumc.org]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. canterbury.ac.nz [canterbury.ac.nz]
- 11. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 12. How to Safely Dispose of Laboratory Waste? | Stericycle UK [stericycle.co.uk]
A Comprehensive Guide to the Safe Handling of 2-(3-Bromobenzoyl)pyridine
This document provides essential safety and logistical information for the handling and disposal of 2-(3-Bromobenzoyl)pyridine (CAS No: 206357-82-6). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The guidance herein is designed to foster a culture of safety and ensure that all handling, storage, and disposal procedures are conducted with the utmost care and in accordance with established safety protocols.
The procedural guidance in this document is grounded in the known hazards of this compound, which include skin irritation, serious eye irritation, and potential respiratory irritation.[1] As a brominated aromatic compound and a pyridine derivative, it requires specific handling considerations to mitigate risks of exposure and ensure the safety of laboratory personnel and the environment.[2][3]
Hazard Identification and Risk Assessment
Before handling this compound, a thorough risk assessment is mandatory. The primary hazards associated with this compound are:
-
Skin Irritation (H315): Causes skin irritation upon contact.[1] Symptoms may include redness, itching, scaling, or blistering.[1]
-
Serious Eye Irritation (H319): Causes serious eye irritation, which can result in pain, redness, and potential damage to the eye.[1]
-
Respiratory Irritation (H335): May cause irritation to the respiratory system if inhaled.[1]
Upon thermal decomposition, this compound may produce hazardous gases, including carbon oxides, nitrogen oxides, and hydrogen bromide.[1][4]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to prevent exposure. The following table summarizes the required PPE for handling this compound.
| Protection Type | Recommended Equipment | Standard | Rationale |
| Eye and Face Protection | Tightly fitting safety goggles or a full-face shield. | NIOSH (US) or EN 166 (EU) approved.[5][6] | Protects against splashes and airborne particles that can cause serious eye irritation.[1] |
| Skin Protection | Chemical-resistant gloves (Nitrile rubber recommended). A chemically impervious lab coat. | EN 374 (EU) or equivalent for gloves. | Nitrile gloves offer good resistance to pyridine and related compounds.[7] A lab coat prevents direct skin contact.[2] |
| Respiratory Protection | To be used within a certified chemical fume hood. | N/A | A fume hood is the primary engineering control to prevent inhalation of vapors or dust.[2][7] |
| Footwear | Closed-toe, chemical-resistant shoes. | N/A | Protects feet from potential spills.[2] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is essential for minimizing the risk of exposure and ensuring a safe working environment.
Engineering Controls and Preparation
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1][2][7] This is the primary defense against respiratory exposure.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in good working order.[4][8][9]
-
Work Area: Designate a specific area for handling the compound. Keep the area clean and free of clutter.
Step-by-Step Handling Procedure
-
Don PPE: Before handling the compound, put on all required PPE as detailed in the table above.
-
Weighing and Transfer: If weighing the solid, do so in the fume hood to contain any dust. Use a spatula for transfers and avoid creating dust.
-
In Solution: When working with the compound in solution, handle it within the fume hood. Avoid splashes and keep containers closed when not in use.[7][10]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water.[1][6] Decontaminate all surfaces and equipment used.
-
Clothing: Remove any contaminated clothing immediately and wash it before reuse.[1][9]
Emergency Procedures
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
First Aid Measures
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][6][11]
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1] If skin irritation persists, seek medical advice.[1]
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[1] Seek immediate medical attention from an ophthalmologist.[8]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][11]
Spill Management
-
Evacuate: If the spill is large, evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated, using the fume hood if the spill is contained within it.
-
Containment: For small spills, use an inert absorbent material like sand or vermiculite to contain the spill.[8][12]
-
Cleanup: Carefully sweep or vacuum up the absorbed material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent and then soap and water.
-
Large Spills: For large spills, contact your institution's environmental health and safety department immediately.[10]
Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures.[2] Do not dispose of this chemical down the drain or in regular trash.[2][13]
Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including contaminated consumables (e.g., gloves, absorbent pads), must be collected in a designated "Halogenated Organic Waste" container.[2][10]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[10][12]
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[8][12] Keep the container tightly closed when not in use.[1][10]
Final Disposal
Arrange for the disposal of the hazardous waste through your institution's licensed professional waste disposal service.[1][11] Ensure compliance with all local, state, and federal regulations.
Workflow for Safe Handling of this compound
The following diagram illustrates the key steps for the safe handling of this compound from receipt to disposal.
Caption: Workflow for the safe handling of this compound.
References
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from Post Apple Scientific. [Link]
-
Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry. Retrieved from Science Ready. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from the University of Illinois Urbana-Champaign. [Link]
-
Washington State University. Safety Data Sheet: Pyridine. Retrieved from Washington State University. [Link]
-
Cole-Parmer. Material Safety Data Sheet - Pyridine-N-oxide, 98%. Retrieved from Cole-Parmer. [Link]
-
Temple University Environmental Health and Radiation Safety. Halogenated Solvents in Laboratories. Retrieved from Temple University. [Link]
-
University of British Columbia. Organic Solvent Waste Disposal. Retrieved from UBC Safety & Risk Services. [Link]
-
Angene Chemical. (2021, May 1). Safety Data Sheet. Retrieved from Angene Chemical. [Link]
-
PubChem. 2-(2-Amino-5-bromobenzoyl)pyridine. Retrieved from PubChem. [Link]
-
Dolly Corporation. (2025, October 20). Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. Retrieved from Dolly Corporation. [Link]
Sources
- 1. aksci.com [aksci.com]
- 2. scienceready.com.au [scienceready.com.au]
- 3. dollycorporation.com [dollycorporation.com]
- 4. fishersci.ca [fishersci.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. fishersci.com [fishersci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. angenechemical.com [angenechemical.com]
- 12. campusoperations.temple.edu [campusoperations.temple.edu]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
